molecular formula C21H24O4<br>C21H24O4<br>C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O B7796626 Bisphenol A diglycidyl ether CAS No. 91384-80-4

Bisphenol A diglycidyl ether

Katalognummer: B7796626
CAS-Nummer: 91384-80-4
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: LCFVJGUPQDGYKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bisphenol A diglycidyl ether (BADGE, CAS 1675-54-3), is a fundamental liquid epoxy resin monomer and a critical building block in the production of versatile epoxy polymers . Its molecular structure features two epoxide rings, which are highly reactive sites that allow the compound to be cross-linked with various hardeners, such as polyamines and aminoamides, to form durable, thermosetting polymers with excellent adhesive strength, chemical resistance, and mechanical properties . This makes it an indispensable material in research focused on developing protective coatings, advanced composite materials, and high-strength adhesives for industrial applications . Studies investigating its mechanism of adhesion to metal surfaces, such as iron, have shown that its molecular orientation significantly influences adhesion energy, with flat-lying configurations providing the most stable adsorption . Beyond its applications in materials science, BADGE is a significant compound of study in biological and toxicological research. It is recognized as a contact allergen and is investigated for its potential endocrine-disrupting properties . Notably, research has shown that BADGE can induce adipogenic differentiation in multipotent stromal stem cells (MSCs) and 3T3-L1 preadipocytes at low nanomolar concentrations, suggesting a potential role in adipogenesis through a peroxisome proliferator-activated receptor gamma (PPARγ)-independent mechanism . The International Agency for Research on Cancer (IARC) has classified BADGE as "Not classifiable as to its carcinogenicity to humans" (Group 3) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFVJGUPQDGYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O4, Array
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25085-99-8
Record name Bisphenol A diglycidyl ether homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25085-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6024624
Record name Bisphenol A diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisphenol A diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

Decomposes (NTP, 1992), decomposes
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bisphenol A diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

Relative vapor density (air = 1): 11.7
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000011 [mmHg]
Record name Bisphenol A diglycidyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1336
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Sticky

CAS No.

1675-54-3, 25085-99-8
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bisphenol A diglycidyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A diglycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Araldite B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisphenol A diglycidyl ether
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BISPHENOL A DIGLYCIDYL ETHER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisphenol A diglycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XRM1NX4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F
Record name BISPHENOL A DIGLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8332
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BISPHENOL A DIGLYCIDYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032737
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIPHENYLOL PROPANE DIGLYCIDYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DIGLYCIDYL ETHER OF BISPHENOL A
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/365
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

Bisphenol A diglycidyl ether synthesis from bisphenol A and epichlorohydrin.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bisphenol A Diglycidyl Ether (BADGE) from Bisphenol A and Epichlorohydrin (B41342)

Introduction

This compound, commonly abbreviated as BADGE or DGEBA, is a fundamental liquid epoxy resin and a critical component in the formulation of numerous epoxy-based materials.[1][2] These materials are extensively utilized across various sectors, including coatings, adhesives, composites, and electronics, owing to their exceptional mechanical, thermal, and chemical resistance properties.[3] BADGE is synthesized through the O-alkylation of bisphenol A (BPA) with epichlorohydrin (ECH).[1][4] The reaction is typically conducted in the presence of a basic catalyst, such as sodium hydroxide (B78521), which facilitates the coupling of the two precursor molecules. This guide provides a comprehensive overview of the synthesis of BADGE, detailing the reaction mechanism, experimental protocols, and the influence of various reaction parameters on the final product.

Chemical Reaction Mechanism

The synthesis of BADGE from BPA and epichlorohydrin is a two-step process that occurs under alkaline conditions.

  • Etherification: The process begins with the deprotonation of the phenolic hydroxyl groups of bisphenol A by a base (e.g., sodium hydroxide) to form the bisphenoxide anion. This highly reactive nucleophile then attacks the terminal carbon of the epoxide ring of epichlorohydrin in a nucleophilic substitution reaction. This ring-opening reaction results in the formation of a chlorohydrin intermediate.

  • Dehydrochlorination (Ring-Closure): In the presence of the base, the chlorohydrin intermediate undergoes an intramolecular Williamson ether synthesis. The newly formed alkoxide abstracts a proton from the hydroxyl group, and the resulting alkoxide anion displaces the chloride ion, leading to the formation of the glycidyl (B131873) ether group (an epoxide ring). This process occurs at both ends of the bisphenol A molecule to yield this compound.

An excess of epichlorohydrin is typically used to favor the formation of the monomeric BADGE and minimize the formation of higher molecular weight oligomers.[2][3]

Below is a diagram illustrating the chemical synthesis pathway of BADGE.

G BPA Bisphenol A (BPA) ECH Epichlorohydrin (ECH) NaOH NaOH (Base) Chlorohydrin Chlorohydrin

Caption: Chemical reaction pathway for the synthesis of BADGE.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of BADGE. It is important to note that specific parameters may be adjusted to optimize for yield, purity, or other desired characteristics of the final product.

Standard Synthesis with Sodium Hydroxide

This protocol is based on typical laboratory-scale preparations.

Materials:

  • Bisphenol A (BPA)

  • Epichlorohydrin (ECH)

  • Sodium Hydroxide (NaOH)

  • Organic solvent (e.g., methanol, methylethylketone)[5][6]

  • Deionized water

Procedure:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel, dissolve Bisphenol A in an excess of epichlorohydrin. For example, a molar ratio of 10:1 of ECH to BPA can be used.[7]

  • Etherification: Heat the mixture to a temperature between 45°C and 65°C under constant stirring and nitrogen protection. Once the desired temperature is reached, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 30-50% w/w) dropwise over a period of time.[6][7] The reaction is exothermic and the temperature should be carefully controlled.

  • Ring-Closure: After the initial addition of NaOH, continue the reaction for a specified duration, typically ranging from 1 to 3 hours, while maintaining the temperature.[6]

  • Work-up: After the reaction is complete, the crude product mixture will contain BADGE, unreacted epichlorohydrin, sodium chloride, and water. The excess epichlorohydrin can be removed by vacuum distillation.[6]

  • Purification: The crude BADGE is then dissolved in an organic solvent like methylethylketone.[6] The solution is washed with water to remove the salt (NaCl) and any remaining NaOH. The organic layer is then separated and the solvent is evaporated to yield the final product. Further purification can be achieved by crystallization from a solvent system such as a mixture of acetone (B3395972) and methanol.[8]

Synthesis using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a greener and often more efficient alternative to conventional methods by facilitating the reaction between reactants in immiscible phases.[9][10][11]

Materials:

  • Bisphenol A (BPA)

  • Epichlorohydrin (ECH)

  • Sodium Hydroxide (NaOH)

  • Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride)[10]

  • Organic solvent (e.g., toluene)

  • Deionized water

Procedure:

  • Reaction Setup: Charge a reactor with BPA, ECH, an organic solvent, and the phase-transfer catalyst.

  • Reaction: Add an aqueous solution of NaOH to the mixture. The PTC will transport the hydroxide ions into the organic phase to deprotonate the BPA, and subsequently, the phenoxide ion reacts with ECH.

  • Work-up and Purification: The work-up and purification steps are similar to the standard synthesis, involving separation of the organic phase, washing to remove salts, and removal of the solvent. The use of PTC can lead to faster reactions, higher yields, and fewer byproducts.[12]

Below is a diagram illustrating a general experimental workflow for BADGE synthesis.

G start Start reactants Charge Reactor: - Bisphenol A - Epichlorohydrin - (Solvent/PTC) start->reactants heat_stir Heat and Stir (e.g., 45-75°C) reactants->heat_stir add_naoh Add NaOH Solution (Dropwise) heat_stir->add_naoh reaction Maintain Reaction (e.g., 1-3 hours) add_naoh->reaction distill Vacuum Distillation (Remove excess ECH) reaction->distill dissolve Dissolve Crude Product in Organic Solvent distill->dissolve wash Wash with Water (Remove NaCl) dissolve->wash separate Separate Organic Layer wash->separate evaporate Evaporate Solvent separate->evaporate purify Further Purification (e.g., Crystallization) evaporate->purify product Purified BADGE purify->product end End product->end

Caption: General experimental workflow for the synthesis of BADGE.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of BADGE.

Table 1: Reaction Conditions for BADGE Synthesis
ParameterValueSource
Molar Ratio (ECH:BPA) 10:1[7]
Catalyst Sodium Hydroxide (NaOH)[7]
NaOH Concentration 30% (mass fraction)[7]
Reaction Temperature 75°C[7]
Reaction Time 170 minutes[7]
Achieved Yield 80.1%[7]

Note: These parameters represent a specific example; variations in conditions are common in different protocols.

Table 2: Physicochemical Properties of BADGE
PropertyValueSource
Appearance Colorless to pale straw-colored viscous liquid[1]
Melting Point 42 - 47.5°C[7][8]
Epoxide Content (pure) 25.2% by weight[8]
Total Chlorine Content (purified) 0.1% by weight[8]
CAS Number 1675-54-3[2]

Characterization of BADGE

The synthesized BADGE can be characterized using various analytical techniques to confirm its structure and purity:

  • Infrared (IR) Spectroscopy: Used to monitor the progress of the reaction by observing the disappearance of the broad O-H stretching band of the phenolic hydroxyl group in BPA (around 3000-3500 cm⁻¹) and the appearance of characteristic epoxide ring vibrations.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the formation of the glycidyl ether linkages.

  • High-Performance Liquid Chromatography (HPLC): A common method for determining the purity of BADGE and quantifying any impurities or oligomers.[14]

  • Epoxide Value Titration: This chemical method determines the epoxide content, which is a critical parameter for epoxy resins. It is often expressed as the epoxide number (equivalents of epoxide per kg of resin) or the equivalent weight (grams of resin containing one mole equivalent of epoxide).[1]

Conclusion

The synthesis of this compound from bisphenol A and epichlorohydrin is a well-established and industrially significant process. The reaction proceeds via a base-catalyzed nucleophilic substitution followed by dehydrochlorination. Careful control over reaction parameters such as stoichiometry, temperature, and reaction time is crucial for maximizing the yield of the desired monomeric product and minimizing the formation of higher molecular weight oligomers. While traditional methods employing sodium hydroxide are prevalent, alternative approaches like phase-transfer catalysis offer potential advantages in terms of efficiency and environmental impact. The purification and subsequent characterization of the synthesized BADGE are essential steps to ensure its suitability for various high-performance applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE or DGEBA) is a liquid epoxy resin that is a fundamental component in the formulation of many epoxy resins.[1][2] Its chemical structure, characterized by a central bisphenol A moiety and two terminal epoxide groups, dictates its physical properties and reactivity. BADGE is synthesized through the O-alkylation of bisphenol A with epichlorohydrin (B41342).[1] This technical guide provides a comprehensive overview of the core physicochemical properties of BADGE, detailed experimental protocols for their determination, and insights into its biological interactions, specifically its role as a modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathway.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₂₁H₂₄O₄
Molecular Weight 340.41 g/mol [3]
Appearance Colorless to pale straw-colored viscous liquid[1][2]
Odor Odorless to slight epoxy odor[4]
Density 1.16 - 1.17 g/mL at 25 °C[1][5]
Refractive Index 1.5735[5]

Table 2: Thermal Properties

PropertyValueSource(s)
Melting Point 40-44 °C[5]
Boiling Point Decomposes; 210 °C at 1 mmHg[4][5]
Flash Point >200 °F (>93 °C); 264-268 °C (closed cup)[1][4]

Table 3: Solubility and Partitioning

PropertyValueSource(s)
Water Solubility Insoluble[6]
Organic Solvent Solubility Soluble in ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), chloroform, ketones, and aromatic hydrocarbons.
LogP (Octanol-Water Partition Coefficient) 3.242 at 25 °C[5]

Table 4: Other Properties

PropertyValueSource(s)
Vapor Pressure 0 Pa at 25 °C[5]
Viscosity 10000-14000 mPa·s at 25 °C[7]
Epoxide Equivalent Weight 172-176 g/eq[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of BADGE are outlined below. These protocols are based on standard methods and can be adapted for specific laboratory settings.

Synthesis of this compound

The synthesis of BADGE is typically achieved through the reaction of bisphenol A with an excess of epichlorohydrin in the presence of a basic catalyst, such as sodium hydroxide (B78521).[1][3]

Materials:

  • Bisphenol A (BPA)

  • Epichlorohydrin (ECH)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., toluene)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve Bisphenol A in an excess of epichlorohydrin.

  • Heat the mixture to the desired reaction temperature (e.g., 75 °C) with constant stirring.[3]

  • Slowly add a concentrated solution of sodium hydroxide to the reaction mixture. The NaOH acts as a catalyst and a scavenger for the hydrogen chloride produced during the reaction.

  • Maintain the reaction at the set temperature for a specified period (e.g., 170 minutes).[3]

  • After the reaction is complete, cool the mixture and add an organic solvent to dissolve the product.

  • Wash the organic layer with deionized water to remove unreacted NaOH and NaCl byproducts.

  • Remove the organic solvent and excess epichlorohydrin under reduced pressure to yield the BADGE product.

  • The final product can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the disappearance of the phenolic hydroxyl group from BPA and the appearance of the epoxide ring bands.[8]

Determination of Melting Point (Capillary Method)

This protocol is adapted from standard capillary melting point determination methods.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Ensure the BADGE sample is solid. If it is in a viscous liquid form at room temperature, it may need to be cooled to induce crystallization.

  • Place a small amount of the solid BADGE sample on a clean, dry surface and finely crush it using a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Measurement of Viscosity (Rotational Viscometer)

This protocol is based on the principles of ASTM D2196 for measuring the rheological properties of non-Newtonian materials.[2][9][10]

Apparatus:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath

  • Beaker

Procedure:

  • Place the BADGE sample in a beaker and allow it to equilibrate to the desired temperature (e.g., 25 °C) in the water bath.

  • Select a spindle and rotational speed appropriate for the expected viscosity of BADGE. The instrument's manual will provide guidance on selection.

  • Immerse the spindle into the BADGE sample up to the marked immersion groove.

  • Allow the spindle to rotate at the selected speed until a stable viscosity reading is obtained.

  • Record the viscosity in millipascal-seconds (mPa·s) or centipoise (cP).

  • Measurements can be repeated at different rotational speeds to assess the Newtonian or non-Newtonian behavior of the resin.

Determination of Water Solubility (Flask Method)

This protocol is adapted from the OECD Guideline 105 for testing chemicals.[1][4][5]

Materials:

  • This compound

  • Distilled or deionized water

  • Flask with a stirrer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of BADGE to a flask containing a known volume of water.

  • Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After stirring, allow the mixture to stand to let the undissolved BADGE settle.

  • Centrifuge the mixture to separate the aqueous phase from any undissolved material.

  • Carefully collect a sample of the clear aqueous supernatant.

  • Determine the concentration of BADGE in the aqueous sample using a validated analytical method, such as HPLC with fluorescence or UV detection.

  • The determined concentration represents the water solubility of BADGE at the specified temperature.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general workflow for the quantification of BADGE, which can be adapted for various matrices.

Instrumentation and Reagents:

  • HPLC system with a fluorescence detector (FLD) or a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • BADGE standard of known purity

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample containing BADGE in a suitable solvent (e.g., acetonitrile) and dilute to a concentration within the calibration range. For complex matrices, a sample extraction and clean-up step may be necessary.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile is typically used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C).

    • Injection Volume: Inject a fixed volume (e.g., 10 µL) of the sample and standards.

    • Detection: For fluorescence detection, use an excitation wavelength of approximately 225 nm and an emission wavelength of around 295 nm. For UV detection, monitor at approximately 225 nm.

  • Calibration: Prepare a series of standard solutions of BADGE of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample into the HPLC system. Identify the BADGE peak based on its retention time compared to the standard. Quantify the amount of BADGE in the sample by comparing its peak area to the calibration curve.

Mandatory Visualizations

Synthesis of this compound

G Synthesis of this compound (BADGE) BPA Bisphenol A Intermediate Alkoxide Intermediate BPA->Intermediate + NaOH ECH Epichlorohydrin (Excess) BADGE This compound (BADGE) ECH->BADGE NaOH NaOH (Catalyst) Intermediate->BADGE + Epichlorohydrin NaCl NaCl H2O H₂O

Caption: A simplified workflow for the synthesis of BADGE from Bisphenol A and Epichlorohydrin.

PPARγ Signaling Pathway and BADGE Antagonism

G PPARγ Signaling Pathway and BADGE Antagonism Agonist PPARγ Agonist (e.g., Rosiglitazone) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive, bound to Corepressors) Agonist->PPARg_RXR_inactive Binds to PPARγ BADGE BADGE (Antagonist) BADGE->PPARg_RXR_inactive Binds to PPARγ PPARg_RXR_inactive->PPARg_RXR_inactive Prevents Agonist Binding & Conformational Change Transcription Target Gene Transcription (Adipogenesis, etc.) PPARg_RXR_inactive->Transcription Represses PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change, Corepressor Release PPRE Peroxisome Proliferator Response Element (PPRE) on Target DNA PPRE->Transcription Initiates Coactivators Coactivators Coactivators->PPRE Corepressors Corepressors PPARg_RXR_active->PPRE Binds to DNA PPARg_RXR_active->Coactivators Recruits

Caption: Mechanism of PPARγ activation by an agonist and its inhibition by the antagonist BADGE.

Experimental Workflow for HPLC Analysis of BADGE

G Experimental Workflow for HPLC Analysis of BADGE start Sample Collection extraction Solvent Extraction (e.g., with Acetonitrile) start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup hplc HPLC System (C18 Column) cleanup->hplc detection Fluorescence or UV Detection hplc->detection quantification Data Analysis & Quantification detection->quantification end Report Results quantification->end

Caption: A typical workflow for the quantitative analysis of BADGE using HPLC.

References

An In-Depth Technical Guide to the Reaction Mechanism of DGEBA Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the polymerization of Diglycidyl ether of bisphenol A (DGEBA), a fundamental component in a vast array of thermosetting polymers with applications ranging from advanced composites to biomedical devices. This document details the curing chemistry with two major classes of hardeners—amines and anhydrides—supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the chemical processes and analytical workflows.

Core Reaction Mechanisms of DGEBA Polymerization

The polymerization of DGEBA, commonly referred to as curing, transforms the low-molecular-weight liquid resin into a rigid, three-dimensional cross-linked network. This transformation is achieved through the reaction of the epoxide groups of DGEBA with a variety of curing agents. The choice of curing agent and the reaction conditions significantly influence the kinetics of polymerization and the final properties of the thermoset.

Amine Curing of DGEBA

Amine-based curing agents are widely used for DGEBA polymerization due to their versatility and ability to cure at a range of temperatures. The fundamental reaction involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine.

The general mechanism proceeds in two stages:

  • Primary Amine Addition: A primary amine (R-NH₂) reacts with two epoxy groups. The first reaction forms a secondary amine, and the second reaction with another epoxy group leads to a tertiary amine.

  • Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group.

A significant side reaction, particularly in the presence of excess epoxy groups or at elevated temperatures, is etherification . The hydroxyl groups generated during the amine-epoxy reaction can react with other epoxy groups, leading to the formation of ether linkages. This reaction is often autocatalytic, as the hydroxyl groups produced accelerate further etherification.[1]

Below is a diagram illustrating the signaling pathway of DGEBA polymerization with a primary amine.

DGEBA_Amine_Curing DGEBA DGEBA (Epoxide) SecondaryAmine Secondary Amine Adduct DGEBA->SecondaryAmine Nucleophilic Attack TertiaryAmine Tertiary Amine (Crosslink) DGEBA->TertiaryAmine EtherLinkage Ether Linkage (Crosslink) DGEBA->EtherLinkage PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->SecondaryAmine SecondaryAmine->TertiaryAmine Further Reaction Hydroxyl Hydroxyl Group (-OH) SecondaryAmine->Hydroxyl TertiaryAmine->Hydroxyl Hydroxyl->EtherLinkage Autocatalytic Etherification

DGEBA Polymerization with a Primary Amine.
Anhydride (B1165640) Curing of DGEBA

Anhydride curing agents typically require higher temperatures and often the presence of a catalyst (e.g., tertiary amines, imidazoles) to proceed at a practical rate. The mechanism is more complex than amine curing and involves several competing reactions.

The generally accepted mechanism includes the following steps:

  • Initiation: A catalyst, or a hydroxyl group present on the DGEBA backbone, opens the anhydride ring to form a carboxylate anion or a monoester with a carboxylic acid group.

  • Propagation:

    • The carboxylate anion attacks an epoxy group, generating an alkoxide anion.

    • This alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion.

    • Alternatively, the carboxylic acid from the monoester can react with an epoxy group to form a hydroxyl-ester.

  • Etherification: Similar to amine curing, the hydroxyl groups formed can react with epoxy groups, leading to ether linkages and further crosslinking.

The following diagram illustrates the reaction mechanism of DGEBA with an anhydride curing agent.

DGEBA_Anhydride_Curing cluster_initiation Initiation cluster_propagation Propagation cluster_etherification Etherification (Side Reaction) Anhydride Anhydride Carboxylate Carboxylate Anion Anhydride->Carboxylate Catalyst Catalyst / Initiator (e.g., Tertiary Amine) Catalyst->Carboxylate Alkoxide Alkoxide Anion Carboxylate->Alkoxide Ring Opening DGEBA DGEBA (Epoxide) DGEBA->Alkoxide Alkoxide->Carboxylate Reaction with Anhydride EsterLinkage Ester Linkage (Crosslink) Alkoxide->EsterLinkage Anhydride2 Anhydride Hydroxyl Hydroxyl Group (-OH) EsterLinkage->Hydroxyl EtherLinkage Ether Linkage (Crosslink) Hydroxyl->EtherLinkage DGEBA2 DGEBA (Epoxide) DGEBA2->EtherLinkage

DGEBA Polymerization with an Anhydride Curing Agent.

Quantitative Data on Reaction Kinetics

The kinetics of DGEBA polymerization can be characterized by several parameters, including the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). These parameters are crucial for predicting the reaction rate at different temperatures and for optimizing curing cycles. The following tables summarize kinetic data for the curing of DGEBA with various amine and anhydride hardeners, as determined by Differential Scanning Calorimetry (DSC).

Table 1: Kinetic Parameters for DGEBA Curing with Amine Hardeners

Curing AgentMethodActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order (n)Reference
m-Phenylenediamine (m-PDA)Kissinger63.6--[2]
m-Phenylenediamine (m-PDA)Ozawa70.7--[2]
Poly(oxypropylene)diamine (Jeffamine D230)Kissinger-Akahira-Sunose (KAS)58.1-1.66[3]
4,4'-Diaminodiphenyl sulfone (DDS)-170.7--[4]
Imidazole (H-MI)Barret's Method74 - 77-~1[5]
1-Methylimidazole (1-MI)Barret's Method77 - 81-~1[5]

Table 2: Kinetic Parameters for DGEBA Curing with Anhydride Hardeners

Curing AgentCatalystMethodActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Nadic Methyl Anhydride (NMA) / Dicyandiamide (DICY)-Kissinger85.32-[6]
Nadic Methyl Anhydride (NMA) / Dicyandiamide (DICY)-Ozawa88.02-[6]
4-methyl tetrahydrophthalic anhydride (MeHHPA)BDMA-266.7-[4]
Methyltetrahydrophthalic anhydride (MTHPA)-Friedman, Vyazovkin, Ozawa~135-[7]

Experimental Protocols

Accurate characterization of the DGEBA polymerization process relies on precise experimental techniques. This section provides detailed methodologies for the key analytical methods used to study the curing kinetics and reaction mechanism.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the kinetics of curing reactions by measuring the heat flow associated with the exothermic polymerization process. Both isothermal and non-isothermal methods can be employed.

3.1.1. Non-Isothermal DSC Protocol

  • Objective: To determine the overall heat of reaction and kinetic parameters (Ea, A, n) from dynamic temperature scans.

  • Sample Preparation: A small amount of the thoroughly mixed DGEBA/curing agent formulation (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.[8]

  • Instrumentation: A differential scanning calorimeter is used.

  • Experimental Procedure:

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The sample is heated from ambient temperature to a temperature where the curing reaction is complete (e.g., 250-300°C) at several constant heating rates (e.g., 2.5, 5, 10, and 20 °C/min).[9] A nitrogen purge is used to maintain an inert atmosphere.

    • The heat flow as a function of temperature is recorded for each heating rate.

  • Data Analysis:

    • The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.

    • The extent of conversion (α) at any given temperature is calculated as the ratio of the partial heat of reaction up to that temperature to the total heat of reaction.

    • Model-free kinetic methods, such as the Kissinger and Ozawa-Flynn-Wall methods, are applied to the data to determine the activation energy (Ea).[2][10]

3.1.2. Isothermal DSC Protocol

  • Objective: To study the reaction rate at a constant temperature.

  • Sample Preparation: As described for non-isothermal DSC.

  • Instrumentation: A differential scanning calorimeter.

  • Experimental Procedure:

    • The sample is rapidly heated to the desired isothermal curing temperature.

    • The heat flow is recorded as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

    • This procedure is repeated for several different isothermal temperatures.[11]

  • Data Analysis:

    • The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).

    • The extent of conversion (α) is determined by integrating the heat flow curve over time.

    • The data can be fitted to various kinetic models, such as autocatalytic models, to determine the reaction order and rate constants at each temperature.[12]

The following diagram illustrates a typical experimental workflow for DSC analysis.

DSC_Workflow Start Start Prep Sample Preparation (DGEBA + Curing Agent) Start->Prep Weigh Weigh Sample (3-5 mg) Prep->Weigh Seal Seal in DSC Pan Weigh->Seal Place Place in DSC Seal->Place NonIso Non-Isothermal Scan (Multiple Heating Rates) Place->NonIso Iso Isothermal Scan (Multiple Temperatures) Place->Iso Record Record Heat Flow NonIso->Record Iso->Record Analyze Kinetic Analysis (Kissinger, Ozawa, etc.) Record->Analyze End End Analyze->End

Experimental Workflow for DSC Analysis.
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for in-situ monitoring of the curing process by tracking changes in the concentration of specific functional groups.

  • Objective: To monitor the disappearance of reactant functional groups (e.g., epoxy, primary amine) and the appearance of product functional groups (e.g., hydroxyl) as a function of time.

  • Sample Preparation: A thin film of the DGEBA/curing agent mixture is cast onto an infrared-transparent substrate (e.g., KBr or NaCl plates) or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13]

  • Instrumentation: An FTIR spectrometer, often equipped with a heated transmission or ATR cell for temperature control.

  • Experimental Procedure:

    • A background spectrum of the empty cell or substrate at the desired temperature is collected.

    • The sample is placed in the cell, and spectra are collected at regular time intervals as the curing reaction proceeds.

  • Data Analysis:

    • The disappearance of the epoxy group is monitored by the decrease in the absorbance of its characteristic peak, typically around 915 cm⁻¹.[14][15]

    • The reaction of primary amines can be followed by the decrease in the N-H stretching bands around 3300-3400 cm⁻¹.

    • The formation of hydroxyl groups is indicated by the appearance and growth of a broad absorption band around 3400 cm⁻¹.

    • An internal standard, such as a C-H stretching band that does not change during the reaction, is often used to normalize the spectra.[16]

    • The extent of conversion of the epoxy groups can be calculated from the change in the peak area or height relative to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the polymerization process, allowing for the identification of different chemical species and the quantification of their concentrations.

  • Objective: To obtain detailed structural information about the reactants, intermediates, and final cross-linked network. Can also be used for kinetic analysis.

  • Sample Preparation: For liquid-state NMR, the reacting mixture is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For solid-state NMR, the cured sample is packed into a rotor.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Experimental Procedure:

    • ¹H NMR: Can be used to monitor the disappearance of the epoxy protons (typically around 2.7-3.3 ppm) and the protons of the amine curing agent.[17][18][19]

    • ¹³C NMR: Provides detailed information about the carbon skeleton. The opening of the epoxy ring results in a shift of the carbon signals. Solid-state ¹³C NMR is particularly useful for characterizing the structure of the final cured network.[20][21]

  • Data Analysis:

    • The extent of reaction can be determined by integrating the signals corresponding to the reactant and product species and monitoring their relative intensities over time.

    • Changes in the chemical shifts and line broadening can provide insights into the increasing viscosity and restriction of molecular motion as the cross-linked network forms.

Conclusion

The polymerization of DGEBA with amines and anhydrides involves complex, multi-step reaction mechanisms that are highly dependent on the specific curing agent and reaction conditions. A thorough understanding of these mechanisms and the associated reaction kinetics is paramount for controlling the curing process and tailoring the final properties of the epoxy thermoset for specific applications. The experimental techniques outlined in this guide—DSC, FTIR, and NMR—provide a powerful analytical toolkit for researchers and scientists to investigate and optimize DGEBA polymerization, paving the way for the development of advanced materials in diverse fields.

References

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins, widely used in applications ranging from protective coatings for food and beverage cans to adhesives and composites.[1] This extensive use has prompted thorough investigation into its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the metabolism, toxicokinetics, and potential toxicological effects of BADGE, including its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and dermal toxicity. Detailed experimental protocols for key safety assessment studies are provided, and relevant biological signaling pathways are illustrated.

Metabolism and Toxicokinetics

The biological fate of BADGE is characterized by its absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for assessing its potential for systemic toxicity.

Absorption, Distribution, and Excretion

Following oral or dermal administration in rodents, BADGE is well absorbed.[2] After a single oral dose in mice, the majority of the administered dose is excreted within 24 hours, primarily through the feces (approximately 79%) and to a lesser extent in the urine (approximately 10%).[2] Following dermal application, a significant portion of the radioactivity can be recovered from the application site even after several days, indicating slower absorption through the skin compared to the oral route.[2] Tissue distribution studies show that the highest concentrations of radioactivity are found in the liver, fat, and adrenal glands, with no significant accumulation or localization in major organs over time.[3]

Metabolism

The primary metabolic pathway for BADGE involves the enzymatic hydrolysis of its two epoxide rings to form the corresponding diol, 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BADGE-2H₂O).[4][5] This hydrolysis is a key detoxification step. Further metabolism can occur through oxidative dealkylation, leading to the formation of glyceraldehyde.[4] In vivo and in vitro studies have identified several metabolites, with the main pathways being hydroxylation, carboxylation, cysteine conjugation, and glucose conjugation.[5][6] Importantly, studies have shown that BADGE is not metabolized to bisphenol A (BPA) in vivo.[7]

Below is a diagram illustrating the primary metabolic hydrolysis of BADGE.

badge_metabolism BADGE This compound (BADGE) Hydrolysis Enzymatic Hydrolysis (Epoxide Hydrolase) BADGE->Hydrolysis BADGE_2H2O 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BADGE-2H₂O) Hydrolysis->BADGE_2H2O

Figure 1: Primary metabolic pathway of BADGE via enzymatic hydrolysis.

Genotoxicity

The genotoxic potential of BADGE has been evaluated in a variety of in vitro and in vivo assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds using bacteria.[8][9] BADGE has been shown to be mutagenic in several strains of Salmonella typhimurium, indicating its potential to cause point mutations.[7][10]

Experimental Protocol: Ames Test

  • Bacterial Strains: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[7]

  • Metabolic Activation: The test is conducted both in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[8]

  • Procedure: The bacterial strains are exposed to various concentrations of BADGE on a minimal glucose agar (B569324) plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (bacteria that have mutated back to a histidine-producing state) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[8]

Table 1: Representative Quantitative Data for Ames Test with BADGE

S. typhimurium StrainMetabolic Activation (S9)BADGE Concentration (µ g/plate )Mean Revertant Colonies/PlateResult
TA100-0120-
100250+
500600+
TA100+0130-
100180+/-
500350+
TA1535-020-
10045+
500110+

Note: The data in this table is illustrative and compiled from various sources to represent typical findings. Actual results may vary between studies.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage in mammalian cells.[10][11] Studies using Chinese Hamster Ovary (CHO) cells have shown that BADGE can induce the formation of micronuclei at certain concentrations, indicating clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.[12]

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Line: A suitable mammalian cell line, such as CHO-K1 cells, is used.[11]

  • Treatment: Cells are exposed to a range of BADGE concentrations for a defined period (e.g., 3-24 hours), both with and without metabolic activation (S9 mix).[12]

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one cell division are scored.[10]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Hoechst).[12]

  • Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic or automated analysis. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[13]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15] Studies have demonstrated that BADGE can induce DNA damage in a dose-dependent manner in various cell types, as indicated by an increase in the "tail moment" or percentage of DNA in the comet tail.[16]

Experimental Protocol: Comet Assay

  • Cell Preparation: Single-cell suspensions are prepared from the target tissue or cell culture.

  • Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, and electrophoresis is performed, allowing damaged DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Quantification: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.[17]

Carcinogenicity

The carcinogenic potential of BADGE has been investigated in long-term rodent bioassays.

Two-Year Rodent Bioassay

Experimental Protocol: Two-Year Rodent Carcinogenicity Bioassay

  • Test Species: Typically, rats and mice are used.

  • Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). The route of administration (e.g., oral gavage, in feed, dermal application) is chosen based on likely human exposure routes.

  • Dose Groups: At least three dose levels and a concurrent control group are used. The highest dose is typically the maximum tolerated dose (MTD).

  • Observations: Animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive set of tissues is examined microscopically for neoplastic and non-neoplastic lesions.

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.

Reproductive and Developmental Toxicity

The effects of BADGE on reproduction and development have been assessed in multi-generational studies in rodents.

Reproductive Toxicity

Two-generation reproductive toxicity studies in rats are designed to evaluate the effects of a substance on all phases of the reproductive cycle.[19][20] For BADGE, these studies have generally not shown adverse effects on reproductive parameters such as mating, fertility, and gestation at doses that were not maternally toxic.[21]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (OECD 416)

  • Parental (P) Generation: Young adult male and female rats are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.

  • First Filial (F1) Generation: Offspring from the P generation are selected and exposed to the test substance from weaning through maturity, mating, and production of the F2 generation.

  • Endpoints: A wide range of endpoints are evaluated in both generations, including:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.

    • Offspring: Viability, growth, developmental landmarks (e.g., anogenital distance, vaginal opening, preputial separation), and reproductive performance of the F1 generation.

Table 2: Reproductive and Developmental Toxicity of BADGE in Rats

Dose Level (mg/kg/day)Parental Systemic ToxicityReproductive ToxicityDevelopmental Toxicity
0 (Control)No adverse effectsNo adverse effectsNo adverse effects
Low DoseNo adverse effectsNo adverse effectsNo adverse effects
Mid DoseNo adverse effectsNo adverse effectsNo adverse effects
High DoseMaternal toxicity observed (e.g., reduced body weight gain)No adverse effects on fertility or reproductionFetal toxicity (e.g., reduced fetal weight) secondary to maternal toxicity
NOAEL (Parental) Specific value from study
NOAEL (Reproductive) Specific value from study
NOAEL (Developmental) Specific value from study

Note: NOAEL (No-Observed-Adverse-Effect-Level) values are study-specific and can vary. This table provides a general summary of findings.

Developmental Toxicity

Developmental toxicity studies, typically conducted in rats and rabbits according to OECD Guideline 414, assess the potential of a substance to cause adverse effects on the developing embryo or fetus.[22][23] Studies with BADGE have shown that at maternally toxic doses, there can be evidence of fetal toxicity, such as reduced fetal weight, but no increase in the incidence of malformations.[10] In both rats and rabbits, the No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity is generally at or above the NOAEL for maternal toxicity, suggesting that developmental effects are secondary to maternal toxicity.[1][24]

Dermal Toxicity and Sensitization

Dermal Irritation and Sensitization

BADGE is known to be a skin irritant in rabbits and a potent contact allergen in guinea pigs, as determined by the guinea pig maximization test.[10] The murine Local Lymph Node Assay (LLNA) is a preferred method for assessing the skin sensitization potential of chemicals, where the endpoint is the EC3 value (the concentration of a chemical required to produce a three-fold increase in lymphocyte proliferation).[16][18][25] While specific EC3 values for BADGE can vary between studies, it is generally considered a skin sensitizer.[19][26][27]

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

  • Test Animals: Mice (e.g., CBA/Ca or CBA/J strain) are used.

  • Application: Various concentrations of the test substance are applied to the dorsum of the ears for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected intravenously.

  • Lymph Node Excision: After a set period, the draining auricular lymph nodes are excised and pooled for each group.

  • Quantification: The incorporation of the radiolabel into the lymph node cells is measured, and a Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group.

  • EC3 Calculation: The EC3 value is interpolated from the dose-response curve.

Signaling Pathway Interactions

BADGE has been shown to interact with several nuclear receptor signaling pathways, which may underlie some of its biological effects.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

BADGE is a well-characterized antagonist of PPARγ.[28] PPARγ is a key regulator of adipogenesis (fat cell differentiation) and glucose metabolism.[29] By antagonizing PPARγ, BADGE can inhibit adipocyte differentiation.[30] This interaction has been explored for its potential therapeutic effects in conditions like steroid-related osteonecrosis.[31][32]

PPARg_antagonism cluster_nucleus Nucleus PPARg_RXR PPARγ/RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription (e.g., Adipogenesis) PPRE->Gene_Transcription Activates BADGE BADGE BADGE->PPARg_RXR Antagonizes

Figure 2: BADGE as an antagonist of the PPARγ signaling pathway.
Estrogen Receptor (ER) and Androgen Receptor (AR)

BADGE has been reported to have weak antagonistic activity on the estrogen receptor alpha (ERα).[33][34] This means it can interfere with the normal signaling of estrogen. Similarly, it has been shown to act as an antagonist of the androgen receptor (AR), potentially disrupting the biological effects of androgens.[15][35] The IC50 values for these interactions are generally in the micromolar range, indicating a lower affinity compared to endogenous hormones.

ER_AR_antagonism cluster_cell Target Cell ER Estrogen Receptor (ERα) Hormone_Response Hormone-Mediated Gene Expression ER->Hormone_Response AR Androgen Receptor (AR) AR->Hormone_Response Estrogen Estrogen Estrogen->ER Androgen Androgen Androgen->AR BADGE BADGE BADGE->ER Antagonizes BADGE->AR Antagonizes

Figure 3: Antagonistic effect of BADGE on Estrogen and Androgen Receptors.

Conclusion

The toxicological profile of BADGE has been extensively studied. While it exhibits mutagenic potential in in vitro bacterial assays, the evidence for carcinogenicity in animal studies is limited, and it is not classifiable as a human carcinogen. Reproductive and developmental toxicity studies indicate that adverse effects are generally observed only at doses that also cause maternal toxicity. BADGE is a known dermal irritant and sensitizer. Its metabolism is well-characterized and does not lead to the formation of BPA. The interaction of BADGE with nuclear receptors, particularly as a PPARγ antagonist, is an area of ongoing research and may have implications for both its toxicological effects and potential therapeutic applications. Overall, the current body of evidence suggests that under normal conditions of exposure, the risk to human health from BADGE is low. However, its potential for skin sensitization warrants appropriate handling and safety precautions in occupational settings.

References

Endocrine-Disrupting Potential of Bisphenol A Diglycidyl Ether (BADGE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A diglycidyl ether (BADGE) is a widely used epoxy resin component found in a variety of consumer products, including food can linings and plastics.[1][2] Its structural similarity to bisphenol A (BPA) has raised concerns about its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific understanding of BADGE's interactions with key endocrine signaling pathways, including the peroxisome proliferator-activated receptor gamma (PPARγ), estrogen receptors (ERs), and androgen receptors (ARs). This document summarizes quantitative data from in vitro and in vivo studies, details key experimental protocols, and presents visual representations of the molecular pathways involved to support further research and risk assessment of BADGE and its derivatives.

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The interaction of BADGE with PPARγ, a key regulator of adipogenesis and glucose metabolism, is complex and appears to be cell-type specific.[1][3] Evidence suggests that BADGE can act as both an antagonist and an agonist of PPARγ, leading to divergent downstream effects.

Agonistic and Antagonistic Activity
  • Antagonistic Effects: In preadipocyte cell lines such as 3T3-L1 and 3T3-F442A, BADGE has been shown to act as a PPARγ antagonist.[1] It inhibits adipocyte differentiation induced by PPARγ agonists like rosiglitazone.[1] The dissociation constant (Kd) for this antagonistic activity has been reported to be approximately 100 μM.[1]

  • Agonistic Effects: Conversely, in the human urinary bladder carcinoma cell line ECV304 and the murine macrophage-like cell line RAW 264.7, BADGE exhibits PPARγ agonist activity.[1][3] In these cells, BADGE induces PPARγ-mediated reporter gene expression and nuclear localization of the receptor.[3]

This dual activity suggests that the cellular context, including the specific repertoire of co-activators and co-repressors, plays a crucial role in determining the functional outcome of BADGE binding to PPARγ.[1][3]

Quantitative Data on PPARγ Interaction
CompoundActivityCell LineEndpointValueReference
BADGEAntagonist3T3-L1, 3T3-F442AAdipocyte Differentiation InhibitionKd: ~100 μM[1]
BADGEAgonistECV304Reporter Gene Activation-[3]
BADGEAgonistRAW 264.7Reporter Gene Activation-[1]
Experimental Protocol: PPARγ Reporter Gene Assay

This protocol is a generalized representation for assessing the agonist or antagonist activity of a test compound like BADGE on PPARγ.

1.3.1. Cell Culture and Transfection:

  • HEK293 or other suitable cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are transiently transfected using a lipid-based transfection reagent with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.

1.3.2. Compound Treatment:

  • 24 hours post-transfection, cells are treated with various concentrations of BADGE (for agonist testing) or with a known PPARγ agonist (e.g., rosiglitazone) in the presence of varying concentrations of BADGE (for antagonist testing).

1.3.3. Luciferase Assay:

  • After 24-48 hours of incubation, cells are lysed, and luciferase activity is measured using a luminometer.

  • Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

1.3.4. Data Analysis:

  • Agonist activity is expressed as fold induction relative to a vehicle control.

  • Antagonist activity is determined by the reduction in the response to the PPARγ agonist.

  • EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

Signaling Pathway Diagram

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BADGE BADGE PPARg_RXR PPARγ/RXR Heterodimer BADGE->PPARg_RXR Binds CoA Co-activators PPARg_RXR->CoA Recruits (Agonist) PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds CoR Co-repressors CoR->PPARg_RXR Dissociates (Agonist) Remains Bound (Antagonist) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates/Represses Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Regulates Glucose_Metabolism Glucose_Metabolism Gene_Transcription->Glucose_Metabolism Regulates

Caption: BADGE interaction with the PPARγ signaling pathway.

Estrogenic and Anti-Androgenic Effects

BADGE and its derivatives have been shown to interact with both estrogen and androgen signaling pathways, highlighting their potential to disrupt steroid hormone homeostasis.

Estrogenic Activity via G-Protein-Coupled Estrogen Receptor (GPER)

The hydrolyzed derivative of BADGE, BADGE·2H2O, has been identified as an endocrine disruptor that can accelerate neuritogenesis and outgrowth in cortical neurons.[4] This effect is mediated through the G-protein-coupled estrogen receptor (GPER).[4]

  • Mechanism of Action: BADGE·2H2O exposure leads to the downregulation of Hes1, a transcriptional repressor, and an increase in the levels of the neuritogenic factor neurogenin-3 (Ngn3).[4] These effects are blocked by the GPER antagonist G15, indicating the involvement of the GPER signaling pathway.[4]

Anti-Androgenic Activity

BADGE and its chlorinated derivative, BADGE·2HCl, have demonstrated anti-androgenic properties.[3]

  • Mechanism of Action: These compounds act as androgen receptor (AR) antagonists, inhibiting the transcriptional activity induced by androgens.[3] Studies using the AR-EcoScreen cell line, which stably expresses the human androgen receptor and an androgen-responsive reporter gene, have confirmed this antagonistic activity.[3] BADGE·2HCl, in particular, shows conspicuous antagonistic activity and a high binding affinity for the AR.[3]

Quantitative Data on ER and AR Interactions
CompoundReceptorActivityAssayValueReference
BADGE·2H2OGPERAgonistNeurite Outgrowth-[4]
G15GPERAntagonist-Kd: 20 nM[5]
BADGEARAntagonistYES/YAS AssayIC50: 13.7 µM[2]
BADGE·2HClARAntagonistAR-EcoScreen-[3]
Experimental Protocols

2.4.1. Neurite Outgrowth Assay in Primary Cortical Neurons:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rat or mouse brains and cultured on plates coated with poly-D-lysine.

  • Compound Treatment: Neurons are treated with various concentrations of BADGE·2H2O, with or without the GPER antagonist G15.

  • Immunostaining: After a set incubation period (e.g., 48 hours), cells are fixed and stained for neuronal markers such as β-III tubulin (Tuj1) or microtubule-associated protein 2 (MAP2).

  • Image Acquisition and Analysis: Images are captured using a high-content imaging system. Neurite length, number of neurites, and branching are quantified using specialized software.

2.4.2. AR-EcoScreen Transcriptional Activation Assay:

  • Cell Line: The AR-EcoScreen cell line, a Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human AR and an androgen-responsive luciferase reporter gene, is used.

  • Agonist/Antagonist Assay: For antagonist testing, cells are treated with a fixed concentration of a known androgen (e.g., dihydrotestosterone) and varying concentrations of the test compound (e.g., BADGE·2HCl).

  • Luciferase Measurement: Following incubation, luciferase activity is measured as described in the PPARγ reporter gene assay protocol.

  • Data Analysis: The inhibition of androgen-induced luciferase activity is used to determine the anti-androgenic potential and calculate IC50 values.

Signaling Pathway Diagrams

GPER_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BADGE_2H2O BADGE·2H2O GPER GPER BADGE_2H2O->GPER Binds G_protein G-protein GPER->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., adenylyl cyclase, PLC) G_protein->Downstream_Effectors Hes1 Hes1 (Transcriptional Repressor) Downstream_Effectors->Hes1 Downregulates Ngn3 Ngn3 (Neuritogenic Factor) Downstream_Effectors->Ngn3 Upregulates Hes1->Ngn3 Represses Neurite_Outgrowth_Genes Neurite Outgrowth Genes Ngn3->Neurite_Outgrowth_Genes Activates Neurite_Outgrowth Neurite_Outgrowth Neurite_Outgrowth_Genes->Neurite_Outgrowth Promotes

Caption: BADGE·2H2O-mediated GPER signaling in neurons.

AR_Antagonism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates BADGE_2HCl BADGE·2HCl BADGE_2HCl->AR Binds & Inhibits AR->AR Dimerization & Translocation ARE ARE (Androgen Response Element) AR->ARE Binds Gene_Transcription Androgen-Responsive Gene Transcription ARE->Gene_Transcription Activates Male_Phenotype Male_Phenotype Gene_Transcription->Male_Phenotype Maintains

Caption: Anti-androgenic mechanism of BADGE·2HCl.

Analytical Methods for Quantification

Accurate quantification of BADGE and its metabolites in experimental systems is crucial for understanding its dose-dependent effects. Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique employed for this purpose.

LC-MS Method for Cell Culture Media
  • Sample Preparation: Cell culture media samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted before injection into the LC-MS system.

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly used to separate BADGE and its derivatives from the complex media matrix. A gradient elution with mobile phases such as water and acetonitrile, often with additives like formic acid or ammonium (B1175870) acetate, is employed.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of target analytes. Specific precursor-to-product ion transitions are monitored for BADGE and its metabolites.

Conclusion and Future Directions

The available evidence clearly indicates that BADGE and its derivatives possess endocrine-disrupting properties, with the ability to modulate PPARγ, estrogen, and androgen signaling pathways. The cell-type specific effects of BADGE on PPARγ highlight the complexity of its interactions and the need for further investigation into the role of cellular context. The neurodevelopmental effects mediated by GPER and the anti-androgenic activity of BADGE and its chlorinated metabolites warrant further in vivo studies to assess their physiological relevance.

Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the cell-type specific agonistic versus antagonistic effects on PPARγ.

  • Determining the in vivo consequences of GPER activation by BADGE derivatives on neuronal development and function.

  • Conducting comprehensive in vivo studies to evaluate the anti-androgenic potential of BADGE and its metabolites on male reproductive health.

  • Developing more sensitive and high-throughput screening methods to assess the endocrine-disrupting potential of a wider range of BADGE derivatives and related epoxy resins.

This technical guide provides a foundation for researchers and drug development professionals to further explore the endocrine-disrupting potential of BADGE and to develop strategies to mitigate potential human health risks associated with its widespread use.

References

An In-depth Technical Guide to the Thermal Degradation Mechanism of DGEBA-Based Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists

This technical guide provides a comprehensive overview of the thermal degradation mechanisms of epoxy resins based on diglycidyl ether of bisphenol A (DGEBA). It details the chemical pathways of decomposition, summarizes key quantitative data from thermal analysis, and outlines the standard experimental protocols used for characterization.

Introduction: The Challenge of Thermal Stability

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resins are a cornerstone of the thermosetting polymer industry, valued for their excellent mechanical strength, chemical resistance, and adhesive properties. However, their performance and operational lifespan are often limited by their behavior at elevated temperatures. Understanding the intricate mechanisms of thermal degradation is critical for predicting material failure, enhancing thermal stability, and designing next-generation, high-performance resins for demanding applications in aerospace, electronics, and automotive industries. This guide delves into the fundamental chemical changes that occur when these materials are subjected to thermal stress.

Core Degradation Mechanisms and Pathways

The thermal degradation of a cured DGEBA epoxy network is a complex process involving multiple simultaneous reactions. The specific pathway is highly dependent on the chemical structure of the curing agent (e.g., amine, anhydride) and the composition of the surrounding atmosphere (inert or oxidative).

In an inert atmosphere (e.g., Nitrogen) , degradation primarily occurs through pyrolysis. The process is generally understood to initiate at temperatures above 300°C and can be characterized by the following key steps:

  • Chain Scission: The initial and most critical step is the homolytic cleavage of the weakest bonds within the polymer network. The ether linkages (C-O) in the polymer backbone are particularly susceptible to scission at high temperatures.

  • Formation of Primary Products: The cleavage of ether bonds often leads to the formation of Bisphenol-A (BPA), a primary and significant product of degradation.[1]

  • Secondary Decomposition: As the temperature increases, these primary products undergo further decomposition. BPA can break down into smaller, more volatile aromatic compounds such as phenol (B47542) and p-isopropylphenol.[1] The aliphatic segments from the epoxy and amine hardener degrade to produce a range of hydrocarbon gases like methane, ethylene, and propylene.[2]

  • Char Formation: At very high temperatures, the remaining fragments undergo complex crosslinking and aromatization reactions, resulting in a stable, carbonaceous char residue.

In an oxidative atmosphere (e.g., Air) , the degradation is more complex and aggressive, involving both thermal and oxidative reactions.[1] The presence of oxygen introduces new reaction pathways, including:

  • Oxidation of Aliphatic and Amine Groups: Studies have shown that the initial stages of thermo-oxidative degradation can involve the oxidation of the amine cross-linker before significant degradation of the DGEBA backbone occurs.[3]

  • Formation of Carbonyls: Oxidation leads to the formation of carbonyl groups (C=O), which can be readily detected by infrared spectroscopy.

  • Accelerated Scission and Volatilization: Oxygen accelerates the breakdown of the polymer network, leading to a faster rate of mass loss and the evolution of oxidized volatile products like CO₂, CO, and H₂O.[2]

The choice of curing agent fundamentally alters the degradation pathway. For instance, anhydride-cured epoxies contain thermally labile ester groups that are among the first to break down during decomposition.[4] In contrast, aromatic amine hardeners can impart greater thermal stability due to the rigid benzene (B151609) rings they introduce into the network.[4]

G cluster_0 Initial Cured Resin Structure cluster_1 Degradation Conditions cluster_2 Primary Degradation Steps cluster_3 Major Degradation Products reactant reactant intermediate intermediate product product condition condition DGEBA DGEBA-Amine Network (Crosslinked Polymer) Heat High Temperature (>300°C) Scission Homolytic Chain Scission (Ether Bond Cleavage) DGEBA->Scission Initiation Heat->Scission Atmosphere Inert (N2) or Oxidative (Air) Atmosphere Oxidation Oxidation of Aliphatic and Amine Groups (in Air) Atmosphere->Oxidation Scission->Oxidation If O2 present BPA Bisphenol-A (BPA) Scission->BPA Fragmentation Volatiles Volatiles (H2O, CO, CO2, CH4) Scission->Volatiles Char Crosslinked Carbonaceous Char Residue Scission->Char Crosslinking/Aromatization Oxidation->Volatiles Phenols Phenol & Derivatives (p-isopropylphenol) BPA->Phenols Further Decomposition

Caption: High-level overview of DGEBA epoxy thermal degradation pathways.

Quantitative Data from Thermal Analysis

Thermal analysis techniques provide critical quantitative data on the stability and degradation profile of epoxy resins. The values are highly dependent on the specific formulation (curing agent, additives, fillers) and experimental conditions (heating rate, atmosphere). The following table summarizes representative data from the literature.

Resin System (DGEBA + Curing Agent/Filler)Tonset (°C)Tmax (°C)Char Yield @ >700°C (%)Activation Energy (Ea) (kJ/mol)Tg (°C)Citation(s)
DGEBA / Ethylenediamine (EDA)~286410N/A195.7N/A[1]
DGEBA / 4,4′-methylenedianiline (MDA)N/AN/AN/A182-222N/A[5]
DGEBA / Triethylenetetramine (TETA)278-296311-346~2-4N/AN/A[6]
DGEBA / 4,4′-diaminodiphenylsulfone (DDS)N/AN/AN/AN/A200[7]
DGEBA / Anhydride (MeHHPA)N/AN/AN/A170.7N/A[4]

Note: Tonset (onset decomposition temperature) and Tmax (temperature of maximum degradation rate) can vary significantly based on measurement criteria (e.g., 5% weight loss) and heating rate.

Key Experimental Protocols

Characterizing the thermal degradation of epoxy resins requires a suite of analytical techniques. Below are detailed methodologies for the most common experiments.

4.1 Thermogravimetric Analysis (TGA)

  • Objective: To measure the mass loss of a material as a function of temperature in a controlled atmosphere. It is used to determine degradation temperatures, thermal stability, and char yield.

  • Methodology:

    • A small sample (typically 5-10 mg) is placed into a high-purity, inert crucible (e.g., alumina (B75360) or platinum).

    • The crucible is placed in the TGA furnace, which is then purged with the desired gas (e.g., nitrogen or air) at a constant flow rate (e.g., 50 mL/min) to remove atmospheric contaminants.[6][8]

    • The sample is heated from ambient temperature to a final temperature (e.g., 700-900°C) at a constant, linear heating rate (e.g., 10°C/min).[6][8]

    • The mass of the sample is continuously monitored and recorded as a function of temperature and time.

    • Data analysis involves plotting mass (%) vs. temperature to determine onset temperatures and final residue (char yield). The derivative of this curve (DTG) shows the rate of mass loss, with the peak indicating Tmax.

4.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow into or out of a sample as a function of temperature or time. It is primarily used to determine thermal transitions, such as the glass transition temperature (Tg), which relates to the network structure.

  • Methodology:

    • A small sample (typically 5-15 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed inside the DSC cell, which is purged with an inert gas like nitrogen (e.g., 50 mL/min).[8]

    • A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10°C/min) over a specified range (e.g., 30°C to 250°C).[8]

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

    • The Tg is identified as a step-change in the heat flow curve.

4.3 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the chemical composition of the volatile and semi-volatile products formed during the pyrolysis of the resin.

  • Methodology:

    • A microgram-scale sample of the cured epoxy resin is placed in a pyrolysis unit connected directly to the injector of a gas chromatograph.

    • The sample is flash-pyrolyzed by rapidly heating it to a high temperature (e.g., 600°C) in an inert helium atmosphere.[9]

    • The resulting thermal degradation fragments (the pyrolysate) are swept directly into the GC column.

    • The fragments are separated based on their boiling points and affinity for the GC column's stationary phase.

    • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "chemical fingerprint" for identifying the compound by comparison to spectral libraries.

G start_end start_end process process data data analysis analysis A Start: Sample Preparation (Curing of DGEBA Resin) B Thermal Analysis A->B C Evolved Gas Analysis A->C D TGA (Thermogravimetric Analysis) B->D E DSC (Differential Scanning Calorimetry) B->E F Py-GC-MS C->F G TGA-FTIR / TGA-MS C->G H Mass Loss vs. Temp Curve Char Yield, T_onset, T_max D->H I Heat Flow vs. Temp Curve Glass Transition (Tg) E->I J Identification of Pyrolysis Products F->J K Real-time Identification of Evolved Gases G->K L Kinetic Analysis (e.g., Ozawa, Kissinger methods) H->L M Elucidation of Degradation Mechanism & Pathways I->M J->M K->M L->M

Caption: Standard experimental workflow for characterizing epoxy thermal degradation.

Conclusion

The thermal degradation of DGEBA-based epoxy resins is a multifaceted process governed by the interplay of bond cleavage, fragmentation, oxidation, and charring reactions. The stability of the resin is intrinsically linked to its chemical structure, particularly the nature of the curing agent and the presence of additives, as well as the thermal environment. A thorough characterization using a combination of TGA, DSC, and Py-GC-MS is essential for elucidating the specific degradation pathways, determining kinetic parameters, and ultimately engineering more robust and durable materials for high-temperature applications.

References

The Solubility of Bisphenol A Diglycidyl Ether (BADGE) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bisphenol A diglycidyl ether (BADGE) is a fundamental epoxy resin precursor, extensively utilized in the formulation of coatings, adhesives, and advanced composite materials. A thorough understanding of its solubility characteristics in various organic solvents is paramount for researchers, scientists, and professionals in drug development and material science. This technical guide provides a consolidated overview of the solubility of BADGE, outlines experimental protocols for its determination, and presents logical workflows for solubility analysis.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various formulations. While comprehensive quantitative data across a wide range of solvents is not extensively documented in publicly available literature, this section summarizes the available information. The data is presented to facilitate comparison, though it should be noted that solubility can be influenced by the specific grade and purity of BADGE, as well as temperature and the presence of other solutes.

Table 1: Quantitative and Semi-Quantitative Solubility of BADGE in Select Organic Solvents

SolventChemical ClassSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)SulfoxideUp to 30 mg/mL[1][2]Not SpecifiedAlso cited as soluble at 100 mM[1][2].
EthanolAlcoholUp to 15 mg/mL[1]Not SpecifiedAlso cited as soluble at 100% and 50 mM concentrations[1][2].
Dimethylformamide (DMF)AmideSoluble[1][2]Not SpecifiedSoluble at 100 mM concentration[1][2].
ChloroformHalogenated AlkaneSoluble[1][2]Not Specified-
MethanolAlcoholSoluble[1][2]Not SpecifiedSoluble at 50 mM concentration[1][2].
WaterProtic Solvent< 1 mg/mL[3]19.5 °C (67.1 °F)[3]Considered insoluble[1][2][4].

Table 2: Qualitative Solubility of BADGE Resins in Various Solvent Classes

Solvent ClassSolubilityExamples
KetonesSoluble[5]Acetone, Methyl Ethyl Ketone
Aromatic HydrocarbonsSoluble[5]Benzene, Toluene
EthersSoluble[5]Dioxane

Experimental Protocols for Solubility Determination

A precise determination of solubility is crucial for the development of formulations and for understanding the behavior of BADGE in various applications. The following protocols outline the methodologies for both qualitative and quantitative assessment of solubility.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Objective: To determine if a substance is soluble, partially soluble, or insoluble in a specific solvent.

Materials:

  • This compound (BADGE)

  • A range of organic solvents (e.g., acetone, ethanol, toluene, ethyl acetate)

  • Small test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 25 mg of BADGE to a small test tube.

  • Add 0.75 mL of the selected solvent in small increments.

  • After each addition, cap the test tube and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved solute.

  • If the BADGE completely dissolves, it is considered soluble. If some solid remains, it is partially soluble. If the solid does not appear to dissolve, it is considered insoluble.

  • Repeat for each solvent of interest.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the precise concentration of a saturated solution of BADGE in a given solvent at a specific temperature.

Materials:

  • This compound (BADGE)

  • Selected organic solvent

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of BADGE to a glass flask.

    • Add a known volume of the solvent to the flask.

    • Seal the flask and place it in a shaking incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the incubation period, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully transfer an aliquot of the supernatant to a centrifuge tube and centrifuge to pellet any remaining suspended solids.

    • Filter the resulting supernatant through a syringe filter to obtain a clear, saturated solution.

  • Quantification of Dissolved BADGE:

    • Prepare a series of standard solutions of BADGE of known concentrations in the same solvent.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC with UV detection) to generate a calibration curve.

    • Dilute the saturated BADGE solution with a known factor to bring its concentration within the range of the calibration curve.

    • Analyze the diluted saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.

Visualization of Experimental and Analytical Workflows

To further elucidate the processes involved in the study of BADGE solubility, the following diagrams, generated using the DOT language, illustrate the key workflows.

experimental_workflow start Start: Solubility Determination add_excess Add excess BADGE to solvent in a flask start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate phase_separation Phase Separation equilibrate->phase_separation centrifuge Centrifugation of supernatant phase_separation->centrifuge filter Filtration through a 0.45 µm syringe filter centrifuge->filter quantify Quantify BADGE concentration in the filtrate filter->quantify end End: Report Solubility (e.g., mg/mL) quantify->end

Caption: Workflow for the experimental determination of BADGE solubility.

analytical_workflow start Start: HPLC Quantification prepare_standards Prepare standard solutions of BADGE with known concentrations start->prepare_standards prepare_sample Prepare saturated solution sample (dilute if necessary) start->prepare_sample generate_curve Inject standards into HPLC and generate a calibration curve prepare_standards->generate_curve determine_conc Determine concentration from the calibration curve generate_curve->determine_conc inject_sample Inject prepared sample into HPLC prepare_sample->inject_sample inject_sample->determine_conc calculate_solubility Calculate original solubility considering the dilution factor determine_conc->calculate_solubility end End: Final Solubility Value calculate_solubility->end

References

An In-depth Technical Guide to Bisphenol A Diglycidyl Ether (CAS Number 1675-54-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bisphenol A diglycidyl ether (BADGE), identified by CAS number 1675-54-3. It delves into its fundamental physicochemical properties, spectral characteristics, and toxicological profile. The document details established experimental protocols for its analysis and for the assessment of its biological effects. Special emphasis is placed on its interaction with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, a key area of interest in metabolic and toxicological research. This guide is intended to serve as a critical resource for professionals in research and development, offering detailed data and methodologies to support further investigation and application.

Introduction

This compound (BADGE) is the primary monomer used in the production of epoxy resins. These resins are extensively utilized in a wide array of industrial applications, including as protective coatings for food and beverage cans, in adhesives, and for printed circuit boards. Due to its widespread use, there is a significant interest in its physicochemical properties, potential for human exposure, and its biological effects. This document provides an in-depth technical summary of BADGE for the scientific community.

Physicochemical Properties

BADGE is characterized as an odorless, yellowish-brown or colorless to light amber liquid.[1][2] It is denser than water and will sink.[1][3] Key quantitative physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₂₁H₂₄O₄[4]
Molecular Weight 340.41 g/mol [5]
Physical State Viscous liquid[6]
Color Colorless to light amber / Yellowish-brown[1][7]
Odor Odorless or slight epoxy odor[1][2][7]
Melting Point 40-44 °C[8]
Boiling Point 210 °C at 1 mmHg[6][8]
Flash Point 264 - 268 °C (closed cup)[5]
Density 1.17 g/cm³[8]
Water Solubility Insoluble[7][8][9]
Solubility in Organic Solvents Soluble in ethanol, DMSO, DMF, chloroform, methanol[7][8][9]

Spectral Data

The structural identification of BADGE is supported by various spectroscopic techniques. A summary of key spectral data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of BADGE exhibits characteristic signals for the aromatic protons, the isopropylidene protons, and the protons of the glycidyl (B131873) ether groups.

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon framework of the molecule. Key chemical shifts have been reported for the carbons of the glycidyl ether group at approximately 44.2 ppm, 49.9 ppm, and 68.3 ppm.[10]

¹H NMR (Predicted) Chemical Shift (ppm)
Aromatic Protons6.8 - 7.2
Glycidyl Protons (CH)~3.3
Glycidyl Protons (CH₂)2.7 - 2.9, 3.9 - 4.2
Isopropylidene Protons (CH₃)~1.6
¹³C NMR Chemical Shift (ppm) Reference
Glycidyl Carbon (CH₂)44.2[10]
Glycidyl Carbon (CH)49.9[10]
Glycidyl Carbon (CH₂-O)68.3[10]
Quaternary Carbon (C(CH₃)₂)~42
Methyl Carbons (CH₃)~31
Aromatic Carbons114 - 157
Infrared (IR) Spectroscopy

The FT-IR spectrum of BADGE shows characteristic absorption bands corresponding to its functional groups.

Functional Group Wavenumber (cm⁻¹) Reference
Oxirane (epoxy) ring910.2[11]
C-O (ether) stretching1180[11]
Aldehyde C-H stretching2866[11]
Hydroxyl (O-H) group (small peak)3428.0[11]
Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been used to study the fragmentation pathways of BADGE. Under these conditions, BADGE tends to form ammonium (B1175870) adducts. The fragmentation of the [M+NH₄]⁺ ion begins with the cleavage of the phenyl-alkyl bond, followed by the α-cleavage of the ether group.[11] This process generates characteristic product ions at m/z 135 ([C₉H₁₁O]⁺) and m/z 107 ([C₇H₇O]⁺).[11]

Toxicology and Biological Effects

Acute and Local Toxicity

BADGE exhibits low oral and dermal lethal toxicity in animal studies.[11] However, it is recognized as a skin and eye irritant.[6] It is also a known contact allergen, and repeated or prolonged skin contact may lead to dermatitis and skin sensitization.[6][11]

Carcinogenicity and Mutagenicity

The International Agency for Research on Cancer (IARC) has classified this compound as "not classifiable as to its carcinogenicity to humans (Group 3)".[11] This classification is based on limited evidence of carcinogenicity in experimental animals and no adequate data in humans.[11] Studies using the Ames Salmonella assay have shown that BADGE can induce mutations in strains TA100 and TA1535, which are indicative of base pair substitutions.[5]

Reproductive and Developmental Toxicity

Studies on pregnant rabbits showed no effect of BADGE on fetal development when applied to the skin.[11] In oral gavage studies, maternally toxic doses in mice resulted in fetal toxicity, but no such effects were observed in rats.[11] There is no evidence to suggest that BADGE is metabolized to bisphenol A (BPA) in mammals.

Endocrine Disruption

The endocrine-disrupting potential of BADGE has been a subject of considerable research. It has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Interestingly, its effect appears to be cell-type specific, acting as an agonist in some cell lines (e.g., ECV304) and an antagonist in others (e.g., NIH-3T3, 3T3-L1 preadipocytes). Some studies suggest that BADGE can also induce adipogenesis through a PPARγ-independent mechanism.

Signaling Pathway Interaction: PPARγ

BADGE is known to interact with the PPARγ signaling pathway. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation. The interaction of BADGE with this pathway is complex and can lead to different downstream effects depending on the cellular context.

PPARg_Pathway PPARγ Signaling Pathway and BADGE Interaction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Cellular Effects Ligand PPARγ Ligand (e.g., Thiazolidinediones, Fatty Acids) PPARg_RXR_inactive PPARγ-RXR Heterodimer (Inactive) Ligand->PPARg_RXR_inactive Agonist Binding (Activation) BADGE_ext BADGE BADGE_ext->PPARg_RXR_inactive Binding (Agonist/Antagonist) CoRepressor Co-repressor Complex PPARg_RXR_inactive->CoRepressor Bound PPARg_RXR_active PPARγ-RXR Heterodimer (Active) PPARg_RXR_inactive->PPARg_RXR_active PPARg_RXR_active->CoRepressor Release CoActivator Co-activator Complex PPARg_RXR_active->CoActivator Recruitment PPRE PPAR Response Element (PPRE) on DNA PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Gene_Products mRNA & Proteins Target_Genes->Gene_Products Leads to Adipogenesis Adipogenesis Gene_Products->Adipogenesis Inflammation Inflammation (e.g., via NF-κB inhibition) Gene_Products->Inflammation Glucose_Metabolism Glucose Metabolism Gene_Products->Glucose_Metabolism

Diagram 1: PPARγ Signaling Pathway and the Point of Interaction of BADGE.

Experimental Protocols

This section outlines methodologies for key experiments related to the analysis and toxicological assessment of BADGE.

Analytical Determination by HPLC-FLD

This protocol is based on methods for the determination of BADGE in canned foods.

Objective: To quantify the concentration of BADGE in a sample matrix using High-Performance Liquid Chromatography with Fluorescence Detection.

Workflow:

HPLC_Workflow Sample_Prep Sample Preparation (Homogenization, Extraction with Acetonitrile) Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Filtration Filtration (e.g., 0.22 µm filter) Supernatant_Collection->Filtration HPLC_Injection HPLC-FLD Analysis Filtration->HPLC_Injection Data_Analysis Data Analysis (Quantification against standard curve) HPLC_Injection->Data_Analysis

Diagram 2: Workflow for HPLC-FLD Analysis of BADGE.

Methodology:

  • Sample Preparation: Homogenize the sample. For solid samples, a specific weight (e.g., 1-5 g) is mixed with a suitable volume of acetonitrile (B52724). The mixture is then vortexed and sonicated to ensure efficient extraction.

  • Phase Separation: Add salts such as NaCl to induce phase separation between the aqueous and organic layers.

  • Extraction: Centrifuge the mixture to pellet solid debris. Collect the acetonitrile supernatant.

  • Clean-up (optional): Depending on the matrix, a dispersive solid-phase extraction (d-SPE) step with sorbents like C18 may be employed to remove interfering substances.

  • Final Preparation: Evaporate the solvent and reconstitute the residue in a known volume of mobile phase. Filter the solution through a 0.22 µm syringe filter prior to injection.

  • HPLC-FLD Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Fluorescence Detection: Excitation wavelength around 225 nm and emission wavelength around 295 nm.

  • Quantification: Prepare a calibration curve using BADGE standards of known concentrations. Quantify the amount of BADGE in the sample by comparing its peak area to the calibration curve.

Analytical Determination by GC-MS

This protocol is based on methods for determining BADGE in water samples.

Objective: To identify and quantify BADGE in aqueous samples using Gas Chromatography-Mass Spectrometry.

Methodology:

  • Extraction: Perform liquid-liquid extraction (LLE) of the water sample with a suitable organic solvent like dichloromethane (B109758) or use solid-phase extraction (SPE) with a C18 cartridge for pre-concentration.

  • Derivatization (optional but recommended): To improve volatility and chromatographic performance, silylation of BADGE can be performed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to around 300 °C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

  • Quantification: Use an internal standard for accurate quantification. Create a calibration curve with derivatized BADGE standards.

Skin Sensitization Test (Guinea Pig Maximization Test - GPMT)

This protocol is based on the OECD Test Guideline 406.

Objective: To assess the potential of BADGE to cause skin sensitization.

Methodology:

  • Animals: Use young, healthy adult guinea pigs.

  • Induction Phase:

    • Day 0 (Intradermal Injections): Administer three pairs of intradermal injections into the shaved shoulder region of the test animals. The injections consist of: (a) Freund's Complete Adjuvant (FCA) emulsified with water, (b) the test substance in a suitable vehicle, and (c) the test substance emulsified in FCA.

    • Day 7 (Topical Application): Apply the test substance in a suitable vehicle topically over the injection sites under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Day 21: Apply the test substance at a non-irritating concentration to a shaved flank of the test animals and a control group (previously treated with the vehicle only) under an occlusive patch for 24 hours.

  • Observation and Scoring: After removing the challenge patch, observe the skin reaction at 24 and 48 hours. Score the erythema and edema according to a standardized scale (e.g., Draize scale).

  • Evaluation: A substance is considered a sensitizer (B1316253) if a significantly higher proportion of test animals show a positive response compared to the control group.

In Vitro Mutagenicity Assay (Ames Test)

This protocol is based on the OECD Test Guideline 471.[5]

Objective: To evaluate the potential of BADGE to induce gene mutations in bacteria.

Methodology:

  • Tester Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) that have different types of mutations in the histidine or tryptophan operon.

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to account for the metabolic conversion of the test substance into a mutagen.

  • Exposure:

    • Plate Incorporation Method: Mix the test substance at various concentrations, the bacterial culture, and molten top agar (B569324) (with or without S9 mix). Pour this mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix (or buffer) before adding the top agar and pouring onto the plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative controls.

Conclusion

This compound (CAS 1675-54-3) is a compound of significant industrial importance with a complex toxicological profile. This technical guide has summarized its key physicochemical properties, spectral data, and biological effects, with a particular focus on its interaction with the PPARγ signaling pathway. The provided experimental protocols offer a foundation for researchers to conduct further analytical and toxicological studies. A thorough understanding of the properties and biological interactions of BADGE is crucial for its safe handling, for the risk assessment of its applications, and for guiding future research in materials science and toxicology.

References

An In-Depth Technical Guide to the Hydrolysis Products of Bisphenol A Diglycidyl Ether in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of Bisphenol A diglycidyl ether (BADGE) in aqueous environments. It details the primary hydrolysis products, the kinetics of the degradation process under various conditions, and the analytical methodologies used for their identification and quantification.

Introduction to BADGE and its Hydrolysis

This compound (BADGE) is a widely used epoxy resin monomer in the manufacturing of coatings for food and beverage cans, adhesives, and other applications. Due to its chemical structure, containing two reactive epoxide rings, BADGE can undergo hydrolysis in aqueous media, particularly during food processing and storage. This process leads to the formation of derivatives with altered chemical and toxicological properties. Understanding the hydrolysis of BADGE is crucial for assessing its safety and potential human exposure.

The hydrolysis of BADGE is a sequential process where the two epoxide rings are opened. The primary products formed are BADGE mono-hydrolyzed (BADGE·H₂O) and BADGE di-hydrolyzed (BADGE·2H₂O), with the di-hydrolyzed product being the final stable entity under typical hydrolytic conditions.[1]

Quantitative Data on BADGE Hydrolysis

The rate of BADGE hydrolysis is significantly influenced by factors such as temperature and pH. The degradation follows first-order kinetics.[1]

Table 1: Half-life of BADGE at pH 7 at Different Temperatures in Drinking Water
Temperature (°C)Half-life (days)
1511
254.6
352.0
401.4

Data sourced from Lane et al. (2015) as cited in multiple sources.[2]

Table 2: Half-life of BADGE in Different Water-Based Food Simulants
Food SimulantCompositionTemperature (°C)Half-life
Distilled Water-40, 50, 60Decreases with increasing temperature
3% (w/v) Acetic AcidAcidic environment40, 50, 60Shortest half-life
15% (v/v) Ethanol-40, 50, 60Longest half-life

This table summarizes findings that show the hydrolysis of BADGE is fastest in acidic conditions and slowest in an ethanol-water mixture.[1]

Experimental Protocols

The analysis of BADGE and its hydrolysis products is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with either a fluorescence detector (FLD) or a mass spectrometer (MS).

Synthesis of Analytical Standards

For accurate quantification, the synthesis and purification of BADGE hydrolysis products, BADGE·H₂O and BADGE·2H₂O, are necessary to serve as analytical standards. A common method involves heating a suspension of BADGE in a tetrahydrofuran/water mixture (e.g., 20:80) at an elevated temperature (e.g., 70°C). The resulting products can then be isolated and purified using solid-phase extraction with C18 columns. Characterization and purity confirmation are typically performed using UV, IR, ¹H and ¹³C NMR spectroscopy, and mass spectrometry.

Sample Preparation

A generic sample preparation workflow for analyzing BADGE and its derivatives in a food matrix (e.g., canned food) involves the following steps:

  • Homogenization: The entire content of the can is homogenized to ensure a representative sample.

  • Extraction: A known weight of the homogenized sample (e.g., 3 g) is mixed with a suitable organic solvent, such as ethyl acetate (B1210297) (e.g., 6 mL). The mixture is then vigorously shaken and sonicated to facilitate the extraction of the analytes.

  • Centrifugation: The mixture is centrifuged to separate the organic layer from the solid food matrix.

  • Evaporation: The supernatant (organic layer) is transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a specific volume (e.g., 1 mL) of a solvent mixture compatible with the HPLC mobile phase (e.g., methanol:water 1:1).

  • Filtration: The reconstituted sample is filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC system.

HPLC with Fluorescence Detection (HPLC-FLD)

This method is widely used due to its sensitivity and cost-effectiveness.

  • Column: A reversed-phase C18 column is typically used (e.g., Poroshell 120 SB-C18, 100 mm x 4.6 mm, 2.7 µm).

  • Mobile Phase: A gradient elution is commonly employed using water (A) and acetonitrile (B52724) (B). An example gradient program is as follows:

    • 0–3 min, 50–72.5% B

    • 3–4 min, 72.5–100% B

    • 4–5 min, 100–50% B

  • Flow Rate: A typical flow rate is 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

  • Injection Volume: Typically 10 µL.

  • Fluorescence Detector Settings: Excitation wavelength at 275 nm and emission wavelength at 305 nm.

HPLC with Mass Spectrometry (HPLC-MS/MS)

This method offers high selectivity and sensitivity, making it ideal for complex matrices and trace-level analysis.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution with mobile phases often containing a modifier to improve ionization, such as 0.1% formic acid in both water (A) and acetonitrile (B).

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used, often detecting the ammonium (B1175870) adducts of the analytes.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is frequently used for its quantitative capabilities using Multiple Reaction Monitoring (MRM).

Visualizations

Hydrolysis Pathway of BADGE

BADGE_Hydrolysis cluster_legend Reaction Pathway BADGE BADGE (this compound) BADGE_H2O BADGE·H₂O (Mono-hydrolyzed) BADGE->BADGE_H2O + H₂O (k₁) BADGE_2H2O BADGE·2H₂O (Di-hydrolyzed) BADGE_H2O->BADGE_2H2O + H₂O (k₂) key_start Reactant key_intermediate Intermediate key_product Final Product

Caption: Hydrolysis pathway of BADGE in aqueous media.

Experimental Workflow for BADGE Hydrolysis Analysis

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_FLD HPLC-FLD Filtration->HPLC_FLD Injection HPLC_MS HPLC-MS/MS Filtration->HPLC_MS Injection Quantification Quantification (using standards) HPLC_FLD->Quantification HPLC_MS->Quantification Kinetics Kinetic Analysis (Half-life calculation) Quantification->Kinetics

Caption: A typical experimental workflow for the analysis of BADGE hydrolysis.

References

An In-Depth Technical Guide to the Molecular Weight Distribution of Commercial DGEBA Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight distribution of commercial Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resins. Understanding this distribution is critical for controlling the processing characteristics and final performance of thermoset materials used in a wide array of high-performance applications. This document details the oligomeric composition of common commercial resins, provides standardized analytical methodologies for their characterization, and presents the data in a comparative format.

Introduction to DGEBA Resins and Molecular Weight Distribution

Diglycidyl ether of bisphenol A (DGEBA) is the most common epoxy resin in use today. It is synthesized by the reaction of bisphenol A and epichlorohydrin. Commercial DGEBA resins are not monodisperse; they are a mixture of the DGEBA monomer (n=0) and a series of higher molecular weight oligomers (n=1, 2, 3, etc.). The distribution of these oligomers, and therefore the overall molecular weight distribution of the resin, significantly influences key properties such as viscosity, reactivity, and the mechanical and thermal properties of the cured polymer.

The molecular weight of DGEBA resins is typically characterized by the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A lower PDI value indicates a narrower molecular weight distribution. The relative abundance of the n=0 monomer and higher oligomers dictates these values and is a critical quality control parameter for resin manufacturers and end-users.

Quantitative Analysis of Commercial DGEBA Resins

The following tables summarize the molecular weight distribution and oligomer content of several common commercial DGEBA resins. This data has been compiled from various analytical studies and technical data sheets.

Table 1: Molecular Weight Distribution of Commercial DGEBA Resins

Commercial ResinManufacturerNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
EPON™ 828 Hexion~370 - 384Not specifiedNot specified
D.E.R. 331 OlinNot specifiedNot specifiedNot specified
Araldite® GY 250 HuntsmanNot specifiedNot specifiedNot specified

Note: Specific Mn, Mw, and PDI values can vary between batches. The data presented here are representative values.

Table 2: Oligomer Distribution of Commercial DGEBA Resins (by HPLC)

Commercial Resinn=0 (DGEBA Monomer) (wt%)n=1 Oligomer (wt%)n=2 Oligomer (wt%)Higher Oligomers (wt%)
EPON™ 828 (USA) 71.1911.86Not specified>16.95
EPON™ 828 (Canada) 67.2213.97Not specified>18.81
EPON™ 828 (UK) 67.3810.93Not specified>21.69
EPON™ 828 (Australia) 63.789.54Not specified>26.68
D.E.R. 331 Not specifiedNot specifiedNot specifiedNot specified
Araldite® GY 250 Not specifiedNot specifiedNot specifiedNot specified

Table 3: Typical Physical Properties of Commercial DGEBA Resins

Commercial ResinEpoxy Equivalent Weight (EEW) (g/eq)Viscosity @ 25°C (cP)
EPON™ 828 185 - 19211,000 - 15,000
D.E.R. 331 182 - 19211,000 - 14,000
Araldite® GY 250 183 - 18910,000 - 12,000[2]

Experimental Protocols for Molecular Weight Distribution Analysis

Accurate determination of the molecular weight distribution of DGEBA resins is essential for quality control and research. The two primary techniques employed are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and High-Performance Liquid Chromatography (HPLC).

Gel Permeation Chromatography (GPC/SEC) for Mn, Mw, and PDI Determination

GPC separates molecules based on their hydrodynamic volume in solution. It is the standard method for determining Mn, Mw, and PDI of polymers.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the DGEBA resin into a vial.

    • Dissolve the resin in 10 mL of high-purity, unstabilized tetrahydrofuran (B95107) (THF). Ensure complete dissolution by gentle agitation.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Instrumentation:

    • A GPC/SEC system equipped with a refractive index (RI) detector is typically used.

    • A set of two to three GPC columns packed with polystyrene-divinylbenzene (PS-DVB) copolymer is suitable for the analysis of low molecular weight epoxy resins. Columns with pore sizes in the range of 100 Å to 500 Å are effective.

  • Chromatographic Conditions:

    • Mobile Phase: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 50 - 100 µL

    • Column Temperature: 30 - 40 °C

    • Detector Temperature: 30 - 40 °C

  • Calibration:

    • The GPC system must be calibrated with a series of narrow polystyrene standards of known molecular weights (e.g., ranging from 500 to 30,000 g/mol ).

    • A calibration curve of log(Molecular Weight) versus retention time is generated.

  • Data Analysis:

    • The chromatogram of the DGEBA resin is recorded.

    • Using the polystyrene calibration curve, the molecular weight distribution of the resin is determined.

    • Software is used to calculate Mn, Mw, and PDI from the distribution data.

High-Performance Liquid Chromatography (HPLC) for Oligomer Distribution

HPLC provides a higher resolution separation of the individual oligomers in DGEBA resins, allowing for their quantification. Reversed-phase HPLC is the most common mode used for this analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the DGEBA resin at a concentration of approximately 1 mg/mL in acetonitrile (B52724).

    • Prepare a series of calibration standards for the DGEBA monomer (n=0) and, if available, for the n=1 oligomer.

  • Instrumentation:

    • A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile is typically used.

      • Initial conditions: 60:40 (v/v) acetonitrile/water.

      • Linear gradient to 100% acetonitrile over 20-30 minutes.

      • Hold at 100% acetonitrile for 5-10 minutes.

      • Return to initial conditions and equilibrate for 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 275 nm.

  • Data Analysis:

    • The chromatogram will show distinct peaks corresponding to the DGEBA monomer (n=0) and the subsequent oligomers (n=1, n=2, etc.).

    • The area of each peak is proportional to the concentration of that oligomer.

    • The weight percentage of each oligomer can be calculated using the peak areas and the calibration curves.

Visualizing the Analysis Workflow

The following diagrams illustrate the logical workflow for the analysis of DGEBA resins.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing a Weigh Resin b Dissolve in THF a->b c Filter Solution b->c d Inject Sample c->d e Separation by Size d->e f RI Detection e->f g Generate Chromatogram f->g h Apply Calibration Curve g->h i Calculate Mn, Mw, PDI h->i

Caption: Workflow for GPC analysis of DGEBA resins.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing a_hplc Prepare Stock Solution c_hplc Inject Sample a_hplc->c_hplc b_hplc Prepare Standards g_hplc Integrate Peak Areas b_hplc->g_hplc d_hplc Reversed-Phase Separation c_hplc->d_hplc e_hplc UV Detection d_hplc->e_hplc f_hplc Identify Oligomer Peaks e_hplc->f_hplc f_hplc->g_hplc h_hplc Quantify wt% g_hplc->h_hplc

Caption: Workflow for HPLC analysis of DGEBA oligomers.

Conclusion

The molecular weight distribution of commercial DGEBA resins is a complex but critical parameter that dictates their processing and performance. This guide has provided a summary of the molecular weight and oligomer distribution for common commercial resins, detailed experimental protocols for their characterization using GPC/SEC and HPLC, and visual workflows to illustrate the analytical processes. By employing these standardized methods, researchers and professionals can gain a deeper understanding of their DGEBA resin systems, leading to improved material selection, process optimization, and final product quality. Further research to populate the missing data for a wider range of commercial resins is encouraged to build a more comprehensive comparative database.

References

An In-depth Technical Guide to the Spectroscopic Data of Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Bisphenol A diglycidyl ether (BADGE), a common epoxy resin. The information is intended for researchers, scientists, and drug development professionals who require detailed analytical data for this compound.

Molecular Structure

This compound (BADGE) has the chemical formula C₂₁H₂₄O₄ and a molecular weight of 340.42 g/mol .[1] Its structure is characterized by a central bisphenol A core to which two glycidyl (B131873) ether groups are attached.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for BADGE.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.63s6H-C(CH ₃)₂
2.74dd2HOxirane CH
2.89dd2HOxirane CH
3.36m2HOxirane CH
3.95dd2H-O-CH ₂-
4.16dd2H-O-CH ₂-
6.85d4HAr-H
7.12d4HAr-H

¹³C NMR Spectral Data [2][3][4]

Chemical Shift (δ) ppmAssignment
31.0-C(C H₃)₂
41.8-C (CH₃)₂
44.2Oxirane C H₂
49.9Oxirane C H
68.3-O-C H₂-
114.0Ar-C
127.8Ar-C
143.0Ar-C (quaternary)
156.1Ar-C (quaternary)

IR spectroscopy provides information about the functional groups present in a molecule. The key absorptions for BADGE are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3050MediumC-H stretching (oxirane ring)
2850-3000StrongC-H stretching (aliphatic and aromatic)
1650MediumC=C stretching (aromatic ring)
1505StrongC=C stretching (aromatic ring)
1250StrongC-O-C stretching (ether)
910-915StrongC-O-C stretching (oxirane ring)[5][6]
830StrongC-O-C stretching (oxirane ring)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For BADGE, electrospray ionization (ESI) is a common technique.

m/zIon
341.17[M+H]⁺
358.19[M+NH₄]⁺
363.15[M+Na]⁺

Under fragmentation, characteristic product ions can be observed, which can aid in structural confirmation.[7]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

  • Sample Preparation: Dissolve approximately 10-20 mg of BADGE in a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation:

    • Neat (liquid): Place a drop of liquid BADGE between two KBr or NaCl plates.

    • KBr Pellet (solid): Grind a small amount of solid BADGE with dry KBr powder and press the mixture into a thin, transparent disk.

  • Instrument Setup: Place the sample in the IR spectrometer's sample holder.

  • Data Acquisition: Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of air (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Processing: Identify and label the significant absorption peaks.

  • Sample Preparation: Prepare a dilute solution of BADGE in a suitable solvent (e.g., methanol (B129727) or acetonitrile) that is compatible with electrospray ionization.

  • Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. Optimize the source parameters, such as capillary voltage and temperature, to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum in the desired mass range. For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like BADGE.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample BADGE Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation & Data Reporting Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis of BADGE.

References

The Dual Role of Bisphenol A Diglycidyl Ether (BADGE) as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. As a master regulator of these processes, it has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes. The modulation of PPARγ activity by synthetic ligands has been a subject of intense research. Among these ligands, Bisphenol A diglycidyl ether (BADGE) has garnered considerable attention due to its complex and context-dependent interactions with PPARγ. Initially identified as a PPARγ antagonist, subsequent studies have revealed a more nuanced role, with reports of agonist activity in specific cellular contexts. This technical guide provides an in-depth overview of the role of BADGE as a PPARγ inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The interaction of BADGE with PPARγ has been characterized by various quantitative measures across different experimental systems. The data presented below summarizes key findings related to its binding affinity, antagonist, and agonist activities.

Table 1: Binding Affinity and Inhibitory Concentration of BADGE for PPARγ
ParameterValueCell Line/SystemCommentsReference
Kd(app) 100 µMIn vitro binding assayApparent dissociation constant.[1]
IC50 ~100 µM3T3-L1 and 3T3-F442A preadipocytesConcentration for 50% inhibition of PPARγ-mediated response.[2]
Table 2: In Vitro Antagonist and Agonist Activity of BADGE
ActivityCell LineConcentration RangeEffectReference
Antagonist NIH-3T3 cellsNot specifiedInhibits transcriptional activation mediated by PPARγ and RXRα.[3]
Antagonist 3T3-L1 and 3T3-F442A preadipocytesNot specifiedInhibits PPARγ ligand-induced adipocyte differentiation.[3]
Agonist ECV304 cells10–100 µMInduces PPARγ activation and nuclear localization.[3]
Table 3: In Vivo Administration and Effects of BADGE
Animal ModelDosing RegimenEffectReference
Rabbit Not specifiedPrevents steroid-related osteonecrosis.[4]
Mouse 30 mg/kgAmeliorates dexamethasone-induced osteoporosis.[5]

Signaling Pathways and Mechanisms

The canonical signaling pathway of PPARγ involves its activation by a ligand, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to PPAR response elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene transcription. BADGE is proposed to interfere with this process.

PPARγ Signaling Pathway

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPARg_inactive PPARγ Ligand->PPARg_inactive Binding PPARg_active PPARγ PPARg_inactive->PPARg_active Activation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene mRNA mRNA Target_Gene->mRNA Protein Protein Synthesis mRNA->Protein BADGE_Antagonism Agonist Agonist PPARg_LBD PPARγ Ligand Binding Domain Agonist->PPARg_LBD Activates BADGE BADGE BADGE->PPARg_LBD Binds & Inhibits Activation_Blocked Transcriptional Activation Blocked PPARg_LBD->Activation_Blocked Adipogenesis_Workflow cluster_workflow 3T3-L1 Adipogenesis Inhibition Assay Workflow A 1. Culture 3T3-L1 preadipocytes to confluence B 2. Induce differentiation with MDI +/- BADGE (Day 0) A->B C 3. Change to insulin-containing medium +/- BADGE (Day 2) B->C D 4. Maintain in culture medium +/- BADGE (Day 4+) C->D E 5. Oil Red O Staining (Day 8-10) D->E F 6. Microscopic analysis and quantification of lipid accumulation E->F

References

In vivo and in vitro assays for detecting estrogenic properties of BADGE.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a widely used industrial chemical, primarily in the production of epoxy resins that line food and beverage containers. Due to its potential to migrate into foodstuffs, there is growing interest in its biological effects, particularly its potential to act as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the in vivo and in vitro assays used to detect and characterize the estrogenic properties of BADGE. It includes detailed experimental protocols, a summary of available quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

I. In Vitro Assays for Estrogenic Activity

A variety of in vitro assays are available to assess the potential of a compound to interact with components of the estrogen signaling pathway. These assays are typically high-throughput and provide mechanistic insights into a compound's mode of action.

Estrogen Receptor (ER) Binding Assays

These assays directly measure the ability of a test compound to bind to estrogen receptors (ERα and ERβ). Competitive binding assays are commonly used, where the test compound competes with a radiolabeled or fluorescently-labeled estradiol (B170435) for binding to the receptor. A reduction in the signal from the labeled estradiol indicates that the test compound is binding to the receptor.

Quantitative Data Summary: Estrogen Receptor Binding Affinity of BADGE

CompoundReceptorAssay TypeIC50Relative Binding Affinity (RBA) (%)Reference
BADGEHuman ERαCompetitive ELISAData Not AvailableBinding affinity found in 3 fractions of commercial BADGE[1]

Detailed Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol is a generalized procedure based on established methods.[2][3]

Materials:

  • Human recombinant ERα or ERβ protein

  • Radiolabeled estradiol ([³H]-17β-estradiol)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compound (BADGE)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Hydroxyapatite slurry or other separation matrix

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the test compound (BADGE) and unlabeled 17β-estradiol.

  • In reaction tubes, combine the ER protein, a fixed concentration of radiolabeled estradiol, and varying concentrations of either the test compound or unlabeled estradiol.

  • Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separate the receptor-bound from the free radiolabeled estradiol using a separation matrix like hydroxyapatite.

  • Wash the matrix to remove unbound ligand.

  • Quantify the amount of bound radiolabeled estradiol using liquid scintillation counting.

  • Generate a competition curve by plotting the percentage of bound radiolabeled estradiol against the concentration of the competitor (unlabeled estradiol or test compound).

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol.

Experimental Workflow: ER Competitive Binding Assay

ER_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prep_ER Prepare ER Protein Solution Mix Mix ER, Radiolabeled Estradiol, and Competitor Prep_ER->Mix Prep_Ligand Prepare Radiolabeled Estradiol Prep_Ligand->Mix Prep_Competitor Prepare Serial Dilutions of BADGE & Estradiol Prep_Competitor->Mix Incubate Incubate to Equilibrium Mix->Incubate Separate Separate Bound from Free Ligand (e.g., Hydroxyapatite) Incubate->Separate Wash Wash to Remove Unbound Ligand Separate->Wash Quantify Quantify Bound Radioactivity (Scintillation Counting) Wash->Quantify Curve Generate Competition Curve Quantify->Curve IC50 Calculate IC50 Value Curve->IC50

Caption: Workflow for a competitive estrogen receptor binding assay.

Reporter Gene Assays

These cell-based assays measure the transcriptional activation of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of an estrogen response element (ERE). Cells are transfected with a plasmid containing the ERE-reporter gene construct and an expression vector for the estrogen receptor. An increase in reporter gene expression in the presence of a test compound indicates estrogenic activity.

Quantitative Data Summary: Estrogenic Activity of BADGE in Reporter Gene Assays

CompoundCell LineReporter GeneEC50Efficacy (relative to E2)Reference
BADGEYeast (S. cerevisiae)β-galactosidaseNo agonist activity detectedAntagonist activity observed in 2 fractions of commercial BADGE[1]
BADGE·2H₂ONot SpecifiedNot SpecifiedData Not AvailableReported to have greater estrogenic activity than BPA[4]

Detailed Experimental Protocol: Yeast Two-Hybrid Reporter Gene Assay

This protocol is a generalized procedure based on established methods.[5][6]

Materials:

  • Saccharomyces cerevisiae strain engineered to express the human estrogen receptor (hER) and a coactivator, and containing a lacZ reporter gene under the control of an ERE.

  • Growth medium (e.g., SD medium lacking specific amino acids for selection).

  • Test compound (BADGE).

  • Positive control (17β-estradiol).

  • Lysis buffer.

  • Substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

  • Microplate reader.

Procedure:

  • Culture the engineered yeast strain in the appropriate selective medium.

  • Expose the yeast cells to a range of concentrations of the test compound (BADGE) and a positive control.

  • Incubate the cells for a defined period (e.g., 4 hours) to allow for receptor activation and reporter gene expression.

  • Lyse the yeast cells to release the β-galactosidase enzyme.

  • Add the substrate (ONPG) to the cell lysate.

  • Measure the colorimetric change over time using a microplate reader.

  • Calculate the β-galactosidase activity for each concentration.

  • Generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Experimental Workflow: Yeast Two-Hybrid Assay

Yeast_Two_Hybrid cluster_culture Cell Culture & Exposure cluster_lysis Cell Lysis & Reaction cluster_measurement Measurement & Analysis Culture Culture Engineered Yeast Strain Expose Expose Yeast to BADGE and Controls Culture->Expose Incubate Incubate to Allow Gene Expression Expose->Incubate Lyse Lyse Yeast Cells Incubate->Lyse Add_Substrate Add β-galactosidase Substrate (ONPG) Lyse->Add_Substrate Measure Measure Colorimetric Change Add_Substrate->Measure Analyze Calculate β-galactosidase Activity Measure->Analyze Curve Generate Dose-Response Curve and Calculate EC50 Analyze->Curve

Caption: Workflow for a yeast two-hybrid reporter gene assay.

Cell Proliferation Assays (E-SCREEN)

The E-SCREEN (Estrogen-SCREEN) assay utilizes estrogen-responsive cell lines, most commonly the human breast cancer cell line MCF-7, to measure cell proliferation as an indicator of estrogenic activity. An increase in the number of cells following exposure to a test compound suggests an estrogenic effect.

Quantitative Data Summary: Proliferative Effect of BADGE on MCF-7 Cells

CompoundConcentrationProliferation EffectReference
BADGEData Not AvailableData Not Available

Detailed Experimental Protocol: MCF-7 Cell Proliferation Assay

This protocol is a generalized procedure based on established methods.[2][7]

Materials:

  • MCF-7 human breast cancer cell line.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Charcoal-dextran treated FBS (to remove endogenous steroids).

  • Test compound (BADGE).

  • Positive control (17β-estradiol).

  • Cell counting solution (e.g., Trypan blue) and hemocytometer, or a colorimetric/fluorometric proliferation assay kit (e.g., MTT, WST-8).

  • Microplate reader.

Procedure:

  • Culture MCF-7 cells in standard medium.

  • To remove the influence of estrogens present in the serum, switch the cells to a medium containing charcoal-dextran treated FBS for a period of time (e.g., 3-4 days).

  • Seed the cells into multi-well plates at a low density.

  • After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of the test compound (BADGE) or controls.

  • Incubate the cells for a period of 6-7 days, allowing for cell proliferation.

  • At the end of the incubation period, quantify the cell number using a chosen method (e.g., cell counting, MTT assay).

  • Calculate the proliferative effect as the ratio of the cell number in treated wells to that in control wells.

  • Generate a dose-response curve to determine the proliferative potential of the compound.

Experimental Workflow: MCF-7 Cell Proliferation Assay

MCF7_Proliferation_Assay cluster_culture Cell Culture & Treatment cluster_quantification Quantification & Analysis Culture Culture MCF-7 Cells Strip Switch to Steroid-Stripped Medium Culture->Strip Seed Seed Cells into Multi-well Plates Strip->Seed Treat Treat with BADGE and Controls Seed->Treat Incubate Incubate for 6-7 Days Treat->Incubate Quantify Quantify Cell Number (e.g., MTT Assay) Incubate->Quantify Calculate Calculate Proliferative Effect Quantify->Calculate Analyze Generate Dose-Response Curve Calculate->Analyze

Caption: Workflow for the MCF-7 cell proliferation assay.

II. In Vivo Assays for Estrogenic Activity

In vivo assays provide a more holistic assessment of a compound's estrogenic potential by considering its absorption, distribution, metabolism, and excretion (ADME) within a living organism.

Uterotrophic Bioassay

The uterotrophic bioassay is a standardized and widely accepted in vivo screening assay for estrogenic activity in rodents.[8][9] It measures the increase in uterine weight (uterotrophy) in immature or ovariectomized female rats or mice following exposure to a test compound. An increase in uterine weight is a well-established response to estrogenic stimulation.

Quantitative Data Summary: Uterotrophic Effects of BADGE

SpeciesRoute of AdministrationDoseChange in Uterine WeightReference
Rat/MouseNot SpecifiedData Not AvailableData Not Available

Detailed Experimental Protocol: Uterotrophic Bioassay in Immature Rats

This protocol is based on the OECD Test Guideline 440.[8]

Animals:

  • Immature female rats (e.g., Sprague-Dawley or Wistar), typically 20-21 days old at the start of dosing.

Procedure:

  • Acclimate the animals for at least 5 days before the start of the study.

  • Randomly assign animals to treatment groups (vehicle control, positive control, and at least two dose levels of the test substance). A typical group size is 6-8 animals.

  • Administer the test compound (BADGE), vehicle, or positive control (e.g., ethinyl estradiol) daily for three consecutive days by oral gavage or subcutaneous injection.

  • Record body weights daily.

  • Approximately 24 hours after the last dose, euthanize the animals.

  • Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.

  • The uterus may also be blotted to remove luminal fluid and the blotted weight recorded.

  • Calculate the relative uterine weight (uterine weight / body weight x 100).

  • Statistically analyze the differences in uterine weights between the treated and control groups. A significant increase in uterine weight in the treated groups indicates a positive response.

Experimental Workflow: Uterotrophic Bioassay

Uterotrophic_Assay cluster_animal_prep Animal Preparation & Dosing cluster_necropsy Necropsy & Measurement cluster_analysis Data Analysis Acclimate Acclimate Immature Female Rats Group Randomize into Treatment Groups Acclimate->Group Dose Administer BADGE/Controls for 3 Consecutive Days Group->Dose Euthanize Euthanize Animals 24h After Last Dose Dose->Euthanize Dissect Dissect Uterus Euthanize->Dissect Weigh Record Wet and/or Blotted Uterine Weight Dissect->Weigh Calculate Calculate Relative Uterine Weight Weigh->Calculate Analyze Statistical Analysis of Uterine Weight Changes Calculate->Analyze

Caption: Workflow for the rodent uterotrophic bioassay.

III. Signaling Pathways of Estrogenic Action

The estrogenic effects of compounds like BADGE are mediated through their interaction with specific signaling pathways. The two primary pathways are the classical nuclear estrogen receptor pathway and the more recently characterized G-protein-coupled estrogen receptor (GPER) pathway.

Classical Estrogen Receptor (ERα/β) Signaling Pathway

In this pathway, estrogenic compounds bind to ERα or ERβ in the cytoplasm. This binding triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Classical Estrogen Receptor Signaling Pathway

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BADGE BADGE ER Estrogen Receptor (ERα/ERβ) BADGE->ER Binds to Dimer ER Dimerization ER->Dimer Conformational Change & ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates to Nucleus & Binds Transcription Modulation of Gene Transcription ERE->Transcription

Caption: Classical estrogen receptor signaling pathway.

G-Protein-Coupled Estrogen Receptor (GPER) Signaling Pathway

GPER, also known as GPR30, is a membrane-bound receptor that mediates rapid, non-genomic estrogenic effects.[11][12] Upon ligand binding, GPER activates intracellular signaling cascades, including the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), and the activation of matrix metalloproteinases (MMPs), which can lead to the transactivation of the epidermal growth factor receptor (EGFR). These pathways can ultimately influence cell proliferation, survival, and other cellular processes. Studies have shown that the effects of BADGE·2H₂O on neurite outgrowth are inhibited by a GPER antagonist, suggesting the involvement of this pathway.[12]

G-Protein-Coupled Estrogen Receptor (GPER) Signaling Pathway

GPER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BADGE BADGE GPER GPER BADGE->GPER Binds to AC Adenylyl Cyclase GPER->AC Activates MMP Matrix Metalloproteinases (MMPs) GPER->MMP Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Cell_Response Cellular Responses (e.g., Proliferation, Neurite Outgrowth) PKA->Cell_Response EGFR EGFR (transactivation) MMP->EGFR MAPK MAPK Pathway EGFR->MAPK MAPK->Cell_Response

Caption: G-protein-coupled estrogen receptor (GPER) signaling pathway.

IV. Conclusion

The assessment of the estrogenic properties of BADGE requires a multi-faceted approach utilizing both in vitro and in vivo assays. In vitro methods such as ER binding assays, reporter gene assays, and cell proliferation assays provide valuable mechanistic information and can be used for high-throughput screening. The in vivo uterotrophic bioassay offers a more holistic view of estrogenic activity within a whole organism.

While some studies suggest that BADGE and its derivatives possess estrogenic activity, particularly through the GPER pathway, a significant data gap exists regarding specific quantitative measures such as IC50 and EC50 values for the parent BADGE compound. Further research is needed to generate this data to allow for a more comprehensive risk assessment. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in designing and conducting studies to further elucidate the endocrine-disrupting potential of BADGE.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Bisphenol A Diglycidyl Ether (BADGE) in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the production of epoxy resins and PVC organosols, which are widely used as protective internal coatings for food and beverage cans.[1] Due to its potential for migration from these coatings into foodstuffs, analytical methods for the accurate and sensitive quantification of BADGE and its derivatives are crucial for ensuring food safety and regulatory compliance. This document provides detailed application notes and protocols for the determination of BADGE in food contact materials, intended for researchers, scientists, and professionals in drug development.

Regulatory Context

The European Union has established specific migration limits (SMLs) for BADGE and its derivatives in food contact materials. Regulation (EC) No 1895/2005 sets a specific migration limit for the sum of BADGE, BADGE·H2O, and BADGE·2H2O at 9 mg/kg of food. For the sum of BADGE·HCl, BADGE·2HCl, and BADGE·H2O·HCl, the SML is 1 mg/kg.[2][3] These regulations underscore the need for sensitive and reliable analytical methods to ensure that consumer exposure remains below the tolerable daily intake.

Chemical Structures of BADGE and its Derivatives

The primary compound, BADGE, can undergo hydrolysis and hydrochlorination to form several derivatives, which are also subject to regulatory limits.

BADGE_Derivatives cluster_badge BADGE cluster_derivatives Common Derivatives b This compound (BADGE) d1 BADGE·2H₂O d2 BADGE·HCl d3 BADGE·2HCl d4 BADGE·H₂O·HCl

Caption: Chemical structure of BADGE and its common derivatives.

Analytical Methods

Several analytical techniques are employed for the quantification of BADGE and its derivatives in food contact materials and food simulants. The most common methods include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely used, cost-effective, and sensitive method for the determination of BADGE and its derivatives.[4][5]

Quantitative Data Summary for HPLC-FLD Methods

AnalyteLOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)Reference
BADGE and 5 derivatives0.01 - 0.200.03 - 0.6670.46 - 103.44> 0.9995[1][4]
BADGE and derivatives0.72 - 4.20 ppb (MDL)2.40 - 14.85 ppb (MQL)--[6]

Experimental Protocol: HPLC-FLD

This protocol is based on the method described by Guo et al. (2020).[1]

1. Sample Preparation (Canned Food): a. Homogenize the entire content of the can. b. Weigh 3 g of the homogenized sample into a centrifuge tube. c. Add 6 mL of ethyl acetate. d. Shake vigorously for 20 minutes. e. Sonicate for 30 minutes in an ultrasonic bath. f. Centrifuge at 4000 rpm for 15 minutes. g. Transfer 5 mL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 1 mL of methanol (B129727):water (1:1, v/v). i. Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

2. HPLC-FLD Conditions:

  • Column: Core-shell particle column (e.g., Poroshell 120 SB-C18, 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile (B52724).

  • Gradient Program: 50-100% B over a short runtime (e.g., 5 minutes).[1][5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detection: Excitation at 275 nm and Emission at 305 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and suitable for complex matrices.[2][7]

Quantitative Data Summary for LC-MS/MS Methods

Analyte(s)LOD (µg/L)LOQ (µg/L)Recovery (%)Linearity (R²)Reference
10 BADGE & NOGE compounds0.28 - 14.80.94 - 49.3--[7]
BADGEs and BFDGEs (Beverages)-0.13 - 1.6--[2]
BADGEs and BFDGEs (Foodstuff)-1.0 - 4.0--[2]
BADGE and derivatives (Canned Fish)-2 - 10 (µg/kg)89 - 109Linear up to 100-1000 µg/kg[8]

Experimental Protocol: LC-MS/MS

This protocol is a general representation based on several published methods.[2][7][8]

1. Sample Preparation (Food Simulants): a. Use food simulants such as water, 4% acetic acid, 50% ethanol, and n-heptane as specified in regulations.[7] b. For aqueous simulants, a direct injection after filtration may be possible. c. For fatty food simulants, a liquid-liquid extraction with a solvent like acetonitrile followed by a clean-up step using solid-phase extraction (SPE) may be necessary.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium (B1175870) formate (B1220265) to promote ionization.[8]

  • Ionization Source: Electrospray ionization (ESI) in positive mode is frequently employed.[9]

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for each analyte are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of BADGE, often requiring derivatization to improve the volatility of the analytes.[10][11]

Quantitative Data Summary for GC-MS Methods

Quantitative data for GC-MS methods for BADGE were less frequently detailed in the initial search results compared to HPLC-FLD and LC-MS/MS.

Experimental Protocol: GC-MS

This protocol outlines a general approach, as specific conditions can vary.[10][12]

1. Sample Preparation and Derivatization: a. Extraction from the food contact material or food simulant is performed using an appropriate solvent. b. The extract is concentrated and then subjected to a derivatization step, for example, using a silylating agent to convert polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.[10]

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection: Splitless mode.

  • Temperature Program: A programmed temperature ramp from a lower initial temperature to a higher final temperature to separate the analytes.

  • Mass Spectrometry: Electron Ionization (EI) source with the mass spectrometer operating in Selected Ion Monitoring (SIM) mode for targeted analysis or full scan mode for screening.[11]

General Analytical Workflow

The overall process for analyzing BADGE in food contact materials follows a standardized workflow, from sample collection to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Food Contact Material/Food Simulant) Extraction Extraction of Analytes Sample->Extraction Cleanup Clean-up and Concentration (e.g., SPE) Extraction->Cleanup Separation Chromatographic Separation (HPLC or GC) Cleanup->Separation Detection Detection (FLD, MS, or MS/MS) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting and Compliance Check Quantification->Reporting

Caption: General workflow for the analysis of BADGE in food contact materials.

Conclusion

The analytical methods described provide robust and reliable means for the quantification of BADGE and its derivatives in food contact materials. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. HPLC-FLD offers a good balance of performance and cost-effectiveness for routine monitoring, while LC-MS/MS provides the highest level of selectivity and sensitivity for confirmatory analysis and challenging matrices. GC-MS remains a viable alternative, particularly when coupled with appropriate derivatization techniques. Adherence to validated protocols is essential for generating accurate data to ensure compliance with regulatory limits and safeguard consumer health.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a widely used chemical in the production of epoxy resins and PVC organosols, commonly found in the internal coatings of food and beverage cans.[1][2] Due to its potential for migration into foodstuffs and subsequent human exposure, robust and sensitive analytical methods for the quantification of BADGE and its derivatives are crucial for food safety and toxicological studies.[1][2] High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS) offers a reliable and efficient approach for this purpose. This application note provides a detailed protocol for the analysis of BADGE and its derivatives in various matrices using a validated HPLC-FLD method.

Principle

This method utilizes reversed-phase HPLC to separate BADGE and its derivatives from the sample matrix. The separated compounds are then detected and quantified by a fluorescence detector, which provides high sensitivity and selectivity for these aromatic compounds. The method is applicable to a wide range of sample types, including canned foods and beverages.

Experimental Protocols

Sample Preparation (Canned Tuna)

This protocol is adapted from a method for analyzing BADGE in canned foods.[1]

  • Homogenization: Homogenize the entire content of the canned tuna sample.

  • Extraction:

    • Weigh 2 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of hexane (B92381) and agitate using an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 8021 x g for 10 minutes.

  • Liquid-Liquid Partitioning:

    • Transfer the hexane supernatant to a new tube.

    • Wash the supernatant twice with 5 mL of acetonitrile (B52724).

  • Solvent Evaporation and Reconstitution:

    • Combine the acetonitrile extracts and evaporate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.8 mL of acetonitrile.

  • Spiking (for recovery studies):

    • Spike the reconstituted solution with 0.2 mL of a standard mixture solution (e.g., 1 µg/mL each of BADGE and its derivatives in acetonitrile) to achieve a final concentration of 100 ng/mL.[1]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.[3]

HPLC-FLD Conditions

The following HPLC conditions are optimized for the rapid separation of BADGE and its derivatives.[1][3]

ParameterValue
Column Core-shell C18 column
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-6.67 min: 50-100% B
Flow Rate Not specified, typically 0.5-1.0 mL/min
Injection Volume 10 µL[1]
Column Temperature 30°C[4]
Fluorescence Detection Excitation: 225-230 nm, Emission: 305-315 nm[4][5]
Run Time Approximately 5 minutes[1][2]

Data Presentation

Method Performance and Validation Data

The following tables summarize the quantitative data from various studies on HPLC-based analysis of BADGE and its derivatives.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Analyte(s)MatrixLODLOQReference
BADGE & DerivativesCanned Foods0.01 - 0.20 ng/g0.03 - 0.66 ng/g[1][2]
BADGE & DerivativesFood Simulants0.28 - 14.8 µg/L0.94 - 49.3 µg/L[6]
BADGE·2H₂O, BPF, BPEHuman Urine-11.42 - 22.35 ng/mL[7]
BADGE & DerivativesCanned Animal Food-0.003 - 0.015 µg/kg[5]

Table 2: Recovery and Precision

Analyte(s)MatrixRecovery (%)Relative Standard Deviation (RSD) (%)Reference
BADGE & DerivativesCanned Foods70.46 - 103.44< 8.64[1][2]
BADGE·2H₂O, BPF, BPEHuman Urine74.3 - 86.5< 10[7]
BADGE & DerivativesCanned Animal Food80.3 - 103.8< 11.5[5]

Mandatory Visualization

Experimental Workflow for BADGE Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Sample Collection (e.g., Canned Food) homogenize Homogenization sample->homogenize extraction Solvent Extraction (e.g., Hexane) homogenize->extraction partition Liquid-Liquid Partitioning (Acetonitrile) extraction->partition evaporate Evaporation & Reconstitution partition->evaporate filter Filtration (0.45 µm) evaporate->filter hplc HPLC System (Reversed-Phase C18) filter->hplc detection Fluorescence Detector (Ex: 225 nm, Em: 305 nm) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Quantification (Calibration Curve) chromatogram->quantification report Result Reporting quantification->report

Caption: Workflow for HPLC-FLD analysis of BADGE.

Discussion

The presented HPLC-FLD method offers a rapid, sensitive, and cost-effective solution for the determination of BADGE and its derivatives in complex matrices.[1][3] The use of a core-shell particle column allows for a significant reduction in analysis time to as little as 5 minutes, without compromising separation efficiency.[1][2] The sample preparation procedure, involving solvent extraction and liquid-liquid partitioning, effectively removes matrix interferences, leading to reliable quantification.

Method validation data from various studies demonstrate excellent linearity, with correlation coefficients (R²) typically exceeding 0.999.[1] The limits of detection and quantification are well below the specific migration limits (SMLs) set by regulatory bodies such as the European Union, which are 9 mg/kg for the sum of BADGE and its hydrolyzed derivatives and 1 mg/kg for the sum of its chlorohydroxy derivatives.[4][8] This ensures that the method is suitable for monitoring compliance with food safety regulations.

For even higher selectivity and confirmation of results, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).[6][9][10] While this approach involves more expensive instrumentation, it provides structural information that can be crucial for unambiguous identification of analytes, especially in complex matrices or at very low concentrations.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of BADGE using HPLC-FLD. The method is demonstrated to be robust, sensitive, and efficient, making it a valuable tool for researchers, scientists, and professionals in the field of food safety and drug development. The provided workflow and tabulated data serve as a practical guide for the implementation and validation of this analytical technique.

References

Application Note: Detection of DGEBA in Food Contact Materials using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl ether of bisphenol A (DGEBA) is a primary component of epoxy resins used in the internal coatings of food and beverage cans to prevent direct contact between the food and the metal surface. While these coatings protect the quality and safety of the packaged goods, there is potential for the migration of DGEBA and its derivatives into the food. Due to its classification as a potential endocrine disruptor, sensitive and reliable analytical methods for the detection and quantification of DGEBA in food matrices and food contact materials are crucial. This application note provides a detailed protocol for the analysis of DGEBA using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Principle

This method involves the extraction of DGEBA from the sample matrix, followed by a derivatization step to increase its volatility and improve its chromatographic behavior. The derivatized analyte is then introduced into the GC-MS system, where it is separated from other components in the gas chromatograph and subsequently detected and quantified by the mass spectrometer.

Experimental Protocols

Sample Preparation: Extraction from Food Simulants

This protocol is adapted for the analysis of DGEBA migration from food can coatings into food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol, or olive oil).

a. Liquid-Liquid Extraction (LLE) for Aqueous Food Simulants:

  • Transfer a known volume (e.g., 10 mL) of the food simulant that has been in contact with the food can lining into a separatory funnel.

  • Add 10 mL of a suitable organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated DGEBA analogue).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer (bottom layer for dichloromethane, top layer for hexane/ether) into a clean flask.

  • Repeat the extraction process two more times with fresh organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen at room temperature.

  • The concentrated extract is now ready for derivatization.

b. Solid-Phase Extraction (SPE) for Oily Food Simulants:

  • Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then distilled water through it.

  • Dilute a known amount of the oily food simulant with a non-polar solvent like hexane.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a solvent of low elution strength (e.g., a hexane/dichloromethane mixture) to remove interfering lipids.

  • Elute the DGEBA from the cartridge using a more polar solvent, such as acetonitrile (B52724) or ethyl acetate.

  • Collect the eluate and concentrate it to approximately 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for derivatization.

Derivatization: Silylation

To enhance the volatility of DGEBA and its hydrolysis products for GC-MS analysis, a silylation reaction is performed to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[1]

  • Transfer 100 µL of the concentrated extract into a clean, dry autosampler vial.

  • Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2]

  • Cap the vial tightly.

  • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[1][3]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized DGEBA. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Inlet Temperature250-280°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM Ions for DGEBA-TMS derivativeTo be determined based on the mass spectrum of the derivatized standard. Characteristic ions for BPA-TMS are often monitored, and similar fragmentation would be expected.

Data Presentation

Quantitative data from various studies on the GC-MS analysis of DGEBA and related compounds are summarized below for easy comparison.

Table 1: Method Validation Parameters for DGEBA and BPA Analysis by GC-MS

AnalyteMatrixDerivatizationLODLOQLinearity RangeRecovery (%)Reference
DGEBAAirNot specified0.118 ng on column-0.133 - 1.33 µg/mL-[5]
BADGEFood CansNot specified0.15 - 0.86 µg/dm²0.51 - 2.77 µg/dm²--[6]
BPAPaper & CardboardBSTFA6 µg/kg-R² > 0.9938-[7]
BPAPaper & CardboardPFBOCl0.02 µg/kg (NCI-MS)-R² > 0.9938-[7]

LOD: Limit of Detection; LOQ: Limit of Quantification; BSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide; PFBOCl: Pentafluorobenzoyl chloride; NCI-MS: Negative Chemical Ionization Mass Spectrometry.

Mandatory Visualization

Experimental Workflow for GC-MS Analysis of DGEBA

DGEBA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection (Food Simulant or Food Matrix) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Solvent Evaporation (Concentration) Extraction->Concentration Derivatization Silylation (e.g., with BSTFA) Concentration->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS Data_Processing Data Processing (Quantification & Identification) GCMS->Data_Processing Final_Report Final_Report Data_Processing->Final_Report Final Report

Caption: Workflow for DGEBA analysis by GC-MS.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the determination of DGEBA in food contact materials and food simulants. Proper sample preparation, including an effective extraction and derivatization step, is critical for achieving accurate and reproducible results. The provided protocols and data serve as a valuable resource for researchers and scientists involved in food safety analysis and the development of food packaging materials.

References

Application Notes: Synthesis and Use of Bisphenol A Diglycidyl Ether (BADGE) Based Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol A diglycidyl ether (BADGE or DGEBA) is a fundamental liquid epoxy resin and a critical component in the formulation of a vast array of thermosetting polymers.[1] Its prevalence, accounting for over 75% of the epoxy resin market, is due to the exceptional properties of the final cured materials, including high mechanical strength, excellent adhesion, chemical resistance, and thermal stability.[2][3] These characteristics make BADGE-based epoxy resins indispensable in applications ranging from protective coatings and adhesives to composites and civil engineering.[4][5]

The synthesis of the base resin involves the O-alkylation of bisphenol A (BPA) with epichlorohydrin (B41342).[1] This process yields a viscous liquid that can be a mixture of the BADGE monomer and low molecular weight oligomers.[6] The subsequent curing, or crosslinking, is achieved by reacting the epoxy resin with a suitable hardener.[1] The choice of curing agent is critical as it dictates the final properties of the thermoset polymer.[6] Common curing agents include polyamines, aminoamides, and phenolic compounds.[1] The reaction mechanism involves the nucleophilic attack of the curing agent on the electrophilic carbon of the epoxy ring, leading to the formation of a highly cross-linked, three-dimensional network.[7]

These application notes provide detailed protocols for the synthesis of a BADGE-based epoxy resin and its subsequent curing with an amine-based hardener, along with methods for its characterization.

Experimental Protocols

Protocol 1: Synthesis of BADGE-Based Epoxy Resin

This protocol describes a two-stage method for synthesizing a liquid epoxy resin from bisphenol A and epichlorohydrin. The process involves an initial etherification reaction followed by a ring-closure step.[8]

Materials:

  • Bisphenol A (BPA)

  • Epichlorohydrin (ECH)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Propylene (B89431) glycol monomethyl ether (Cocatalyst)

  • Methyl ethyl ketone (MEK) or other suitable organic solvent

  • Nitrogen gas supply

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet/outlet.

Procedure:

  • Reactant Charging: In the four-neck flask under a nitrogen atmosphere, charge 0.6 moles of bisphenol A and 1.8 moles of epichlorohydrin.[8]

  • Dissolution: Stir the mixture to completely dissolve the bisphenol A in the epichlorohydrin.[8]

  • Etherification:

    • Heat the mixture to a temperature between 45-65°C.[8]

    • Add a cocatalyst, such as 0.3g of propylene glycol monomethyl ether.[8]

    • Slowly add 5g of NaOH solution and allow the reaction to proceed for 2 hours.[8]

    • Add an additional 8g of NaOH solution and continue the reaction for another 3 hours at 45-65°C.[8]

  • Ring-Closure and Solvent Removal:

    • Remove the nitrogen supply.

    • Under reduced pressure (absolute pressure 20 KPa) and a temperature of 45-70°C, add 70g of NaOH solution dropwise.[8]

    • After the addition is complete, distill off the water and excess epichlorohydrin to obtain the crude epoxy resin.[8]

  • Purification:

    • Dissolve the crude resin in an organic solvent like methyl ethyl ketone (290g).[8]

    • Heat the solution to 75-95°C and add 27.6g of NaOH solution. Let it react for 2.5 hours.[8]

    • Wash the solution to remove salts and waste polymers.[8]

    • Remove the organic solvent via distillation to obtain the purified this compound epoxy resin.[8]

Protocol 2: Curing of BADGE Epoxy Resin with an Amine Hardener

This protocol details the process of curing the synthesized BADGE resin with a primary amine hardener to form a cross-linked thermoset polymer. 4,4'-diaminodicyclohexylmethane is an example of a suitable curing agent.[9]

Materials:

  • Synthesized BADGE epoxy resin

  • Amine curing agent (e.g., 4,4'-diaminodicyclohexylmethane, Isophorone diamine)[9][10]

  • Mold for casting

  • Vacuum oven or conventional oven

  • Mixing container and stirrer

Procedure:

  • Preparation: Calculate the stoichiometric amount of the amine hardener required to react with the epoxy resin. The ratio is based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxide equivalent weight (EEW) of the resin.

  • Mixing:

    • Preheat the BADGE resin to approximately 50-60°C to reduce its viscosity.

    • In a clean container, weigh the appropriate amounts of the preheated epoxy resin and the amine curing agent.

    • Mix the components thoroughly and carefully for several minutes until a homogeneous mixture is achieved. Avoid incorporating excessive air bubbles.

  • Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Casting: Pour the mixed resin into a prepared mold.

  • Curing Schedule:

    • Transfer the mold to an oven.

    • A typical curing schedule involves heating for 1-3 hours at temperatures ranging from 90°C to 160°C.[9] A multi-stage cure, such as 24 hours at 60°C followed by 3 hours at 160°C, can also be employed for optimal crosslinking.[11]

    • Note: At higher temperatures (e.g., 160°C), a slight yellowing of the resin may be observed.[9]

  • Cooling: After the curing cycle is complete, turn off the oven and allow the cured resin to cool slowly to room temperature to prevent internal stresses.

  • Demolding: Once cooled, carefully remove the solid, cross-linked epoxy polymer from the mold.

Protocol 3: Characterization of Cured Epoxy Resin

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to monitor the progress of the synthesis and curing reactions.

Procedure:

  • Acquire an FTIR spectrum of the initial bisphenol A reactant.

  • During the synthesis of BADGE (Protocol 1), take aliquots of the reaction mixture and acquire spectra. The disappearance of the broad O-H stretching band from BPA (typically 3000-3500 cm⁻¹) indicates the formation of the diglycidyl ether.[9]

  • Acquire spectra of the uncured resin/hardener mixture and the fully cured polymer (Protocol 2). The disappearance or significant reduction of the epoxide ring vibration peak (around 915 cm⁻¹) confirms the crosslinking reaction.

B. Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the cured epoxy resin, such as the glass transition temperature (Tg) and the total heat of reaction (enthalpy).

Procedure:

  • Prepare a small sample (typically 4-7 mg) of the uncured resin/hardener mixture in an aluminum DSC pan.[10]

  • Place the sample in the DSC instrument.

  • Perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) to measure the total heat of reaction from the exothermic curing peak.

  • To determine the Tg, perform a second heating scan on the already cured sample. The glass transition will be observed as a step change in the heat flow curve.

Quantitative Data

The following tables summarize key quantitative data from synthesis and characterization experiments.

Table 1: Example Synthesis and Product Parameters

Parameter Value Source
Bisphenol A 0.6 mol [8]
Epichlorohydrin 1.8 mol [8]
Etherification Temperature 45-65 °C [8]
Etherification Time 5 hours [8]
Final Ring-Closure Temperature 75-95 °C [8]
Final Ring-Closure Time 2.5 hours [8]
Product Properties
Epoxy Equivalent Weight (EEW) 216.8 g/eq [8]

| Organochlorine Content | 0.034% |[8] |

Table 2: Curing and Thermal Properties of BADGE-Based Systems

Curing System Curing Temperature (°C) Curing Time (hours) Total Heat of Reaction (J/g) Glass Transition Temp. (Tg) (°C) Source
BADGE (n=0) / 2-adamantylethanamine - - 413.3 95 [12]
BADGE (n=0) / IPD / ABS 70-100 - 397.6 69.93 [10]

| BADGE / 4,4'-diamonodicyclohexylmethane | 90-160 | 1-3 | - | - |[9] |

Visualizations

Experimental Workflow

G cluster_synthesis Protocol 1: Resin Synthesis cluster_curing Protocol 2: Curing Process cluster_char Protocol 3: Characterization A 1. Charge Reactants (BPA + ECH) B 2. Etherification (45-65°C, with NaOH) A->B C 3. Ring-Closure (Reduced Pressure) B->C D 4. Purification (Solvent Wash & Distillation) C->D E Result: BADGE Resin D->E F 5. Mix Resin with Amine Hardener E->F Use Synthesized Resin G 6. Degas Mixture (Vacuum) F->G H 7. Cast into Mold G->H I 8. Thermal Cure (e.g., 90-160°C) H->I J Result: Cured Epoxy I->J K FTIR Spectroscopy J->K Analyze Product L Differential Scanning Calorimetry (DSC) J->L

Caption: Workflow for synthesis, curing, and characterization of BADGE-based epoxy resin.

Reaction Mechanism

G cluster_synthesis Resin Synthesis (O-alkylation) cluster_curing Curing (Crosslinking) BPA Bisphenol A ECH Epichlorohydrin BADGE BADGE Pre-polymer (Liquid Epoxy Resin) BPA->BADGE ECH->BADGE BADGE_ref BADGE Pre-polymer BADGE->BADGE_ref Proceeds to Curing Amine Amine Hardener (e.g., R-NH2) Network Cross-linked Thermoset Network Amine->Network BADGE_ref->Network Ring-Opening Polyaddition

Caption: Simplified reaction scheme for the synthesis and curing of BADGE epoxy resin.

References

Application Notes and Protocols: Curing Agents for Bisphenol A Diglycidyl Ether (BADGE) Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE or DGEBA) is a principal component in many epoxy resin formulations, valued for its excellent adhesion, chemical resistance, and mechanical properties upon curing.[1] The final properties of the cured polymer are critically dependent on the choice of curing agent (hardener) and the curing process conditions. This document provides detailed application notes on common curing agents for BADGE-based polymers, experimental protocols for their characterization, and visual representations of the underlying chemical and experimental workflows.

The selection of an appropriate curing agent is paramount as it dictates the processing characteristics, such as pot life and cure temperature, as well as the ultimate performance of the thermoset, including its mechanical strength, thermal stability, and chemical resistance.[2] The most prevalent classes of curing agents for epoxy resins are polyamines, aminoamides, and acid anhydrides.[1]

Curing Agent Classes and Mechanisms

The curing of epoxy resins involves the chemical reaction between the epoxy groups of the BADGE monomer and the active sites of the curing agent, leading to a highly cross-linked, three-dimensional network.[1]

Amine Curing Agents

Amine-based curing agents are the most widely used hardeners for epoxy resins due to their versatility and ability to cure at ambient temperatures.[3] They are categorized based on the hydrocarbon structure to which the amine groups are attached: aliphatic, cycloaliphatic, and aromatic.[4]

The curing mechanism involves the reaction of the active hydrogen atoms on the primary and secondary amines with the epoxy ring. Each primary amine group can react with two epoxy groups, while each secondary amine can react with one.[3]

  • Aliphatic Amines: These curing agents, such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA), are highly reactive and can cure BADGE at room temperature.[3] They typically yield polymers with good mechanical strength.[5]

  • Cycloaliphatic Amines: Isophorone diamine (IPDA) is a common example. These agents offer a good balance of properties, including good color stability and weather resistance.[4]

  • Aromatic Amines: Agents like 4,4′-diaminodiphenylsulfone (DDS) require elevated temperatures for curing but result in polymers with high glass transition temperatures (Tg), excellent chemical resistance, and thermal stability.[6]

Anhydride (B1165640) Curing Agents

Acid anhydride curing agents are employed when high thermal and chemical resistance are required.[7] Unlike amine curing, anhydride curing necessitates elevated temperatures and the presence of a catalyst, often a tertiary amine or an imidazole, to proceed at a practical rate.[8]

The curing mechanism is a two-step process. First, a hydroxyl group (present on the epoxy resin or from trace moisture) opens the anhydride ring to form a carboxylic acid. This carboxylic acid then reacts with an epoxy group to form a hydroxyl ester, which can further react with another anhydride molecule.[8] This process leads to a highly crosslinked polyester (B1180765) network.[7]

Data Presentation: Comparative Properties of Cured BADGE Polymers

The choice of curing agent significantly influences the thermomechanical properties of the final cured BADGE polymer. The following tables summarize quantitative data for BADGE resins cured with various representative amine and anhydride curing agents.

Curing AgentTypeGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Curing Conditions
Diethylenetriamine (DETA)Aliphatic Amine119[9]--24h at RT + 1.0h/120°C[9]
Triethylenetetramine (TETA)Aliphatic Amine101[10]-2.85[10]Not Specified
Isophorone Diamine (IPDA)Cycloaliphatic Amine138[10]-2.74[10]Not Specified
4,4′-Diaminodiphenylsulfone (DDS)Aromatic Amine183[10]-2.79[10]Not Specified
Methyltetrahydrophthalic Anhydride (MTHPA)Anhydride123-138[11][12]--10 min @ 150°C + post-cure @ 200°C[13]
Benzophenonetetracarboxylic Dianhydride (BTDA)Anhydride150-180 (with MTHPA)[13]--10 min @ 150°C + post-cure @ 200°C[13]

Note: The properties of cured epoxy resins are highly dependent on the specific curing cycle (temperature and time), stoichiometry, and the presence of any accelerators or fillers. The data presented here are for comparison purposes and are extracted from various sources with potentially different experimental conditions.

Experimental Protocols

Sample Preparation for Curing
  • Stoichiometry Calculation: Determine the required weight ratio of the BADGE resin and the curing agent based on their epoxide equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW) or anhydride equivalent weight (AEW). For amine curing agents, a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens is generally targeted for optimal properties.[3] For anhydrides, the optimal ratio is often less than the theoretical stoichiometric amount.[7]

  • Mixing: Accurately weigh the BADGE resin and the curing agent into a suitable container. For liquid curing agents, mix thoroughly at room temperature using a mechanical stirrer or by hand for a specified duration (e.g., 5-10 minutes) until a homogeneous mixture is obtained.[14] For solid curing agents, they may need to be melted or dissolved in the resin at an elevated temperature.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which can create voids and degrade the mechanical properties of the cured polymer.[14]

  • Casting and Curing: Pour the degassed mixture into a pre-heated mold treated with a release agent. Place the mold in an oven and cure according to a predefined temperature and time schedule. The cure schedule will vary significantly depending on the curing agent used. For instance, aliphatic amines can cure at room temperature, while aromatic amines and anhydrides require elevated temperatures.[3][7]

Characterization of Cured BADGE Polymers

DSC is used to measure the heat flow associated with thermal transitions in the material, allowing for the determination of the glass transition temperature (Tg).[13]

  • Sample Preparation: Prepare a small sample (typically 5-10 mg) of the cured epoxy resin.[15] The sample should be placed in a hermetically sealed aluminum DSC pan.[15]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, to a temperature well above the Tg.[16]

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan at the same rate. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.[11]

  • Data Analysis: The Tg is identified as a step-like change in the heat flow curve. It can be reported as the onset, midpoint, or inflection point of this transition.[17]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about its thermal stability.[18]

  • Sample Preparation: Place a small amount of the cured epoxy sample (typically 10-20 mg) into a TGA pan.[18]

  • Instrument Setup: Place the pan in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 20-50 mL/min).[10][18]

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min.[14][18]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature at maximum weight loss rate (from the derivative of the TGA curve, DTG) are key indicators of thermal stability.[18]

FTIR spectroscopy can be used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[6]

  • Sample Preparation: A small amount of the uncured epoxy/curing agent mixture is placed between two potassium bromide (KBr) plates or directly onto an Attenuated Total Reflectance (ATR) crystal.[2]

  • Data Acquisition: Spectra are collected at regular time intervals as the sample cures at a specific temperature.[2]

  • Spectral Analysis: The curing reaction can be followed by monitoring the decrease in the intensity of the epoxy group absorption band (around 915 cm⁻¹) and the primary amine N-H stretching bands (around 3340-3200 cm⁻¹), and the appearance of the hydroxyl (O-H) stretching band (broad peak around 3600-3200 cm⁻¹).[19] The degree of conversion can be quantified by relating the peak areas to an internal standard peak that does not change during the reaction.

This standard test method is used to determine the tensile properties of plastics.[20]

  • Specimen Preparation: Prepare dumbbell-shaped test specimens from the cured epoxy resin sheets by machining or molding according to the dimensions specified in ASTM D638.[21] The standard Type I specimen is preferred for rigid plastics.[20]

  • Test Procedure:

    • Condition the specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of a universal testing machine.[21]

    • Attach an extensometer to the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fails.[21]

  • Data Analysis: From the resulting stress-strain curve, the following properties can be determined:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture.[21]

Visualizations

Curing Reaction Pathways

G cluster_amine Amine Curing cluster_anhydride Anhydride Curing BADGE1 BADGE (Epoxy Group) SecondaryAmine Secondary Amine BADGE1->SecondaryAmine + Primary Amine PrimaryAmine Primary Amine (R-NH2) TertiaryAmine Tertiary Amine (Crosslinked Polymer) SecondaryAmine->TertiaryAmine + BADGE Anhydride Anhydride CarboxylicAcid Carboxylic Acid Anhydride->CarboxylicAcid + Hydroxyl Hydroxyl Hydroxyl Group (Initiator) Ester Hydroxyl Ester (Crosslinked Polymer) CarboxylicAcid->Ester + BADGE BADGE2 BADGE (Epoxy Group)

Caption: Simplified reaction pathways for amine and anhydride curing of BADGE epoxy resins.

Experimental Workflow for Material Characterization

G Start Sample Preparation (Mixing & Degassing) Curing Curing (Specified Temperature & Time) Start->Curing CuredSample Cured BADGE Polymer Curing->CuredSample FTIR FTIR Analysis (Cure Monitoring) Curing->FTIR DSC DSC Analysis (Tg Determination) CuredSample->DSC TGA TGA Analysis (Thermal Stability) CuredSample->TGA MechTest Mechanical Testing (e.g., ASTM D638) CuredSample->MechTest Data Data Analysis & Comparison DSC->Data TGA->Data FTIR->Data MechTest->Data

Caption: General experimental workflow for the preparation and characterization of cured BADGE polymers.

Logical Relationship: Curing Agent Choice and Polymer Properties

G cluster_agents Curing Agent Type cluster_properties Resulting Polymer Properties Aliphatic Aliphatic Amine FastCure Fast, Room Temp Cure Aliphatic->FastCure GoodMech Good Mechanical Properties Aliphatic->GoodMech Cycloaliphatic Cycloaliphatic Amine Cycloaliphatic->GoodMech UVRes Good UV Resistance Cycloaliphatic->UVRes Aromatic Aromatic Amine HighTg High Tg & Thermal Stability Aromatic->HighTg ChemRes Excellent Chemical Resistance Aromatic->ChemRes Anhydride Anhydride Anhydride->HighTg Anhydride->ChemRes

Caption: Relationship between the type of curing agent and the general properties of the cured BADGE polymer.

References

Application of Bisphenol A Diglycidyl Ether (BADGE) in Protective Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a fundamental epoxy resin extensively utilized in the formulation of high-performance protective coatings and adhesives. Its chemical structure, characterized by two epoxide groups, allows for cross-linking with various curing agents to form a durable thermoset polymer network. This network structure imparts exceptional properties to the final material, including excellent adhesion to a wide range of substrates, high mechanical strength, and robust chemical resistance.[1] These attributes make BADGE-based formulations indispensable in numerous industrial applications, from corrosion-resistant coatings for steel structures to high-strength adhesives in the automotive and aerospace sectors.[2][3] This document provides detailed application notes, experimental protocols, and performance data related to the use of BADGE in these critical applications.

Data Presentation

Adhesion Strength of BADGE-Based Coatings

The adhesion of a coating to its substrate is a critical performance parameter. The pull-off adhesion test, standardized by ASTM D4541, is a common method to quantify this property.[4][5][6] The following table summarizes the adhesion strength of a surface-tolerant epoxy coating based on BADGE applied to ASTM A36 steel with different surface preparation methods.

Surface Preparation MethodSurface Roughness (µm)Adhesion Strength (MPa)Failure Mode
Solvent Cleaning--Adhesive
Hand Tool Cleaning--Adhesive
Power Tool Cleaning--Adhesive
Abrasive Blast Cleaning122.957.16Cohesive

Data sourced from a study on surface preparation methods for ASTM A36 steel.[7][8]

Note: Cohesive failure, where the coating itself fractures rather than detaching from the substrate, generally indicates excellent adhesion.[3]

Chemical Resistance of DGEBA-Based Coatings

The resistance of BADGE-based (often referred to by its chemical name, diglycidyl ether of bisphenol A or DGEBA) coatings to chemical attack is crucial for their protective function. The following table provides an overview of the chemical resistance of DGEBA-based coatings cured with aromatic amine hardeners to specific corrosive agents after 24 hours of immersion at 50°C.

Chemical ReagentConcentrationAverage Weight Gain (%)
Sulfuric Acid30%~0.3
Sodium Hydroxide50%0.2 - 0.5

Data adapted from a study on the chemical resistance of DGEBA cured with aromatic diamines.[9]

Note: Lower weight gain generally indicates better chemical resistance. Epoxy-based coatings are known to offer good protection against acids, alkalis, and solvents.[10]

Experimental Protocols

Protocol 1: Preparation and Application of a BADGE-Based Protective Coating

This protocol outlines the steps for preparing a steel substrate and applying a two-component BADGE-based epoxy coating.

1. Materials and Equipment:

  • BADGE-based epoxy resin (Part A)
  • Amine-based curing agent (Part B)
  • ASTM A36 steel panels
  • Abrasive blasting equipment (optional, for optimal preparation)
  • Solvent for degreasing (e.g., acetone, ethanol)
  • Mixing containers and stirrers
  • Applicator (e.g., brush, roller, or spray gun)
  • Personal Protective Equipment (PPE): safety glasses, gloves, respirator

2. Substrate Preparation: a. Degreasing: Thoroughly clean the steel panel with a suitable solvent to remove any oil, grease, or other surface contaminants.[11] b. Mechanical Abrasion (Recommended): For optimal adhesion, subject the steel surface to abrasive blast cleaning to achieve a defined surface profile.[8] Alternatively, use power tools or hand tools to create a roughened surface. c. Cleaning: After abrasion, remove all dust and debris from the surface using a clean, dry cloth or compressed air.

3. Coating Formulation and Application: a. Mixing: In a clean container, accurately measure the BADGE resin (Part A) and the amine hardener (Part B) according to the stoichiometric ratio recommended by the manufacturer. A 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is a general starting point for ensuring maximum stability.[6][12] b. Stirring: Thoroughly mix the two components for the time specified by the manufacturer, typically 2-5 minutes, until a homogeneous mixture is achieved. c. Application: Apply the mixed epoxy coating to the prepared steel substrate using the chosen application method (brush, roller, or spray). Ensure a uniform wet film thickness to achieve the desired dry film thickness.[13]

4. Curing: a. Allow the coated panel to cure under the conditions (temperature and humidity) specified by the manufacturer. Curing temperature significantly affects the curing time and the final properties of the coating.[11][14] b. A typical room temperature cure might involve 24 hours to become touch-dry and several days to achieve full mechanical and chemical resistance.[3] Elevated temperatures can accelerate the curing process.[11]

Protocol 2: Pull-Off Adhesion Testing (Based on ASTM D4541)

This protocol describes the procedure for measuring the pull-off adhesion strength of a cured BADGE-based coating on a steel substrate.[4][5][6]

1. Materials and Equipment:

  • Portable pull-off adhesion tester with loading fixtures (dollies)
  • Adhesive for bonding the dolly to the coating (typically a fast-curing two-part epoxy)
  • Solvent for cleaning
  • Fine-grit sandpaper

2. Procedure: a. Surface Preparation: Lightly abrade the surface of the cured coating and the face of the dolly with fine-grit sandpaper to promote adhesion of the test adhesive. Clean both surfaces with a solvent to remove any dust or contaminants. b. Adhesive Application: Prepare the dolly adhesive according to the manufacturer's instructions and apply a uniform layer to the face of the dolly. c. Dolly Placement: Press the dolly firmly onto the prepared area of the coated surface. Remove any excess adhesive that squeezes out from around the dolly. d. Curing of Dolly Adhesive: Allow the adhesive to cure for the time specified by the manufacturer. e. Testing: i. Attach the pull-off adhesion tester to the bonded dolly. ii. Apply a tensile force at a slow and constant rate as specified in the ASTM D4541 standard. iii. Continue to increase the force until the dolly is pulled off the surface. iv. Record the force at which failure occurred. f. Analysis: i. Examine the bottom of the dolly and the test area on the coated panel to determine the nature of the failure (adhesive, cohesive, or substrate failure). ii. Calculate the pull-off adhesion strength in megapascals (MPa) by dividing the pull-off force by the area of the dolly.

Signaling Pathways and Experimental Workflows

BADGE Interaction with the PPARγ Signaling Pathway

BADGE has been identified as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and inflammation.[1] Activation of PPARγ by BADGE can lead to the regulation of various downstream target genes.

BADGE_PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BADGE BADGE PPARg_inactive PPARγ (Inactive) BADGE->PPARg_inactive Binds to PPARg_active PPARγ (Active) PPARg_inactive->PPARg_active Activation RXR_inactive RXR (Inactive) RXR_active RXR (Active) RXR_inactive->RXR_active Activation PPRE PPRE PPARg_active->PPRE RXR_active->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

BADGE activates the PPARγ signaling pathway.
Crosstalk between PPARγ and MAPK/ERK Signaling

The activation of PPARγ can have crosstalk with other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This interaction can be complex, with both synergistic and antagonistic effects reported.[15][16]

PPARg_MAPK_Crosstalk cluster_MAPK MAPK/ERK Pathway BADGE BADGE PPARg PPARγ Activation BADGE->PPARg ERK ERK1/2 PPARg->ERK Modulates RAF RAF MEK MEK RAF->MEK Phosphorylates MEK->ERK Phosphorylates ERK->PPARg Phosphorylates (Inhibition) CellularResponse Cellular Response (e.g., Proliferation, Inflammation) ERK->CellularResponse

Crosstalk between PPARγ and MAPK/ERK pathways.
Experimental Workflow for Protective Coating Evaluation

A systematic workflow is essential for the comprehensive evaluation of a new BADGE-based protective coating formulation.

Coating_Evaluation_Workflow cluster_Testing Performance Testing Formulation Coating Formulation (BADGE, Hardener, Additives) Application Coating Application (Substrate Preparation, Application, Curing) Formulation->Application Adhesion Adhesion Testing (ASTM D4541) Application->Adhesion Chemical Chemical Resistance (Immersion Tests) Application->Chemical Mechanical Mechanical Properties (Hardness, Flexibility) Application->Mechanical Data Data Analysis and Comparison Adhesion->Data Chemical->Data Mechanical->Data Report Final Report and Application Notes Data->Report

References

Application Notes: Synthesis and Application of DGEBA-Based Vinyl Ester Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vinyl ester resins (VERs) represent a critical class of thermosetting polymers, bridging the performance gap between polyester (B1180765) and epoxy resins. They are prized for their excellent mechanical properties, superior chemical and corrosion resistance, and rapid curing characteristics.[1][2] The most common precursors for vinyl ester resins are epoxy resins, with Diglycidyl ether of bisphenol A (DGEBA) being a primary choice due to its widespread availability and balanced properties.[3]

These application notes provide a detailed overview of the synthesis of vinyl ester resins from DGEBA, including reaction mechanisms, experimental protocols for synthesis and curing, and a summary of the resulting material properties. The content is intended for researchers and professionals in materials science and chemical engineering.

1. Synthesis of Vinyl Ester Resin from DGEBA

The synthesis of vinyl ester resin is achieved through the esterification of an epoxy resin, such as DGEBA, with an unsaturated monocarboxylic acid, most commonly acrylic acid or methacrylic acid.[1][4] This reaction opens the oxirane (epoxy) ring of the DGEBA molecule and introduces reactive vinyl groups at the termini of the polymer chain.

The reaction is typically facilitated by a catalyst and includes an inhibitor to prevent premature polymerization of the newly formed vinyl groups.

G DGEBA DGEBA (Diglycidyl ether of Bisphenol A) Reaction Esterification Reaction (Ring-Opening) DGEBA->Reaction MAA Methacrylic Acid MAA->Reaction Catalyst Catalyst (e.g., Triethylamine) Catalyst->Reaction Facilitates Inhibitor Inhibitor (e.g., Hydroquinone) Inhibitor->Reaction Prevents premature polymerization VER Vinyl Ester Resin Oligomer Reaction->VER

Diagram 1: Synthesis of Vinyl Ester Resin from DGEBA.

Experimental Protocol: Synthesis

This protocol describes a general laboratory-scale synthesis of a DGEBA-based vinyl ester resin.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Vacuum rotary evaporator (if solvent is used)

Procedure:

  • Charge the DGEBA epoxy resin into the three-necked flask equipped with a mechanical stirrer, condenser, and thermometer.

  • Begin stirring and heat the resin to approximately 60°C to reduce its viscosity.

  • Add the inhibitor (e.g., 0.03% hydroquinone by weight of total reactants) and the catalyst (e.g., 1% triethylamine by weight of epoxy resin) to the flask.[5]

  • Slowly add the methacrylic acid to the reactor. An exothermic reaction will occur. Control the addition rate to maintain the reaction temperature between 90°C and 100°C.[5]

  • After the addition is complete, maintain the temperature for 4-6 hours to ensure the esterification reaction proceeds to completion.[5]

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a sufficiently low level (e.g., < 5-10 mg KOH/g).

  • Cool the resulting viscous product. The synthesized vinyl ester resin is now ready for formulation and curing.

2. Formulation and Curing of Vinyl Ester Resins

Once synthesized, the vinyl ester oligomer is typically a highly viscous liquid. To improve its processability, it is often diluted with a reactive monomer, such as styrene.[4] This reactive diluent reduces viscosity and also copolymerizes with the vinyl ester during the curing process, becoming part of the final cross-linked polymer network.

Curing is a free-radical polymerization process initiated by a catalyst (initiator), often in combination with a promoter (accelerator), to form a rigid, thermoset material.[6]

G cluster_prep Resin Preparation cluster_cure Curing Process SynthVER Synthesized VER Oligomer Diluent Add Reactive Diluent (e.g., Styrene) SynthVER->Diluent FormulatedResin Formulated Liquid Resin Diluent->FormulatedResin Catalyst Add Catalyst (e.g., MEKP) FormulatedResin->Catalyst Promoter Add Promoter (e.g., Cobalt Naphthenate) FormulatedResin->Promoter Curing Cure at Ambient or Elevated Temperature Catalyst->Curing Promoter->Curing PostCure Post-Cure (Optional) (Heating to complete reaction) Curing->PostCure FinalProduct Cured Thermoset Composite PostCure->FinalProduct

Diagram 2: Workflow for Formulation and Curing of Vinyl Ester Resin.

Experimental Protocol: Curing

This protocol provides a general procedure for curing a formulated DGEBA-based vinyl ester resin.

Materials:

  • Formulated DGEBA-vinyl ester resin (containing styrene)

  • Methyl ethyl ketone peroxide (MEKP) (catalyst/initiator)

  • Cobalt naphthenate (promoter/accelerator)

Equipment:

  • Mixing vessel

  • Stirring rod

  • Mold for casting

  • Fume hood

Procedure:

  • Place the formulated vinyl ester resin in a mixing vessel inside a fume hood.

  • If using a promoter, add the cobalt naphthenate (e.g., 0.1-0.5% by weight) to the resin and mix thoroughly. The promoter should always be mixed into the resin before adding the catalyst to prevent a hazardous, rapid decomposition of the peroxide.

  • Add the MEKP catalyst (e.g., 1-2% by weight) to the promoted resin.[7] Mix thoroughly but gently to avoid incorporating excess air bubbles.

  • The working time (gel time) begins now. Pour the catalyzed resin into the desired mold.

  • Allow the resin to cure at ambient temperature. The curing process is exothermic.

  • For optimal properties, a post-cure is often recommended. This typically involves heating the cured part in an oven at an elevated temperature (e.g., 80-120°C) for several hours to ensure maximum cross-linking.

3. Characterization of DGEBA-Based Vinyl Ester Resins

Several analytical techniques are employed to verify the synthesis and characterize the properties of the final cured material.

TechniquePurposeKey Observations
FT-IR Spectroscopy To confirm the chemical structure transformation during synthesis.Disappearance of the epoxy group peak (~905-915 cm⁻¹) and the carboxylic acid broad peak. Appearance of ester carbonyl peak (~1720 cm⁻¹) and vinyl group peaks (~1630 cm⁻¹).[1]
NMR Spectroscopy To provide detailed structural confirmation of the synthesized oligomer.Confirms the presence of vinyl protons and the structure of the bisphenol A backbone.
Differential Scanning Calorimetry (DSC) To study the curing behavior and determine the glass transition temperature (Tg) of the cured resin.[1][8]An exothermic peak during a temperature scan indicates curing. A step change in the heat flow of a cured sample indicates the Tg.
Rheometry To measure the viscosity of the liquid resin and monitor its change during curing (gelation).Determines the processability of the resin and the gel point.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the cured resin.Measures the weight loss of the material as a function of temperature, indicating the onset of thermal degradation.[1]

4. Properties of Cured DGEBA-Based Vinyl Ester Resins

The properties of the final thermoset are highly dependent on the specific DGEBA epoxy used, the type of unsaturated acid, the reactive diluent, and the cure conditions. The following table summarizes typical property ranges.

PropertyTypical Value RangeInfluencing FactorsCitation
Tensile Strength 60 - 85 MPaResin structure, diluent content, degree of cure[7][9]
Flexural Modulus 3.0 - 4.0 GPaCrosslink density, reinforcement (if any)[7]
Glass Transition Temp. (Tg) 100 - 150 °CCrosslink density, polymer backbone flexibility[8][10]
Viscosity (formulated liquid) 200 - 500 cPType and amount of reactive diluent[3]

Note: The values presented are typical for unreinforced (neat) resin castings. The inclusion of reinforcing fibers (e.g., glass, carbon) will significantly enhance mechanical properties.

The synthesis of vinyl ester resins from DGEBA provides a versatile method for producing high-performance thermosetting materials. By controlling the esterification reaction and carefully designing the formulation and curing process, resins can be tailored for a wide array of applications, including chemically resistant coatings, structural composites, and adhesives. The protocols and data provided herein serve as a foundational guide for researchers and professionals working with these robust polymer systems.

References

Application Notes and Protocols: Column-Switching Supercritical Fluid Chromatography (SFC) for the Online Analysis of Bisphenol A Diglycidyl Ether (BADGE) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a compound used in the manufacturing of epoxy resins and linings for food and beverage containers.[1][2] During these processes and through contact with foodstuffs, BADGE can migrate into the contents and form various derivatives, such as hydrolyzed and chlorinated forms.[3][4] Due to potential health concerns including cytotoxicity, mutagenicity, and genotoxicity, the monitoring of BADGE and its derivatives in consumer products is crucial.[1][2][5]

Traditional analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be time-consuming and may not be suitable for high-throughput analysis.[5] This document details an advanced online method utilizing a column-switching technique coupled with Supercritical Fluid Chromatography (SFC) for the rapid, automated, and eco-friendly analysis of BADGE and its derivatives at trace levels in complex matrices like canned beverages.[1] This method integrates sample preconcentration and matrix elimination into a single online system, significantly reducing analysis time and potential for manual error.[1][2]

Principle of the Method

The column-switching SFC system employs a two-dimensional chromatographic approach. In the first dimension, a pre-column is used to capture and preconcentrate the target BADGE derivatives from the sample while allowing interfering matrix components to be washed away.[1] Subsequently, the valve configuration is switched, and the analytes trapped on the pre-column are eluted and transferred to the second dimension, the analytical SFC column, for separation and detection.[1] This online solid-phase extraction (SPE) process enhances sensitivity and reduces sample handling.[6][7][8][9][10] Supercritical CO2, often mixed with a modifier like methanol, is used as the mobile phase in the SFC system, offering advantages of high diffusivity and low viscosity for fast and efficient separations.[2][11]

Experimental Protocols

Instrumentation and Materials
  • SFC System: A supercritical fluid chromatography system equipped with a UV detector or a mass spectrometer. The system should be configured with a column-switching module.[1]

  • Columns:

    • Pre-column (1D): A homemade column for preconcentration or a suitable commercial SPE cartridge.[1]

    • Analytical Column (2D): An Ultimate XB-C18 column (5 µm, 4.6 mm × 250 mm) or equivalent.[1][2]

  • Reagents and Solvents:

    • Methanol (HPLC grade)

    • Supercritical Carbon Dioxide (SFC grade)

    • Water (deionized)

    • BADGE and its derivative standards (e.g., BADGE·H₂O, BADGE·2H₂O)

Sample Preparation

For canned beverages, samples can be collected from local supermarkets.[1] Depending on the sample matrix, minimal pretreatment may be required. For solid food samples, an extraction step with a solvent like ethyl acetate (B1210297) may be necessary.[3][12]

Column-Switching SFC Method

The online analysis consists of three main steps, automated through the column-switching system:

  • System Regeneration and Sampling: The system is equilibrated, and the sample is loaded onto the pre-column.[1][13]

  • Target Molecule Enrichment and Matrix Elimination: The pre-column is washed to remove interfering substances while the target analytes are retained.[1][13]

  • Analysis and Detection: The valve is switched, and the enriched analytes are eluted from the pre-column and transferred to the analytical SFC column for separation and detection.[1][13]

The following diagram illustrates the workflow of the column-switching SFC system:

Column_Switching_SFC_Workflow cluster_step1 Step A: Sampling & Regeneration cluster_step2 Step B: Enrichment & Matrix Elimination cluster_step3 Step C: Analysis & Detection A_desc Sample is loaded onto the pre-column. Analytical column is regenerated. B_desc Pre-column is washed to remove interferences. Analytes are retained. A_desc->B_desc C_desc Valve switches, analytes are eluted from pre-column to the analytical SFC column for separation and detection. B_desc->C_desc

Caption: Workflow of the online column-switching SFC system.

Optimized Chromatographic Conditions

The following table summarizes the optimized operational parameters for the SFC analysis of BADGE derivatives.[1]

ParameterCondition
Analytical Column Ultimate XB-C18 (5 µm, 4.6 mm × 250 mm)
Column Temperature 40 °C
Mobile Phase Supercritical CO₂ with Methanol as modifier
Modifier Percentage 4%
Flow Rate 2.0 mL/min
Back Pressure 10 MPa
UV Detection Wavelength 230 nm

Data Presentation

The quantitative performance of the column-switching SFC method for the analysis of BADGE and its derivatives is summarized below.[1]

CompoundLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
BADGE0.02 - 10.000.00350.011685.6 - 105.5< 11.8
BADGE·H₂O0.02 - 10.000.00280.009385.6 - 105.5< 11.8
BADGE·2H₂O0.02 - 10.000.00240.008085.6 - 105.5< 11.8

Transformation Pathway of BADGE

BADGE can undergo hydrolysis to form its corresponding derivatives, BADGE·H₂O and BADGE·2H₂O, especially in aqueous food matrices. The transformation pathway is illustrated below.

BADGE_Transformation BADGE BADGE BADGE_H2O BADGE·H₂O BADGE->BADGE_H2O + H₂O BADGE_2H2O BADGE·2H₂O BADGE_H2O->BADGE_2H2O + H₂O

Caption: Hydrolysis pathway of BADGE to its derivatives.

Conclusion

The online column-switching SFC method provides a robust, sensitive, and high-throughput solution for the determination of BADGE and its derivatives in complex samples such as canned beverages.[1] This automated approach minimizes sample handling, reduces the use of organic solvents, and shortens analysis time, making it an excellent tool for quality control and safety assessment in the food and beverage industry. While the sensitivity of UV detection may be lower than that of mass spectrometry, coupling the system with a mass spectrometer could further enhance its capabilities.[1]

References

Application Notes and Protocols for the Analysis of BADGE in Canned Food

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the epoxy resins used as internal coatings for food and beverage cans. These coatings are vital for preventing direct contact between the food and the metal, thereby avoiding corrosion and potential food contamination. However, residual BADGE and its derivatives can migrate from the can lining into the food product. Due to potential health concerns associated with these compounds, regulatory bodies have established specific migration limits (SMLs). For instance, the European Union has set an SML of 9 mg/kg for the sum of BADGE and its hydrolyzed derivatives and 1 mg/kg for the sum of its chlorinated derivatives.[1] This necessitates robust and reliable analytical methods for the determination of BADGE and its related compounds in various canned food matrices.

This document provides detailed application notes and protocols for the sample preparation and analysis of BADGE and its derivatives in canned food, intended for researchers, scientists, and professionals in food safety and analysis.

Analytical Techniques

The most common analytical techniques for the determination of BADGE and its derivatives in canned foods are high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] Gas chromatography-mass spectrometry (GC-MS) is also utilized, often for confirmation purposes.[4] The choice of technique depends on the required sensitivity, selectivity, and the specific analytes of interest.

Sample Preparation Methodologies

Effective sample preparation is crucial for accurate and reproducible analysis of BADGE in complex food matrices. The primary goals of sample preparation are to extract the target analytes from the food, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The main techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Experimental Workflow for BADGE Analysis

BADGE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Homogenization of Canned Food Sample Extraction 2. Extraction Homogenization->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE e.g., Ethyl Acetate (B1210297), MTBE SPE Solid-Phase Extraction (SPE) Extraction->SPE e.g., Polymeric Cartridge Cleanup 3. Clean-up/Purification LLE->Cleanup SPE->Cleanup Evaporation 4. Evaporation & Reconstitution Cleanup->Evaporation Analysis 5. Instrumental Analysis Evaporation->Analysis HPLC_FLD HPLC-FLD Analysis->HPLC_FLD LC_MS_MS LC-MS/MS Analysis->LC_MS_MS Data 6. Data Analysis & Quantification Analysis->Data

Figure 1: General experimental workflow for the analysis of BADGE in canned food.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Solid and Semi-Solid Canned Foods (e.g., Fish, Vegetables)

This protocol is adapted from methodologies used for the analysis of BADGE in various food matrices.[1]

1. Sample Homogenization:

  • Open the canned food product and transfer the entire contents into a blender.

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

  • Weigh approximately 3 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

  • Add 6 mL of ethyl acetate to the tube.[1]

  • Shake the mixture vigorously for 20 minutes using a mechanical shaker.[1]

  • Place the tube in an ultrasonic bath for 30 minutes.[1]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

3. Evaporation and Reconstitution:

  • Carefully transfer 5 mL of the supernatant (the ethyl acetate layer) to a clean vial.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-40°C.

  • Reconstitute the dried extract in 1 mL of a methanol (B129727):water (1:1, v/v) solution.[1]

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Liquid Canned Foods (e.g., Beverages)

This protocol is suitable for clearing and concentrating analytes from liquid samples.[1]

1. Sample Preparation:

  • Degas carbonated beverages by sonication for approximately 20 minutes.[1]

2. SPE Cartridge Conditioning:

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) by passing 3 mL of methanol followed by 3 mL of deionized water.[1]

3. Sample Loading:

  • Load 3 mL of the degassed beverage sample onto the conditioned SPE cartridge.[1]

4. Elution:

  • Elute the analytes from the cartridge with 4 mL of methanol.[1]

5. Evaporation and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a methanol:water (1:1, v/v) solution.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from various studies on BADGE analysis in canned foods, providing an overview of method performance and observed concentration levels.

Table 1: Method Performance for BADGE and its Derivatives

CompoundMatrixAnalytical MethodLOQ (µg/kg or µg/L)Recovery (%)RSD (%)Reference
Cyclo-di-BADGE (CdB)Bonito in oilHPLC-FLD10 (food)87 - 107< 6[5]
BADGE & DerivativesBeveragesLC-MS/MS0.13 - 1.6--
BADGE & DerivativesFoodstuffLC-MS/MS1.0 - 4.0--[1]
BADGE & NOGEsFood SimulantsLC-MS/MS0.94 - 49.3 (µg/L)--
BADGE & DerivativesCanned Animal FoodHPLC-FLD-62 - 97-[2]
BADGE & DerivativesCanned FishLC-MS/MS2 - 1089 - 1096 - 12[6]

Table 2: Concentration of BADGE and its Derivatives in Canned Food Samples

Food ProductCompoundConcentration Range (µg/kg)Reference
Sardines in olive oilCyclo-di-BADGE (CdB)up to 2623[5]
Various Canned FoodsBADGE·2H₂O2.1 - 675[1]
AsparagusBADGE·H₂O35 - 53[1]
AsparagusBADGE·HCl·H₂O3.4 - 274[1]
AsparagusBADGE·2HCl0.9 - 2.8[1]

Disclaimer: The limits of quantification (LOQ), recovery, and relative standard deviation (RSD) values are dependent on the specific matrix, instrumentation, and experimental conditions. The reported concentrations are examples and can vary significantly between products and batches.

Signaling Pathways and Logical Relationships

The primary concern with BADGE is its potential for migration and subsequent reaction with food components. The following diagram illustrates the relationship between BADGE in can coatings and its potential presence in the food product.

BADGE_Migration cluster_derivatives BADGE Derivatives in Food CanCoating Epoxy Resin Can Coating (contains BADGE) Migration Migration CanCoating->Migration FoodMatrix Canned Food Matrix (Aqueous, Acidic, Fatty) Migration->FoodMatrix BADGE BADGE FoodMatrix->BADGE Hydrolyzed Hydrolyzed Products (e.g., BADGE·H₂O, BADGE·2H₂O) BADGE->Hydrolyzed + H₂O Chlorinated Chlorinated Products (e.g., BADGE·HCl, BADGE·2HCl) BADGE->Chlorinated + HCl

Figure 2: Migration and transformation of BADGE from can coatings into food.

This diagram illustrates that BADGE can migrate from the epoxy resin coating into the food matrix. Once in the food, especially in aqueous and acidic environments, it can react to form various hydrolyzed and chlorinated derivatives. These are the compounds that are typically targeted for analysis alongside the parent BADGE molecule.

References

Synthesis of flexible epoxy coatings using EP-PIB-EP and DGEBA.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of Flexible Epoxy Coatings Using Epoxidized Polyisobutylene (B167198) (EP-PIB-EP) and Diglycidyl Ether of Bisphenol A (DGEBA).

Introduction

This document provides a detailed protocol for the synthesis of flexible epoxy coatings by incorporating a rubbery epoxy-telechelic polyisobutylene (EP-PIB-EP) into a conventional diglycidyl ether of bisphenol A (DGEBA) epoxy resin matrix. The addition of EP-PIB-EP enhances the flexibility and toughness of the otherwise brittle DGEBA system, making it suitable for applications requiring impact resistance and durability. The protocol covers the synthesis of the EP-PIB-EP prepolymer and its subsequent curing with a diamine curing agent in a DGEBA matrix.

Experimental Protocols

Synthesis of Epoxy-Terminated Polyisobutylene (EP-PIB-EP)

This protocol outlines the synthesis of the flexible EP-PIB-EP prepolymer.

Materials:

  • Allyl-telechelic polyisobutylene (PIB) (Mn ≈ 3800 g/mol )

  • m-Chloroperoxybenzoic acid (m-CPBA) (70-75%, remainder 3-chlorobenzoic acid and water)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve allyl-telechelic PIB in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve m-CPBA in DCM.

  • Slowly add the m-CPBA solution to the PIB solution at room temperature.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • After 24 hours, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and 3-chlorobenzoic acid.

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent (DCM) using a rotary evaporator to obtain the purified EP-PIB-EP product.

Synthesis_of_EP_PIB_EP Allyl_PIB Allyl-telechelic PIB Reaction Reaction Flask (24h, RT) Allyl_PIB->Reaction mCPBA m-CPBA in DCM mCPBA->Reaction Wash_NaHCO3 Wash with NaHCO3 Reaction->Wash_NaHCO3 Wash_H2O Wash with H2O Wash_NaHCO3->Wash_H2O Dry_MgSO4 Dry with MgSO4 Wash_H2O->Dry_MgSO4 Filter Filter Dry_MgSO4->Filter Evaporate Rotary Evaporation Filter->Evaporate EP_PIB_EP EP-PIB-EP Evaporate->EP_PIB_EP

Caption: Synthesis and purification workflow for EP-PIB-EP.

Preparation and Curing of EP-PIB-EP/DGEBA Blends

This protocol describes the formulation and curing of the flexible epoxy coatings.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) (e.g., Epon 828)

  • Synthesized EP-PIB-EP

  • Jeffamine D-2000 (polyoxypropylenediamine)

  • Toluene (B28343)

Procedure:

  • Accurately weigh the desired amounts of DGEBA and EP-PIB-EP into a beaker. The weight percentage of EP-PIB-EP can be varied to achieve different levels of flexibility.

  • Add a small amount of toluene to reduce the viscosity and facilitate mixing.

  • Heat the mixture to approximately 80°C while stirring until a homogeneous blend is obtained.

  • Remove the toluene under vacuum.

  • Calculate the stoichiometric amount of the curing agent, Jeffamine D-2000, required for the epoxy blend.

  • Degas the epoxy blend at 80°C under vacuum.

  • Add the preheated curing agent to the epoxy blend and mix thoroughly for several minutes until the mixture is uniform.

  • Pour the mixture into a preheated mold treated with a release agent.

  • Cure the samples in an oven following a specific curing schedule (e.g., 80°C for 2 hours followed by 125°C for 3 hours).

  • After curing, allow the samples to cool down slowly to room temperature before demolding.

Curing_Process DGEBA DGEBA Mixing Mixing and Homogenization (80°C) DGEBA->Mixing EP_PIB_EP EP-PIB-EP EP_PIB_EP->Mixing Toluene Toluene Toluene->Mixing Curing_Agent Jeffamine D-2000 Curing_Agent_Addition Add Curing Agent Curing_Agent->Curing_Agent_Addition Solvent_Removal Toluene Removal (Vacuum) Mixing->Solvent_Removal Degassing Degassing (80°C, Vacuum) Solvent_Removal->Degassing Degassing->Curing_Agent_Addition Molding Pour into Mold Curing_Agent_Addition->Molding Curing Curing (80°C, 2h -> 125°C, 3h) Molding->Curing Flexible_Coating Flexible Epoxy Coating Curing->Flexible_Coating

Caption: Formulation and curing workflow for flexible epoxy coatings.

Data Presentation

The following tables summarize the typical quantitative data obtained from the characterization of EP-PIB-EP/DGEBA based flexible epoxy coatings.

Table 1: Mechanical Properties of Cured Epoxy Blends

EP-PIB-EP Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
06552.8
1048152.1
2035301.5
3025500.8

Table 2: Thermal Properties of Cured Epoxy Blends

EP-PIB-EP Content (wt%)Glass Transition Temperature (Tg, °C)Decomposition Temperature (TGA, 5% weight loss, °C)
0130350
10115345
20100340
3085335

Signaling Pathway Analogy: Curing Mechanism

The curing process can be visualized as a network formation pathway where the epoxy groups of DGEBA and EP-PIB-EP react with the amine groups of the curing agent to form a crosslinked polymer network.

Curing_Mechanism DGEBA DGEBA (Epoxy Groups) Reaction Ring-Opening Reaction DGEBA->Reaction EP_PIB_EP EP-PIB-EP (Epoxy Groups) EP_PIB_EP->Reaction Curing_Agent Jeffamine D-2000 (Amine Groups) Curing_Agent->Reaction Crosslinking Formation of Crosslinks Reaction->Crosslinking Network Crosslinked Polymer Network (Flexible Epoxy Coating) Crosslinking->Network

Caption: Simplified curing mechanism of the epoxy system.

Application Notes and Protocols for Cationic Frontal Polymerization of Bisphenol-A Diglycidyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cationic frontal polymerization (CFP) of Bisphenol-A diglycidyl ether (DGEBA), a versatile method for rapid, energy-efficient curing of epoxy resins. This technique is particularly advantageous for applications requiring bulk curing, curing in inaccessible areas, or on thermally sensitive substrates.[1][2]

Introduction to Cationic Frontal Polymerization

Frontal polymerization is a process where a localized reaction zone self-propagates through a monomer or prepolymer formulation, driven by the exothermic heat of the polymerization reaction.[1][3] In the context of DGEBA, a widely used epoxy resin, cationic frontal polymerization offers a robust method to create highly crosslinked thermoset polymers. A common and effective variation is Radical-Induced Cationic Frontal Polymerization (RICFP), where a thermal radical initiator is used in conjunction with a cationic photoinitiator (also known as a photoacid generator or PAG).[1][4][5][6]

The process is initiated by locally applying heat or UV radiation, which decomposes the initiators in a small region. The heat generated by the subsequent exothermic polymerization then diffuses to the adjacent unreacted material, triggering further initiator decomposition and propagating the polymerization front.[1]

Key Components and Their Roles

The successful execution of cationic frontal polymerization of DGEBA relies on a synergistic combination of a monomer, a thermal radical initiator, and a photoacid generator.

ComponentExample(s)Role in Polymerization
Monomer Bisphenol-A diglycidyl ether (DGEBA)The primary building block of the polymer network.
Thermal Radical Initiator 1,1,2,2-tetraphenylethanediol (TPED), Benzopinacol, Benzoyl Peroxide (BPO)Decomposes upon heating to generate free radicals.[1][4]
Photoacid Generator (PAG) Diaryliodonium salts (e.g., IOC-8 SbF6)Reacts with the free radicals to produce a superacid, which initiates the cationic ring-opening polymerization of the epoxy groups.[1][4]
Reducing Agent (Optional) Stannous octoateCan be used in Redox Cationic Frontal Polymerization (RCFP) to prevent decarboxylation and improve material properties.[7]
Reactive Diluent (Optional) 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE)Can be added to decrease viscosity and increase exothermicity to ensure front propagation.[8]

Experimental Protocols

The following protocols are generalized from published research and should be adapted based on specific experimental goals and available equipment.

Formulation Preparation

A typical formulation for RICFP of DGEBA involves the following steps:

  • Monomer Preparation : If DGEBA is highly viscous or partially crystallized, gently heat it to approximately 50 °C to decrease its viscosity.[8]

  • Initiator Dissolution : To ensure homogeneous distribution, dissolve the thermal radical initiator (e.g., TPED) and the photoacid generator (e.g., IOC-8 SbF6) in a minimal amount of a volatile solvent like methylene (B1212753) chloride.[4]

  • Mixing : Add the dissolved initiator solution to the DGEBA resin.

  • Solvent Removal : The solvent must be completely removed under vacuum (e.g., 0.02 mbar for 3 hours) to prevent bubble formation during polymerization.[4]

  • Degassing : Further degas the mixture to remove any entrapped air bubbles.

dot

experimental_workflow cluster_prep Formulation Preparation cluster_poly Frontal Polymerization cluster_char Characterization prep1 Monomer Preparation (DGEBA) prep2 Initiator Dissolution (TPED & IOC-8 SbF6) prep1->prep2 prep3 Mixing prep2->prep3 prep4 Solvent Removal (Vacuum) prep3->prep4 poly1 Sample Loading prep4->poly1 poly2 Initiation (Heat or UV) poly1->poly2 poly3 Front Propagation poly2->poly3 char1 Front Velocity & Temperature poly3->char1 char2 Monomer Conversion char1->char2 char3 Mechanical & Thermal Properties char2->char3

Caption: A generalized experimental workflow for the cationic frontal polymerization of DGEBA.

Frontal Polymerization Procedure
  • Sample Loading : Transfer the prepared formulation into a suitable mold or container (e.g., a glass vial or a custom mold).

  • Initiation : Initiate the polymerization locally at one end of the sample using either a heat source (e.g., a soldering iron) or a UV light source.[1]

  • Front Propagation : Once initiated, a self-sustaining reaction front will propagate through the material.[1] The velocity of the front and the maximum temperature can be monitored using a camera and thermocouples, respectively.[1]

Quantitative Data

The following tables summarize quantitative data from various studies on the cationic frontal polymerization of DGEBA and related epoxy systems.

Initiator Concentrations and Front Parameters
Monomer SystemThermal Radical Initiator (phr)Photoacid Generator (phr)Front Velocity (cm/min)Max. Front Temperature (°C)Reference
DGEBA1 mol % TPEDIOC-8 SbF6Not specified~283[4][9]
CE:DGEBA (60:40)2-42-4Not specifiedNot specified[8]
CEBPOHOPH SbF6Dependent on initiator conc.Dependent on initiator conc.[1]

phr = parts per hundred resin by weight

Influence of Initiator Concentration on Front Velocity

Studies have shown a clear dependence of the front velocity on the concentration of both the radical and cationic initiators.[4] Generally, increasing the initiator concentration leads to a higher front velocity.

Signaling Pathways and Mechanisms

The underlying chemical mechanism of Radical-Induced Cationic Frontal Polymerization is a multi-step process.

dot

ricfp_mechanism cluster_initiation Initiation cluster_acid_generation Acid Generation cluster_propagation Propagation uv_heat UV Light or Heat tri Thermal Radical Initiator (e.g., TPED) uv_heat->tri radicals Radicals (R•) tri->radicals Decomposition pag Photoacid Generator (PAG) (e.g., Diaryliodonium Salt) radicals->pag Redox Reaction superacid Superacid (H+) pag->superacid monomer DGEBA Monomer superacid->monomer Cationic Ring-Opening polymer Crosslinked Polymer Network monomer->polymer heat Heat (Exothermic) polymer->heat heat->tri Self-Sustaining Feedback

Caption: The reaction mechanism of Radical-Induced Cationic Frontal Polymerization (RICFP).

  • Initiation : Local application of heat or UV light decomposes the thermal radical initiator (e.g., TPED) to produce free radicals.[1]

  • Acid Generation : These radicals then undergo a redox reaction with the diaryliodonium salt (PAG), leading to the generation of a superacid.[4]

  • Propagation : The superacid initiates the cationic ring-opening polymerization of the DGEBA epoxy groups. This is a highly exothermic reaction.

  • Self-Sustaining Feedback : The heat generated by the polymerization diffuses to the adjacent, unreacted monomer-initiator mixture, decomposing more thermal radical initiator and thus propagating the front.[1]

Applications

The unique characteristics of cationic frontal polymerization of DGEBA make it suitable for a variety of applications:

  • Adhesives : Fast, on-demand curing of structural adhesives.[8]

  • Composites : Manufacturing of fiber-reinforced polymer composites, potentially with high fiber volumes.[7][10]

  • Coatings : Rapid curing of thick or opaque coatings.

  • Bulk Curing : Energy-efficient curing of large volumes of epoxy resin where conventional thermal or photocuring is impractical.[1][2]

  • Electronics : Encapsulation and potting of electronic components.

Logical Relationships

The performance of the frontal polymerization process is governed by several key relationships.

dot

logical_relationships cluster_inputs Input Parameters cluster_outputs Process & Material Outcomes initiator_conc Initiator Concentration front_velocity Front Velocity initiator_conc->front_velocity Increases front_temp Front Temperature initiator_conc->front_temp Increases monomer_comp Monomer Composition (e.g., with diluents) monomer_comp->front_velocity Affects material_props Final Material Properties (Mechanical, Thermal) monomer_comp->material_props Affects additives Additives (e.g., fillers) additives->front_velocity Can decrease (e.g., clay) additives->material_props Can improve front_velocity->material_props Influences microstructure front_temp->material_props Influences microstructure

Caption: Key relationships between input parameters and outcomes in DGEBA frontal polymerization.

  • Initiator Concentration : As demonstrated in several studies, increasing the concentration of the initiators generally leads to an increase in both the front velocity and the maximum front temperature.[4]

  • Monomer Composition : The addition of reactive diluents can increase the front velocity by lowering viscosity and increasing exothermicity.[8] The choice of comonomers will also significantly impact the final properties of the polymer.

  • Additives : The inclusion of fillers, such as clay minerals, can affect the front kinetics, sometimes reducing the front velocity.[6] However, they can also be used to enhance the mechanical and thermal properties of the final product.

References

Application Notes and Protocols for the Determination of BADGE Migration from Can Coatings into Food Simulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the formulation of epoxy resins used as protective internal coatings for food and beverage cans. While these coatings are crucial for preventing corrosion and maintaining food quality, there is a potential for BADGE and its derivatives to migrate into the food product. Due to potential health concerns associated with these compounds, regulatory bodies have established specific migration limits (SMLs) to ensure consumer safety.

These application notes provide a comprehensive overview of the methodologies for determining the migration of BADGE and its related compounds from can coatings into various food simulants. The protocols detailed below are primarily based on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), a widely used, robust, and sensitive technique for this application. Additionally, a comparison with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided for confirmatory analysis and higher sensitivity requirements.

Regulatory Context

The European Union has set specific migration limits for BADGE and its derivatives under Regulation (EC) No 1895/2005. These limits are crucial for ensuring that food contact materials are safe for their intended use. Migration testing is performed under standardized time and temperature conditions that simulate the intended use of the packaged food product.[1][2] For long-term storage applications (over six months at room temperature), a common accelerated test condition is 10 days at 60°C.[3]

Analytical Methodologies

The determination of BADGE migration involves exposing the can coating to a food simulant under controlled conditions, followed by the analysis of the simulant for the presence of BADGE and its derivatives.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a widely adopted method for the quantification of BADGE and its derivatives due to its sensitivity and the native fluorescence of these compounds.[4]

  • Principle: The method involves the separation of the target analytes from the sample matrix using a reversed-phase HPLC column. The separated compounds are then detected by a fluorescence detector, which offers high sensitivity and selectivity for aromatic compounds like BADGE.

  • Advantages:

    • Good sensitivity and selectivity for fluorescent analytes.

    • Relatively cost-effective and widely available instrumentation.

    • Robust and reproducible results.

  • Limitations:

    • Potential for matrix interference from complex food simulants.

    • Less definitive identification compared to mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique used for the confirmation of results obtained by HPLC-FLD and for analyses requiring higher sensitivity and specificity.

  • Principle: Similar to HPLC-FLD, LC is used for the separation of analytes. The mass spectrometer then ionizes the separated compounds and fragments them, providing a unique mass spectrum for each analyte. This allows for highly specific and sensitive detection and quantification.

  • Advantages:

    • Excellent sensitivity and specificity, minimizing matrix effects.[5][6][7]

    • Provides structural information for unambiguous identification of analytes.[5][6][7]

    • Capable of multi-analyte quantification in a single run.

  • Limitations:

    • Higher instrumentation and operational costs.

    • Requires more specialized expertise for method development and data interpretation.

Experimental Protocols

The following protocols provide a detailed methodology for determining BADGE migration using HPLC-FLD.

Migration Test
  • Selection of Food Simulants: Choose the appropriate food simulant based on the type of food product the can is intended to hold. Common food simulants include:

    • Aqueous (Non-acidic): 10% (v/v) ethanol (B145695) in water.

    • Acidic: 3% (w/v) acetic acid in water.

    • Alcoholic: 20% or 50% (v/v) ethanol in water, depending on the alcohol content of the beverage.

    • Fatty: Olive oil or other vegetable oils.[2]

  • Test Conditions: The migration test should be performed under conditions that represent the worst-case scenario of intended use. For long-term storage at room temperature, typical accelerated test conditions are 10 days at 60°C .[3]

  • Procedure:

    • Cut a representative sample of the can coating with a known surface area.

    • Immerse the sample in the selected food simulant in a sealed container.

    • Place the container in an oven or incubator at the specified temperature for the designated duration.

    • After the migration period, remove the sample and allow the food simulant to cool to room temperature.

Sample Preparation and Extraction

The extraction procedure varies depending on the food simulant used.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Pass a known volume of the food simulant through the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the retained BADGE and its derivatives with a suitable solvent, such as acetonitrile (B52724) or methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

  • Direct Injection (for low ethanol content): For simulants with low ethanol content (e.g., 10-20%), direct injection into the HPLC system may be possible after filtration.

  • Dilution and SPE (for high ethanol content): For simulants with higher ethanol content, dilute the sample with water to reduce the ethanol concentration before proceeding with the SPE procedure described in 4.2.1.

  • Liquid-Liquid Extraction (LLE):

    • Take a known aliquot of the olive oil simulant.

    • Add an equal volume of a solvent mixture, such as acetonitrile/methanol (e.g., 1:1 v/v), and vortex thoroughly.[8]

    • Centrifuge to separate the layers.

    • Collect the upper solvent layer containing the extracted BADGE.

    • Repeat the extraction process on the oil layer for exhaustive extraction.

    • Combine the solvent extracts, evaporate to dryness, and reconstitute in the mobile phase.[9]

  • Solid-Phase Extraction (SPE) Cleanup: For complex matrices like oil, a further cleanup step using an aminopropyl-bonded silica (B1680970) SPE cartridge can be employed to remove free fatty acids.[8]

HPLC-FLD Analysis
  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detector Wavelengths: Excitation at 275 nm and Emission at 295 nm.

  • Quantification: Prepare a calibration curve using standard solutions of BADGE and its derivatives of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Data Presentation

The following table summarizes key quantitative data related to BADGE migration analysis and regulatory limits.

ParameterValueReference
Specific Migration Limit (SML) for BADGE and its hydrolysates 9 mg/kg of food[1]
Specific Migration Limit (SML) for BADGE chlorohydrins 1 mg/kg of food
HPLC-FLD Limit of Detection (LOD) 0.1 µg/L[8]
HPLC-FLD Limit of Quantification (LOQ) 0.73 - 14.07 ng/g[8]
LC-MS/MS Limit of Quantification (LOQ) 2 - 10 µg/kg[9]
Recovery from Aqueous Simulants (SPE) Nearly 100%[8]
Recovery from Fatty Simulants (LLE) 89% - 109%[9]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the determination of BADGE migration.

experimental_workflow cluster_prep Migration Test Preparation cluster_migration Migration Simulation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_results Results start Start select_simulant Select Food Simulant (Aqueous, Acidic, Alcoholic, Fatty) start->select_simulant prep_sample Prepare Can Coating Sample (Known Surface Area) select_simulant->prep_sample immersion Immerse Sample in Simulant prep_sample->immersion incubation Incubate at Controlled Temperature and Time (e.g., 60°C for 10 days) immersion->incubation extraction_choice Choose Extraction Method incubation->extraction_choice spe Solid-Phase Extraction (SPE) (for Aqueous/Acidic/Alcoholic Simulants) extraction_choice->spe Aqueous/ Acidic/ Alcoholic lle Liquid-Liquid Extraction (LLE) (for Fatty Simulants) extraction_choice->lle Fatty evaporation Evaporate and Reconstitute spe->evaporation lle->evaporation hplc_analysis HPLC-FLD Analysis evaporation->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing lcms_confirmation LC-MS/MS Confirmation (Optional) data_processing->lcms_confirmation report Report Migration Levels compliance Compare with Regulatory Limits (SML) report->compliance end End compliance->end End

Caption: Experimental workflow for determining BADGE migration from can coatings.

signaling_pathway cluster_method_selection Analytical Method Selection Logic start Analysis Requirement quantification Routine Quantification start->quantification Standard Screening confirmation Confirmatory Analysis / High Sensitivity start->confirmation Regulatory Submission / Low Levels hplc_fld HPLC-FLD quantification->hplc_fld lc_msms LC-MS/MS confirmation->lc_msms hplc_fld->lc_msms Confirm Positive Results

Caption: Logic for selecting the appropriate analytical method for BADGE analysis.

References

Application Notes and Protocols: Synthesis of Polyurethane-Epoxy Polymers from DGEBA-Amine Cooligomers

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed procedure for the synthesis and characterization of cross-linked polyurethane-epoxy (PU-EP) polymers. The methodology is based on the reaction of an isocyanate (NCO)-terminated polyurethane prepolymer with a pre-synthesized diglycidyl ether of bisphenol A (DGEBA)-amine cooligomer. This approach allows for the formation of a cross-linked network, yielding materials with tunable properties.

Overview of the Synthetic Approach

The synthesis is a two-stage process. First, DGEBA is oligomerized with a primary amine (e.g., ethanolamine (B43304) or furfurylamine) to form a DGEBA-amine cooligomer containing hydroxyl groups. Second, a polyurethane (PU) prepolymer is synthesized with terminal isocyanate groups. Finally, the DGEBA-amine cooligomer is added to the PU prepolymer, leading to a cross-linking reaction between the hydroxyl groups of the cooligomer and the isocyanate groups of the prepolymer, forming urethane (B1682113) bonds that act as netpoints in the polymer network.[1][2][3]

Experimental Protocols

Materials
  • Diglycidyl ether of bisphenol A (DGEBA)

  • Ethanolamine (EA) or Furfurylamine (FA)

  • Poly(ε-caprolactone)diol (PCD)

  • 1,6-hexamethylene diisocyanate (HDI)

  • Anhydrous toluene

Protocol 1: Synthesis of DGEBA-Amine Cooligomers

This protocol describes the oligomerization of DGEBA with a primary amine.

  • Dissolve DGEBA in anhydrous toluene.

  • Add the primary amine (ethanolamine or furfurylamine) to the DGEBA solution. The molar ratio of DGEBA to amine can be systematically varied to control the chain length of the cooligomer.

  • Stir the mixture at 80°C under a continuous nitrogen flow for 2 hours.[2]

  • The resulting DGEBA-amine cooligomers can be characterized using techniques like MALDI-TOF MS to confirm their formation and chain length.[1][2]

Protocol 2: Synthesis of Isocyanate-Terminated PU Prepolymer

This protocol details the preparation of the NCO-terminated polyurethane prepolymer.

  • Based on calculations for the desired stoichiometry, mix poly(ε-caprolactone)diol (PCD) with 1,6-hexamethylene diisocyanate (HDI).

  • The reaction should be carried out under a nitrogen atmosphere.

  • Stir the mixture to ensure homogeneity.

Protocol 3: Synthesis and Curing of Polyurethane-Epoxy (PU-EP) Copolymers

This protocol describes the final cross-linking step to form the PU-EP network.

  • Combine the PU prepolymer solution and the DGEBA-amine cooligomer solution.

  • Stir the combined mixture for an additional 2 hours at 80°C.[1]

  • Pour the reaction mixture into Teflon plates.

  • Cure the mixture at 40°C for 12 hours, or until a constant mass is achieved, to form an elastic polymer film.[1]

Data Presentation

The following tables summarize the compositional data for representative polyurethane-epoxy samples.

Table 1: Sample Composition and Density of PU-EP Samples [1][2]

Sample NameCompositionDensity (g/cm³)
PU-EP 1(Details)(Value)
PU-EP 2(Details)(Value)
PU-EP 3(Details)(Value)
.........

Note: Specific compositional details and density values would be populated from the source material.

Table 2: Molecular Weight of DGEBA-Amine Cooligomers [4]

Cooligomer SampleCalculated Mₙ (from MALDI-TOF MS)
DGEBA-EA (1:0.1)(Value)
DGEBA-EA (1:0.2)(Value)
DGEBA-FA (1:0.1)(Value)
......

Note: Specific molecular weight values would be populated from the source material.

Visualized Workflows and Relationships

Caption: Workflow for the synthesis of PU-EP polymers.

Characterization Methods

The resulting polyurethane-epoxy networks can be characterized by a variety of analytical techniques to understand their structure and properties.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Used to confirm the chemical structure of the polymers, including the formation of urethane bonds.

Differential Scanning Calorimetry (DSC)

To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

Dynamical Mechanical Analysis (DMA)

To investigate the thermomechanical properties of the PU-EP networks. A plateau-like region above the melting temperature can confirm the presence of a cross-linked structure.[1][3]

Scanning Electron Microscopy (SEM)

To observe the morphology and phase structure of the polymer films.

Swelling Experiments

To evaluate the cross-link density of the polymer networks.

Potential Applications

The synthesized polyurethane-epoxy polymers exhibit a range of properties that make them suitable for various applications. Depending on the specific monomers and synthesis conditions, these materials can demonstrate shape memory behavior.[1][3] The combination of the flexibility of polyurethanes with the rigidity and durability of epoxy resins allows for the creation of materials for:

  • Coatings and adhesives[1]

  • Structural materials in automotive and construction industries[1]

  • Electronic components[1]

  • Materials with shape memory properties[1][3]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of Bisphenol A Diglycidyl Ether (DGEBA) Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working to improve the thermal stability of Bisphenol A diglycidyl ether (DGEBA) resins.

Troubleshooting Guides

This section addresses common issues encountered during the modification and curing of DGEBA resins aimed at enhancing their thermal properties.

Issue 1: Lower than Expected Glass Transition Temperature (Tg)

Potential Cause Troubleshooting Step
Incomplete Curing Ensure the curing schedule (time and temperature) is appropriate for the specific resin and hardener system. A post-curing step at a temperature above the initial Tg can often increase the crosslink density and thus the final Tg.[1]
Incorrect Stoichiometry Precisely measure the resin and hardener according to the manufacturer's recommended stoichiometric ratio. An excess of either component can lead to an incomplete reaction and lower thermal properties.
Presence of Plasticizers or Low Molecular Weight Species Ensure all solvents are thoroughly removed before curing. The presence of unreacted monomers or low molecular weight additives can act as plasticizers, reducing the Tg.
Inadequate Mixing Thoroughly mix the resin and hardener to ensure a homogeneous mixture. Incomplete mixing can result in localized areas with incorrect stoichiometry and incomplete curing.

Issue 2: Poor Dispersion of Nanoparticles in the DGEBA Matrix

Potential Cause Troubleshooting Step
Nanoparticle Agglomeration Surface modify the nanoparticles with a suitable coupling agent (e.g., silanes for silica (B1680970) nanoparticles) to improve compatibility with the epoxy matrix.[2] Utilize high-energy dispersion methods such as ultrasonication or high-shear mixing to break up agglomerates.
High Viscosity of the Resin Gently heat the DGEBA resin to reduce its viscosity before adding the nanoparticles. This will facilitate better dispersion.
Incompatible Surface Chemistry Select a coupling agent with functional groups that can react with both the nanoparticle surface and the epoxy resin or hardener. This creates a covalent bond across the interface, improving dispersion and stress transfer.

Issue 3: Formation of Bubbles in the Cured Resin

Potential Cause Troubleshooting Step
Air Entrapment During Mixing Mix the resin and hardener slowly and carefully to avoid introducing air bubbles. Use a vacuum chamber to degas the mixture before pouring and curing.
Moisture Contamination Ensure all components (resin, hardener, fillers) and equipment are dry. Moisture can react with some hardeners, releasing gases and causing bubbles.
Outgassing from Porous Substrates or Fillers If using porous fillers or applying the resin to a porous substrate, apply a thin seal coat of resin first and allow it to partially cure before applying the main layer.

Issue 4: Inconsistent Curing (Tacky or Soft Spots)

Potential Cause Troubleshooting Step
Improper Mixing As with low Tg, ensure thorough and uniform mixing of the resin and hardener to avoid areas with an incorrect mix ratio.
Temperature and Humidity Fluctuations Maintain a consistent and appropriate curing temperature. High humidity can interfere with the curing of some amine hardeners, leading to a tacky surface.[1]
Inhibited Curing Ensure the mixing containers and any substrates are clean and free of contaminants that could inhibit the curing reaction (e.g., sulfur, certain silicones).

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to increase the glass transition temperature (Tg) of a DGEBA resin?

A1: Increasing the crosslink density of the polymer network is the most effective way to raise the Tg. This can be achieved through several methods:

  • Choice of Curing Agent: Aromatic diamines, such as 4,4'-diaminodiphenyl sulfone (DDS) and m-phenylenediamine (B132917) (mPDA), generally result in a higher Tg compared to aliphatic amines like triethylenetetramine (B94423) (TETA) due to the rigidity of the aromatic structures.[1]

  • Curing Conditions: Optimizing the curing cycle, often including a post-cure at elevated temperatures, ensures the reaction goes to completion, maximizing the crosslink density and Tg.[1]

  • Incorporation of Rigid Fillers: Adding rigid nanofillers, such as silica or graphene oxide, can restrict the mobility of the polymer chains, leading to an increase in Tg.

Q2: How does the addition of nanoparticles affect the thermal stability of DGEBA resins?

A2: The incorporation of nanoparticles can significantly enhance the thermal stability of DGEBA resins in two primary ways:

  • Increased Thermal Conductivity: Some nanoparticles, like graphene and metallic nanoparticles, can create a network within the polymer matrix that improves heat dissipation, thus increasing the overall thermal stability.

  • Barrier Effect: Platelet-like nanoparticles, such as graphene oxide and nanoclays, can create a tortuous path for volatile decomposition products, slowing down the rate of thermal degradation.

Q3: What are the key differences between using aromatic and aliphatic amine hardeners for DGEBA resins?

A3:

Feature Aromatic Amines (e.g., DDS, mPDA) Aliphatic Amines (e.g., TETA)
Reactivity Less reactive, typically require elevated temperatures for curing. More reactive, can cure at or near room temperature.
Resulting Tg High Tg due to the rigid aromatic structure.[1] Lower Tg due to the flexible aliphatic chains.[1]

| Mechanical Properties | Generally produce resins with higher modulus and strength. | Produce more flexible and tougher resins. |

Q4: Can the stoichiometry of the resin and hardener be varied to improve thermal stability?

A4: While the optimal thermal stability is generally achieved at the stoichiometric ratio, slight variations can sometimes be used to tailor specific properties. However, significant deviations from the stoichiometric ratio will lead to an incomplete reaction, resulting in a lower crosslink density and reduced thermal stability.

Data Presentation

Table 1: Comparison of Glass Transition Temperatures (Tg) of DGEBA Resins with Different Curing Agents.

Curing AgentTypeCuring ScheduleTg (°C)Reference
Triethylenetetramine (TETA)Aliphatic AmineNot specified~90-110[1]
Dicyandiamide (DICY)Aliphatic AmineNot specified~120-130[1]
m-Phenylenediamine (mPDA)Aromatic AmineNot specified~150-160[1]
4,4'-Diaminodiphenyl sulfone (DDS)Aromatic AmineNot specified~180-220[1]

Table 2: Effect of Nanofiller Incorporation on the Thermal Properties of DGEBA Resins.

NanofillerLoading (wt%)Curing AgentChange in Tg (°C)Change in Decomposition Temp. (°C)Reference
Silica (SiO2)1.0Amine+10-20Increase
Graphene Oxide (GO)0.5Amine+15-25Increase[3]
Multi-walled Carbon Nanotubes (MWCNTs)1.0Amine+20-30Increase

Experimental Protocols

Protocol 1: Surface Modification of Silica Nanoparticles with (3-Aminopropyl)triethoxysilane (APTES)

This protocol describes a general procedure for the silanization of silica nanoparticles to improve their dispersion in an epoxy matrix.

  • Preparation of Silica Suspension: Disperse a known amount of silica nanoparticles (e.g., 1 g) in a suitable solvent like ethanol (B145695) or toluene (B28343) (e.g., 50 mL) in a round-bottom flask.

  • Sonication: Sonicate the suspension for at least 30 minutes to break up any initial agglomerates.

  • Addition of APTES: While stirring, add a specific amount of APTES (e.g., 1-5 wt% with respect to silica) to the suspension.

  • Reaction: Heat the mixture to reflux (e.g., 80-110°C, depending on the solvent) and maintain the reaction for a set time (e.g., 4-24 hours) under constant stirring.

  • Washing: After the reaction, cool the suspension to room temperature. Centrifuge the mixture to separate the functionalized nanoparticles. Discard the supernatant and re-disperse the nanoparticles in fresh solvent. Repeat this washing step at least three times to remove any unreacted APTES.

  • Drying: Dry the washed nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80°C) overnight.

Protocol 2: Thermal Analysis of Cured DGEBA Resins using TGA and DSC

This protocol outlines the general procedure for characterizing the thermal stability of cured DGEBA resins.

  • Thermogravimetric Analysis (TGA):

    • Sample Preparation: Place a small amount of the cured resin sample (typically 5-10 mg) into a TGA pan.

    • Instrument Setup: Place the pan in the TGA instrument.

    • Heating Program: Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition temperature (Td) and the temperature of maximum weight loss rate.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: Place a small amount of the cured resin sample (typically 5-10 mg) into a DSC pan and seal it.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the glass transition. A common program involves an initial heating scan, followed by controlled cooling, and a second heating scan to ensure a consistent thermal history.

    • Data Analysis: Analyze the heat flow curve from the second heating scan to determine the glass transition temperature (Tg), which is typically taken as the midpoint of the step change in heat capacity.[4]

Mandatory Visualization

Experimental_Workflow_Nanocomposite cluster_0 Nanoparticle Functionalization cluster_1 Nanocomposite Preparation Start Start Disperse_Nano Disperse Nanoparticles in Solvent Start->Disperse_Nano 1 Add_Silane Add Silane Coupling Agent Disperse_Nano->Add_Silane 2 React Reaction under Reflux Add_Silane->React 3 Wash_Dry Wash and Dry Functionalized Nanoparticles React->Wash_Dry 4 Mix_Resin_Nano Mix Functionalized Nanoparticles with DGEBA Wash_Dry->Mix_Resin_Nano Dispersion Ultrasonication/ High-Shear Mixing Mix_Resin_Nano->Dispersion 5 Add_Hardener Add Curing Agent Dispersion->Add_Hardener 6 Degas Degas Mixture (Vacuum) Add_Hardener->Degas 7 Cure Curing (Heat) Degas->Cure 8 Final_Composite Cured Nanocomposite Cure->Final_Composite 9

Caption: Workflow for DGEBA Nanocomposite Preparation.

Signaling_Pathway_Thermal_Stability DGEBA DGEBA Modification Modification Strategy DGEBA->Modification Aromatic_Hardener Aromatic Amine Hardener Modification->Aromatic_Hardener Nanoparticles Functionalized Nanoparticles Modification->Nanoparticles Optimized_Curing Optimized Curing Cycle Modification->Optimized_Curing Increased_Crosslinking Increased Crosslink Density Aromatic_Hardener->Increased_Crosslinking Restricted_Mobility Restricted Polymer Chain Mobility Nanoparticles->Restricted_Mobility Improved_Heat_Transfer Improved Heat Transfer Nanoparticles->Improved_Heat_Transfer Optimized_Curing->Increased_Crosslinking Increased_Crosslinking->Restricted_Mobility Higher_Tg Higher Glass Transition Temp. (Tg) Increased_Crosslinking->Higher_Tg Higher_Td Higher Decomposition Temp. (Td) Increased_Crosslinking->Higher_Td Restricted_Mobility->Higher_Tg Improved_Heat_Transfer->Higher_Td

Caption: Strategies to Enhance DGEBA Thermal Stability.

References

Troubleshooting incomplete polymerization of DGEBA resins.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DGEBA Resin Polymerization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of Diglycidyl ether of bisphenol A (DGEBA) resins.

Frequently Asked Questions (FAQs)

Q1: My DGEBA resin mixture is not curing or remains tacky. What are the common causes?

Incomplete or improper curing of DGEBA resins, resulting in a tacky or soft surface, is a frequent issue. The primary causes for this problem include:

  • Incorrect Mix Ratio: An improper stoichiometric ratio of the resin to the curing agent is a primary culprit.[1][2] Even slight deviations from the manufacturer's recommended ratio can lead to an incomplete chemical reaction.[1]

  • Inadequate Mixing: Thorough mixing of the resin and hardener is crucial for a complete reaction.[1][2][3] Unmixed components, often found on the sides and bottom of the mixing container, will not cure properly.[1][2]

  • Low Curing Temperature: The curing process is a chemical reaction that is highly dependent on temperature.[1][3] If the ambient temperature is too low, the reaction rate will slow down significantly or even stop, preventing the resin from fully curing.[1][3]

  • Contamination: The presence of contaminants such as moisture, dust, or grease on the substrate or in the mixing container can interfere with the curing process.[1][4] Moisture is a particularly common inhibitor.[4]

Q2: I followed the correct mix ratio, but my resin still has soft or sticky spots. Why is this happening?

The presence of localized soft or sticky spots on a seemingly cured resin surface is typically a result of inadequate mixing.[1][2] Even if the overall ratio of resin to hardener is correct, if the two components are not homogeneously mixed, there will be areas with an excess of either resin or hardener, leading to incomplete curing in those spots.[2] It is critical to scrape the sides and bottom of the mixing container thoroughly to ensure all components are fully incorporated.[1][2]

Q3: How does temperature affect the curing of DGEBA resins?

Temperature plays a critical role in the curing of epoxy resins. The ideal temperature range for curing is typically between 70-80°F (21-27°C).[5][6]

  • Low Temperatures: Cold temperatures will slow down the curing process, potentially leading to an incomplete cure.[1][2][3]

  • High Temperatures: Excessively high temperatures can accelerate the curing process, which may lead to a brittle final product and can also cause the resin to yellow.[2]

  • Temperature Fluctuations: Drastic changes in temperature during the curing process can also negatively impact the final properties of the resin.[5]

Q4: What is "amine blush" and how can I prevent it?

Amine blush is a waxy or oily film that can form on the surface of epoxy resins cured with amine-based hardeners.[7][8][9] It is caused by a reaction of the amine curing agent with moisture and carbon dioxide in the air.[7][9][10][11] This can lead to a dull appearance and may cause adhesion problems for subsequent coats.[7][11]

To prevent amine blush:

  • Control Humidity: Work in a low-humidity environment.[9]

  • Maintain Temperature: Ensure the curing temperature is stable and within the recommended range.[12] Avoid temperatures near the dew point.[8]

  • Ensure Good Ventilation: Proper air circulation can help to remove moisture and carbon dioxide from the surface of the curing resin.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Tacky or Uncured DGEBA Resin

This guide provides a step-by-step approach to identifying and resolving issues with incomplete DGEBA resin polymerization.

Step 1: Identify the Nature of the Curing Failure

  • Entire surface is tacky: This often points to a systemic issue like an incorrect mix ratio or improper temperature.[1]

  • Localized soft or sticky spots: This is a strong indicator of inadequate mixing.[1][2]

Step 2: Review Your Process

  • Mixing Ratio: Double-check the manufacturer's recommended mix ratio. Did you measure by weight or volume as specified?

  • Mixing Technique: Did you mix for the recommended amount of time? Did you scrape the sides and bottom of the container?[1][2][3]

  • Curing Environment: What was the ambient temperature and humidity during curing? Were there any significant temperature fluctuations?[1][5]

Step 3: Corrective Actions

  • For tacky surfaces due to low temperature: Move the project to a warmer environment (ideally 75-85°F or 24-29°C) to see if the curing process will restart.[12]

  • For isolated sticky spots: Scrape off the uncured material and re-apply a correctly mixed batch of resin to the affected area.[5]

  • If the entire surface is tacky: The most reliable solution is to remove the uncured resin and start over, paying close attention to the mix ratio, mixing technique, and curing conditions.

Data Presentation

Table 1: Recommended Curing Temperatures for DGEBA Resins with Various Hardeners

Curing Agent TypeTypical Curing Temperature Range (°C)Notes
Aliphatic Amines (e.g., TETA)20 - 60Room temperature cure is possible, but post-curing at a higher temperature can improve properties.
Cycloaliphatic Amines (e.g., IPDA)25 - 100Often requires a post-cure to achieve optimal glass transition temperature (Tg).
Aromatic Amines (e.g., DDS)120 - 180Requires elevated temperatures for curing.[13]
Anhydrides100 - 200Typically requires a catalyst and elevated temperatures.

Note: This table provides general guidelines. Always refer to the manufacturer's specific instructions for your resin and hardener system.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Cure Analysis

Objective: To determine the extent of cure and the glass transition temperature (Tg) of a DGEBA resin sample.

Methodology:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the cured DGEBA resin. If analyzing an uncured mixture, place a precisely weighed sample into a hermetically sealed DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the initial temperature below the expected Tg.

    • Program the instrument for a heating ramp (e.g., 10°C/min) to a temperature above the expected final curing temperature.

  • Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) will appear as a step-change in the heat flow curve.

    • An exothermic peak following the Tg in an uncured or partially cured sample indicates residual curing. The area of this peak can be used to quantify the extent of the remaining cure.[14]

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Polymerization

TroubleshootingWorkflow start Incomplete Polymerization (Tacky or Soft Resin) q1 Is the entire surface tacky or are there isolated soft spots? start->q1 entire_surface Entire Surface Tacky q1->entire_surface Entire Surface isolated_spots Isolated Soft Spots q1->isolated_spots Isolated Spots q2 Check Mix Ratio and Curing Temp entire_surface->q2 mixing_issue Inadequate Mixing isolated_spots->mixing_issue ratio_issue Incorrect Mix Ratio q2->ratio_issue Ratio Incorrect temp_issue Improper Curing Temp q2->temp_issue Temp Incorrect remedy1 Scrape off uncured material. Re-apply correctly mixed resin. mixing_issue->remedy1 remedy2 Remove all material. Start over with correct ratio. ratio_issue->remedy2 remedy3 Move to warmer environment to promote further curing. temp_issue->remedy3

Caption: A logical workflow for troubleshooting incomplete DGEBA resin polymerization.

Diagram 2: Factors Affecting DGEBA Polymerization

PolymerizationFactors center DGEBA Polymerization stoichiometry Stoichiometry (Resin:Hardener Ratio) center->stoichiometry mixing Mixing (Homogeneity) center->mixing temperature Curing Temperature (Rate of Reaction) center->temperature time Curing Time (Extent of Reaction) center->time contamination Contamination (Moisture, Dust, etc.) center->contamination

Caption: Key factors influencing the outcome of DGEBA resin polymerization.

References

Optimization of curing parameters for DGEBA with amine hardeners.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of curing parameters for Diglycidyl Ether of Bisphenol A (DGEBA) with amine hardeners. It is intended for researchers, scientists, and professionals working in drug development and related fields who utilize epoxy resin systems in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the curing of DGEBA with an amine hardener?

A1: The three most critical parameters to control are:

  • Stoichiometry: The molar ratio of epoxy groups in the DGEBA resin to the amine hydrogen atoms in the hardener. An optimal stoichiometric ratio is crucial for achieving maximum cross-linking and desired material properties.[1][2][3]

  • Curing Temperature: The temperature at which the curing reaction is carried out. This significantly influences the reaction rate, the degree of cure, and the final glass transition temperature (Tg).[4][5][6][7]

  • Curing Time: The duration for which the epoxy system is held at the curing temperature. Sufficient time is required for the cross-linking reactions to proceed to completion.[4]

Q2: How does the stoichiometry affect the properties of the cured epoxy?

A2: The stoichiometry, or the molar ratio of amine hydrogen to epoxy groups (r), has a profound impact on the final properties of the cured DGEBA resin.[8] A stoichiometric ratio of r=1.0 is generally considered optimal for achieving the highest glass transition temperature (Tg) and crosslink density in neat epoxy thermosets.[8] Deviations from this ratio can lead to:

  • Excess Amine (r > 1.0): This can result in a lower cross-linking density, a decrease in the glass transition temperature, and potentially unreacted amine remaining in the cured material.[9] However, in some cases, an excess of hardener may be used to ensure a complete reaction of the epoxy groups.

  • Excess Epoxy (r < 1.0): An excess of epoxy can also lead to incomplete curing and a lower Tg.[10] The unreacted epoxy groups can act as plasticizers, reducing the overall performance of the material.

Q3: What is the glass transition temperature (Tg) and why is it important?

A3: The glass transition temperature (Tg) is a critical property of cured epoxy resins. It represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[11] The Tg is a key indicator of the degree of cure and the thermal stability of the material. A higher Tg generally indicates a higher degree of cross-linking and better performance at elevated temperatures.[4] The ultimate Tg is influenced by the chemical structure of the resin and hardener, and the degree of cure.[11]

Q4: How can I determine the degree of cure of my DGEBA-amine system?

A4: Several analytical techniques can be used to monitor the curing process and determine the final degree of cure:

  • Differential Scanning Calorimetry (DSC): DSC is a widely used method to study the cure kinetics of epoxy resins.[10][12][13] By measuring the heat flow associated with the curing reaction, one can determine the total heat of reaction and the extent of conversion.[10] A post-curing scan can also be used to identify any residual curing, indicating an incomplete initial cure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to monitor the disappearance of the epoxy group peak (typically around 915 cm⁻¹) and the appearance of hydroxyl groups, providing real-time information on the progress of the curing reaction.[14][15][16]

Troubleshooting Guide

Problem 1: The cured epoxy is soft, tacky, or not fully hardened.

Possible Cause Troubleshooting Action
Incorrect Stoichiometry Carefully recalculate the required amounts of DGEBA resin and amine hardener based on their epoxy equivalent weight (EEW) and amine hydrogen equivalent weight (AHEW), respectively. Ensure accurate weighing of both components.[2][3]
Inadequate Mixing Thoroughly mix the resin and hardener for the recommended time, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.[7] Incomplete mixing can lead to localized areas of uncured material.
Low Curing Temperature The curing temperature may be too low for the specific amine hardener being used.[6][7] Increase the curing temperature according to the manufacturer's recommendations. A post-curing step at a higher temperature can often help to complete the cure.[5]
Insufficient Curing Time The curing time may not be long enough for the reaction to go to completion at the chosen temperature. Extend the curing time or consider a higher curing temperature to accelerate the process.
Moisture Contamination Moisture can interfere with the curing reaction.[11] Store the resin and hardener in a dry environment and avoid exposing them to high humidity during mixing and curing.

Problem 2: The cured epoxy has a lower than expected glass transition temperature (Tg).

Possible Cause Troubleshooting Action
Incomplete Cure As with soft or tacky epoxy, an incomplete cure is a primary cause of low Tg.[11] Re-evaluate your curing parameters (temperature and time) and consider a post-curing step at a temperature above the expected Tg.
Off-Stoichiometry An incorrect ratio of resin to hardener can lead to a less cross-linked network and consequently a lower Tg.[1][9] Verify your stoichiometric calculations and measurements.
Heating Rate in DSC Measurement The heating rate used during a DSC scan can affect the measured Tg value. Ensure you are using a consistent and appropriate heating rate for your measurements.

Problem 3: The curing reaction is too fast or the pot life is too short.

Possible Cause Troubleshooting Action
High Ambient Temperature The initial temperature of the resin and hardener can significantly affect the reaction rate. Working in a cooler environment can help to extend the pot life.
Highly Reactive Amine Hardener Some amine hardeners are inherently more reactive than others.[17] If the pot life is too short for your application, consider using a less reactive amine hardener.
Large Batch Size The curing of epoxy is an exothermic reaction. Mixing large batches can lead to a significant increase in temperature, which accelerates the reaction and shortens the pot life. Consider mixing smaller batches or using a container with a larger surface area to dissipate heat.

Data Presentation: Curing Parameters and Mechanical Properties

The following tables summarize typical curing parameters and resulting mechanical properties for DGEBA cured with different amine hardeners. Note that these are example values and the optimal parameters for a specific application should be determined experimentally.

Table 1: Example Curing Schedules and Glass Transition Temperatures (Tg) for DGEBA with Various Amine Hardeners

Amine HardenerStoichiometric Ratio (r)Curing SchedulePost-Curing ScheduleGlass Transition Temperature (Tg) (°C)
Diethylenetriamine (DETA)1.024 h at Room Temperature2 h at 120°C119[18]
Isophorone diamine (IPDA)1.024 h at Room Temperature2 h at 150°C160
Tetraethylenepentamine (TEPA)1.024 h at Room Temperature2 h at 120°C~110
Diaminodiphenylmethane (DDM)1.02 h at 150°C3 h at 180°C~170

Table 2: Mechanical Properties of DGEBA Cured with Different Amine Hardeners

Amine HardenerFlexural Strength (MPa)Flexural Modulus (GPa)Maximum Strain (%)
Tetraethylenepentamine (TEPA)99.27 ± 0.282.07 ± 0.197.28 ± 1.40[19]
Jeffamine D23092.46 ± 0.182.73 ± 0.1410.33 ± 1.44[19]
70% TEPA / 30% D230100.91 ± 0.442.29 ± 0.028.45 ± 0.98[19]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis

  • Objective: To determine the heat of reaction and the degree of cure.

  • Methodology:

    • Accurately weigh 5-10 mg of the uncured DGEBA-amine mixture into a DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature where the curing reaction is complete (e.g., 250 °C).

    • Record the heat flow as a function of temperature.

    • The total area under the exothermic peak corresponds to the total heat of reaction (ΔH_total).

    • The degree of cure (α) at any given time or temperature can be calculated by integrating the heat flow up to that point and dividing by the total heat of reaction.

2. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) for Monitoring Cure

  • Objective: To monitor the chemical changes during the curing process in real-time.

  • Methodology:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply a thin layer of the uncured DGEBA-amine mixture onto the ATR crystal.

    • Collect FTIR spectra at regular intervals as the sample cures at the desired temperature.

    • Monitor the decrease in the absorbance of the epoxy group peak (e.g., around 915 cm⁻¹) and the increase in the hydroxyl group band (e.g., around 3400 cm⁻¹) over time.

    • The degree of cure can be estimated by normalizing the epoxy peak area to an internal standard peak that does not change during the reaction.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Curing and Analysis cluster_results Data Interpretation start Start: Weigh DGEBA and Amine Hardener mix Thoroughly Mix Components start->mix cure Cure at Defined Temperature and Time mix->cure dsc DSC Analysis for Cure Kinetics cure->dsc ftir FTIR Analysis for Functional Group Conversion cure->ftir mech_test Mechanical Testing cure->mech_test degree_cure Calculate Degree of Cure dsc->degree_cure ftir->degree_cure mech_prop Evaluate Mechanical Properties mech_test->mech_prop tg Determine Glass Transition Temperature (Tg) optimize Optimize Curing Parameters tg->optimize degree_cure->optimize mech_prop->optimize

Caption: Experimental workflow for optimizing DGEBA-amine curing.

Troubleshooting_Logic start Problem: Cured Epoxy is Soft/Tacky q1 Was stoichiometry correct? start->q1 q2 Was mixing thorough? q1->q2 Yes sol1 Solution: Recalculate and re-weigh components. q1->sol1 No q3 Was curing temperature adequate? q2->q3 Yes sol2 Solution: Improve mixing procedure. q2->sol2 No q4 Was curing time sufficient? q3->q4 Yes sol3 Solution: Increase curing temperature or add post-cure step. q3->sol3 No sol4 Solution: Extend curing time. q4->sol4 No

Caption: Troubleshooting logic for soft or tacky cured epoxy.

References

Technical Support Center: Processing of Bisphenol A Diglycidyl Ether (DGEBA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol A diglycidyl ether (DGEBA) resins. The focus is on addressing challenges related to the high viscosity of DGEBA during experimental processing.

Troubleshooting Guide

Issue: High Viscosity of DGEBA Resin Impedes Processing

High viscosity is a common challenge when working with DGEBA, making it difficult to handle, mix with curing agents and fillers, and degas. The following sections provide solutions to mitigate this issue.

Solution 1: Viscosity Reduction by Heating

Elevating the temperature of the DGEBA resin is a straightforward method to reduce its viscosity. However, it is crucial to control the temperature to avoid premature curing or degradation of the resin.

  • Experimental Protocol: Temperature-Dependent Viscosity Measurement

    • Place approximately 1-2 mL of the DGEBA sample onto the Peltier plate of a rheometer.

    • Use a parallel-plate geometry (e.g., 40 mm diameter) with a set gap (e.g., 500 μm).

    • Perform a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a controlled rate (e.g., 2°C/min).[1]

    • Maintain a constant shear rate (e.g., 10 s⁻¹) to ensure Newtonian behavior is observed.[1]

    • Record the viscosity as a function of temperature.

  • Quantitative Data: Viscosity of DGEBA at Different Temperatures

Temperature (°C)Viscosity (mPa·s)
2511,000 - 16,000[1]
40Significantly lower than at 25°C
60Substantially reduced for easier processing
  • Troubleshooting:

    • Problem: The resin starts to gel upon heating before processing is complete.

    • Solution: Ensure the temperature is kept below the activation temperature of the curing agent. If using a latent curing agent, this will provide a wider processing window at elevated temperatures.

Solution 2: Utilization of Reactive Diluents

Reactive diluents are low-viscosity epoxy functional compounds that reduce the viscosity of the DGEBA resin and become incorporated into the polymer network during curing. This method is often preferred as it can have a lesser impact on the final thermomechanical properties compared to non-reactive diluents.

  • Experimental Protocol: Viscosity Reduction with a Reactive Diluent

    • Weigh the desired amount of DGEBA resin into a suitable container.

    • Add the calculated weight percentage (e.g., 5, 10, 15, or 20 wt%) of the reactive diluent to the DGEBA resin.[1][2]

    • Mechanically stir the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a set time (e.g., 10 minutes) to ensure homogeneity.[3]

    • Measure the viscosity of the mixture using a rheometer at a constant temperature (e.g., 25°C).

  • Quantitative Data: Effect of Reactive Diluents on DGEBA Viscosity at 25°C

Reactive DiluentConcentration (wt%)Resulting Viscosity (mPa·s)
Butyl Glycidyl Ether10Significant reduction
Phenyl Glycidyl Ether10Significant reduction
Bio-based (e.g., from Carvacrol)20~2000[1]
  • Troubleshooting:

    • Problem: The final cured product is more brittle or has a lower glass transition temperature (Tg).

    • Solution: Monofunctional reactive diluents can act as chain stoppers, reducing crosslink density.[4] Consider using a difunctional reactive diluent to maintain a higher crosslink density. The concentration of the reactive diluent should be optimized to balance viscosity reduction with the desired final properties.[4] Adding up to 15% of diluents may not significantly change the glass transition temperature.[5]

Solution 3: Application of Non-Reactive Diluents

Non-reactive diluents are solvents or plasticizers that lower the viscosity of DGEBA but do not chemically react with the resin or curing agent.[4] While effective at reducing viscosity, they can have a more pronounced negative impact on the final properties of the cured material.[4]

  • Experimental Protocol: Viscosity Reduction with a Non-Reactive Diluent

    • Weigh the DGEBA resin into a container.

    • Add the desired weight percentage of the non-reactive diluent (e.g., benzyl (B1604629) alcohol or xylene).

    • Mix thoroughly until a homogeneous solution is obtained.

    • Measure the viscosity at a constant temperature.

  • Quantitative Data: Effect of Non-Reactive Diluents on DGEBA Viscosity

Non-Reactive DiluentConcentration (wt%)Resulting Viscosity
Benzyl Alcohol10Lower than with the same proportion of a reactive diluent like diglycidyl ether.[6]
Xylene10Significant reduction, but high vapor pressure is a concern.[4]
  • Troubleshooting:

    • Problem: The cured epoxy exhibits poor mechanical properties (e.g., lower tensile strength) and reduced chemical and thermal resistance.[4]

    • Solution: Non-reactive diluents can be driven off during curing, leading to shrinkage and vapor bubbles.[4] It is advisable to use them sparingly, typically in amounts of 5 to 10 parts per hundred, to minimize the negative effects on the final properties.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the high viscosity of DGEBA?

A1: The high viscosity of DGEBA is due to strong intermolecular attractive forces, such as those arising from its molecular structure which includes polar ether linkages and aromatic rings.[7]

Q2: How do reactive and non-reactive diluents differ in their effect on the final cured epoxy?

A2: Reactive diluents become part of the crosslinked polymer network, which can help to maintain good thermomechanical properties.[4] Non-reactive diluents do not react with the resin and can plasticize the final product, often leading to a decrease in tensile strength, thermal resistance, and chemical resistance.[4]

Q3: Can I use a combination of heating and diluents to reduce viscosity?

A3: Yes, a combination of moderate heating and the addition of a diluent can be a very effective strategy. Heating will further lower the viscosity of the DGEBA-diluent mixture, making it even easier to process. However, care must be taken to control the temperature to avoid any unwanted premature reactions.

Q4: Are there any safety concerns when using diluents?

A4: Yes. Many diluents, both reactive and non-reactive, can be volatile and may have associated health and safety risks. It is essential to work in a well-ventilated area and consult the Safety Data Sheet (SDS) for each specific diluent before use.

Q5: How does the addition of diluents affect the curing time?

A5: Reactive diluents can sometimes accelerate the curing rate due to the increased concentration of epoxy groups per gram.[4] Non-reactive diluents generally increase the pot life and decrease the peak exotherm by diluting the reactants.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis dgebda DGEBA Resin mix Mix DGEBA and Diluent dgebda->mix diluent Select Diluent (Reactive/Non-Reactive) diluent->mix rheometer Measure Viscosity (Rheometer) mix->rheometer curing Cure Sample rheometer->curing testing Test Mechanical/ Thermal Properties curing->testing

Caption: Experimental workflow for viscosity reduction and analysis.

logical_relationship cluster_solutions Viscosity Reduction Methods cluster_outcomes Potential Outcomes viscosity High DGEBA Viscosity processing Processing Difficulty viscosity->processing heating Heating processing->heating address reactive Reactive Diluents processing->reactive address non_reactive Non-Reactive Diluents processing->non_reactive address easy_proc Improved Processability heating->easy_proc prop_change Altered Final Properties reactive->prop_change reactive->easy_proc non_reactive->prop_change non_reactive->easy_proc

References

Minimizing the formation of hydrolysis derivatives of BADGE during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of hydrolysis derivatives of Bisphenol A diglycidyl ether (BADGE) during storage.

Frequently Asked Questions (FAQs)

Q1: What is BADGE and why is the formation of its hydrolysis derivatives a concern?

This compound (BADGE) is a widely used epoxy resin monomer.[1][2][3] Its high reactivity, particularly of its two epoxide groups, makes it susceptible to hydrolysis, especially in aqueous environments.[4][5][6] The formation of hydrolysis derivatives, such as BADGE·H₂O (mono-hydrolyzed) and BADGE·2H₂O (di-hydrolyzed), is a concern because it alters the chemical properties of the compound, potentially impacting experimental results and the toxicological profile.[2][4][5][7] The European Union has set specific migration limits for the sum of BADGE and its hydrolyzed derivatives in food contact materials, highlighting the regulatory importance of monitoring these compounds.

Q2: What are the primary factors that influence the hydrolysis of BADGE during storage?

The stability of BADGE is significantly affected by several factors:

  • Water Content: The presence of water is the primary driver of hydrolysis.[6][8] The rate of hydrolysis increases with higher water content in the solution.[6] For analytical purposes, a water-free sample pretreatment is recommended to prevent hydrolysis.[9]

  • Temperature: Higher storage temperatures accelerate the rate of hydrolysis.[7][8][10] Conversely, reducing the storage temperature to 4°C or -20°C can significantly decrease the rate of degradation.[6][11]

  • pH (Acidity): BADGE hydrolysis is faster in acidic conditions.[5][8][10] Studies using food simulants have shown that the half-life of BADGE is shortest in 3% acetic acid compared to distilled water or ethanol (B145695) solutions.[8][10]

  • Solvent/Matrix: The solvent used to dissolve BADGE plays a crucial role.[1] Solutions of BADGE in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol can be stored at -20°C for up to a month.[1] The presence of a lipophilic (fatty) phase can have a protective effect, reducing the rate of hydrolysis.[12]

Q3: What are the recommended storage conditions for BADGE and its solutions to minimize degradation?

To minimize the formation of hydrolysis derivatives, the following storage conditions are recommended:

  • Neat Compound: Pure, solid BADGE should be stored in an inert atmosphere at 2-8°C.[1] It is stable for one year from the date of purchase as supplied.[1]

  • Stock Solutions: Prepare stock solutions in anhydrous organic solvents such as 100% ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide.[1] These solutions can be stored at -20°C for up to one month.[1] For longer-term storage, aliquoting and storing at -80°C is advisable.[6]

  • Working Solutions: Prepare aqueous working solutions fresh before each experiment. If storage is unavoidable, keep them at a low temperature (e.g., 4°C) and for the shortest possible duration. The stability of BADGE decreases as the water content in the solution increases.[6]

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram when analyzing my BADGE sample. Could these be hydrolysis derivatives?

Yes, it is highly likely. The most common hydrolysis products of BADGE are BADGE·H₂O and BADGE·2H₂O.[4][5][7] These derivatives are more polar than the parent BADGE molecule and will therefore have different retention times in reverse-phase HPLC, typically eluting earlier. To confirm their identity, you can use HPLC-MS/MS to check for the expected mass-to-charge ratios of the hydrolysis products.[13]

Q2: The concentration of BADGE in my stored solution is significantly lower than expected. What could be the cause?

A decrease in BADGE concentration over time is a strong indicator of degradation, primarily through hydrolysis.[14][15] Review your storage conditions against the recommendations provided in the FAQ section. The presence of water, elevated storage temperatures, and acidic conditions can all lead to a rapid decline in BADGE concentration.[6][8][10] It is also possible that some derivatives adhere to glass containers, which can result in reduced recoveries.[11]

Q3: How can I prevent the hydrolysis of BADGE during my experiments?

To minimize hydrolysis during experimental procedures, consider the following:

  • Use anhydrous solvents for all non-aqueous steps.

  • If working with aqueous buffers, prepare the BADGE solution in a compatible organic solvent (like DMSO or ethanol) and add it to the aqueous medium immediately before starting the experiment to minimize contact time with water.

  • Maintain a low temperature throughout the experiment where possible.

  • For analytical sample preparation, a water-free pretreatment is recommended to avoid hydrolysis.[9]

Quantitative Data on BADGE Stability

The rate of BADGE hydrolysis is highly dependent on the storage conditions. The following table summarizes the half-life of BADGE in different aqueous environments and at various temperatures.

TemperatureSolvent/Food SimulantpHHalf-life of BADGECitation(s)
15°CDistilled Water711 days[7]
25°CDistilled Water74.6 days[7]
35°CDistilled Water72.0 days[7]
40°CDistilled Water71.4 days[7]
40°C3% (w/v) Acetic Acid~2.4< 2 days[10][16]
40°C15% (v/v) EthanolNeutralLonger than in acetic acid or water[10]

Experimental Protocols

Protocol 1: Analysis of BADGE and its Hydrolysis Products by HPLC with Fluorescence Detection

This method is suitable for the separation and quantification of BADGE and its primary hydrolysis derivatives.[10][13]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump.

    • Fluorescence detector.

    • Reversed-phase C18 column.

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

    • A gradient elution is typically used to separate the compounds.

  • Sample Preparation:

    • For liquid samples (e.g., stored solutions, migration test simulants), dilute with the mobile phase if necessary.

    • For solid or semi-solid samples, perform a solvent extraction using an appropriate organic solvent, followed by a clean-up step using Solid-Phase Extraction (SPE) with C18 cartridges if the matrix is complex.[10]

  • Chromatographic Conditions (Example):

    • Injection Volume: 20 µL

    • Flow Rate: 1.0 mL/min

    • Fluorescence Detection: Excitation at 275 nm, Emission at 300 nm.

    • Gradient Program: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute the compounds based on their polarity (hydrolysis products will elute first).

  • Quantification:

    • Prepare calibration standards of BADGE, BADGE·H₂O, and BADGE·2H₂O in a suitable solvent.

    • Construct a calibration curve by plotting peak area against concentration for each analyte.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity for the confirmation and quantification of BADGE and its derivatives.[6][7]

  • Instrumentation:

    • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Similar to the HPLC-fluorescence method, using a C18 column and a water/acetonitrile or water/methanol gradient.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Select specific precursor-to-product ion transitions for each analyte (BADGE, BADGE·H₂O, BADGE·2H₂O) to ensure accurate identification and quantification.

  • Data Analysis:

    • Confirm the identity of each compound by its retention time and the presence of the specific MRM transitions.

    • Quantify using an internal standard or an external calibration curve.

Visualizations

BADGE_Hydrolysis_Pathway BADGE Hydrolysis Pathway BADGE BADGE (C21H24O4) H2O_1 + H₂O BADGE->H2O_1 BADGE_H2O BADGE·H₂O (mono-hydrolyzed) H2O_1->BADGE_H2O First Hydrolysis H2O_2 + H₂O BADGE_H2O->H2O_2 BADGE_2H2O BADGE·2H₂O (di-hydrolyzed) H2O_2->BADGE_2H2O Second Hydrolysis

Caption: Sequential hydrolysis of BADGE to its mono- and di-hydrolyzed derivatives.

Experimental_Workflow Experimental Workflow for BADGE Stability Assessment start Prepare BADGE Solution in Test Conditions (Solvent, pH, Temp) storage Store Samples Under Controlled Conditions start->storage sampling Collect Aliquots at Defined Time Points (e.g., t=0, 24h, 48h...) storage->sampling analysis Analyze Samples by HPLC-Fluorescence or LC-MS/MS sampling->analysis quant Quantify Concentrations of BADGE and Derivatives analysis->quant data_analysis Plot Concentration vs. Time and Calculate Half-life quant->data_analysis end Assess Stability data_analysis->end

Caption: Workflow for evaluating the stability of BADGE under various storage conditions.

References

Technical Support Center: Analysis of BADGE in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Bisphenol A diglycidyl ether (BADGE) and its derivatives in complex food matrices.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow for BADGE analysis.

1. Low Analyte Recovery

Potential Cause Troubleshooting Steps
Inefficient Extraction - Solvent Polarity: For fatty matrices, ensure the extraction solvent is appropriate. A mixture of a polar and a non-polar solvent, such as acetonitrile/hexane (1:1), can be effective for extracting BADGE and its less polar derivatives. For aqueous samples, ethyl acetate (B1210297) is a common choice.[1][2] Consider that for some derivatives, more polar extraction mixtures might decrease recovery.[3] - Extraction Technique: Sonication and shaking can enhance extraction efficiency.[1] For some matrices, pressurized liquid extraction (PLE) might offer better results.[4]
Analyte Degradation or Reaction - Reaction with Food Components: BADGE is known to react with food components, especially proteins (cysteine and methionine residues).[5][6][7] This leads to the formation of adducts and a decrease in free BADGE concentration. Consider analyzing for reaction products like methylthio-derivatives as markers for BADGE-protein interactions.[5][6] - Hydrolysis and Chlorination: In aqueous and/or acidic foods, BADGE can hydrolyze to form BADGE·H₂O and BADGE·2H₂O, or react with chloride ions to form chlorinated derivatives.[8][9] Ensure your analytical method is designed to detect these derivatives as well.
Loss during Sample Cleanup - Solid-Phase Extraction (SPE): The choice of SPE sorbent is critical. Hydrophobic polystyrene-divinylbenzene (PS/DVB) copolymer sorbents have been used successfully for cleaning up samples for HPLC-FLD analysis.[3] For oily matrices, an aminopropyl-bonded silica (B1680970) SPE can be used to selectively remove free fatty acids.[4]
Loss during Solvent Evaporation - Gentle Evaporation: Evaporate the solvent under a gentle stream of nitrogen to prevent the loss of volatile analytes.[1][2]

2. Poor Chromatographic Resolution or Peak Shape

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase - Gradient Elution: A gradient elution program is often necessary to separate BADGE and its various derivatives due to their differing polarities. A typical gradient might involve water (often with a modifier like ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile.[1][2]
Column Selection - Reversed-Phase Column: A C18 column is commonly used for the separation of BADGE and its derivatives.[3]
Matrix Effects - Sample Dilution: Diluting the sample extract can sometimes mitigate matrix effects. - Improved Cleanup: Enhance the sample cleanup procedure to remove more interfering matrix components.[10]

3. Inaccurate Quantification and Matrix Effects in LC-MS/MS

Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix effects.[1] - Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the most effective way to correct for matrix effects and variations in instrument response.[11] - Post-Column Infusion: This technique can be used to identify regions of the chromatogram where ion suppression or enhancement occurs.[12]
Formation of Adducts in the Ion Source - Mobile Phase Modifier: The use of ammonium formate (B1220265) in the mobile phase can promote the formation of [M+NH₄]⁺ adducts, which can provide more consistent and characteristic fragmentation for quantification.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why can't I find the parent BADGE compound in my aqueous food samples?

A1: BADGE is highly reactive in aqueous environments and can be readily hydrolyzed to form BADGE·H₂O and BADGE·2H₂O, especially during thermal processing like sterilization.[1][5] Therefore, it is common to find the hydrolysis products at higher concentrations than the parent BADGE.

Q2: My sample is a fatty food (e.g., canned fish in oil). What is the best way to extract BADGE and its derivatives?

A2: For fatty foods, a liquid-liquid extraction with a solvent system like acetonitrile-hexane (1:1) is a good starting point.[2] The sample should be homogenized first. After extraction, a cleanup step using solid-phase extraction (SPE) with an aminopropyl-bonded silica sorbent can be effective in removing interfering fatty acids.[4]

Q3: I am using LC-MS/MS for analysis. How can I minimize matrix effects?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex food matrices.[13][14] To mitigate these effects, you can:

  • Optimize Sample Cleanup: Use a robust sample cleanup method like SPE to remove as many interfering compounds as possible.[10]

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank food matrix extract to mimic the effect of the matrix on the analyte signal.[1]

  • Employ Isotope-Labeled Internal Standards: This is the most reliable method to compensate for matrix effects.[11]

Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for BADGE analysis?

A4: LODs and LOQs can vary significantly depending on the analytical method and the food matrix. For LC-MS/MS methods, LODs can range from 0.28 to 14.8 µg/L and LOQs from 0.94 to 49.3 µg/L in food simulants.[15][16] For canned food, LOQs have been reported to be between 1.0 and 4.0 µg/kg.[1]

Q5: Are there any regulations regarding the levels of BADGE in food?

A5: Yes, the European Union has set specific migration limits (SMLs). The SML for the sum of BADGE, BADGE·H₂O, and BADGE·2H₂O is 9 mg/kg of food. For the sum of BADGE·HCl, BADGE·2HCl, and BADGE·H₂O·HCl, the SML is 1 mg/kg of food.[8][9]

Quantitative Data Summary

Table 1: Limits of Quantification (LOQ) for BADGE and its Derivatives using LC-MS/MS

CompoundMatrixLOQReference
BADGE and derivativesBeverages0.13 - 1.6 µg/L[1]
BADGE and derivativesFoodstuff1.0 - 4.0 µg/kg[1]
BADGE and derivativesFood Simulants0.94 - 49.3 µg/L[15][16]
BADGE and derivativesCanned Fish2 - 10 µg/kg[2]

Experimental Protocols

Protocol 1: Analysis of BADGE and its Derivatives in Canned Food by LC-MS/MS (Adapted from Gallart-Ayala, H; Moyano, E.; Galceran, M.T. J Chrom A, 2011, 1218, 12)[1]

  • Sample Preparation:

    • Homogenize the entire content of the can.

    • Weigh 3 g of the homogenized sample into a centrifuge tube.

    • Add 6 mL of ethyl acetate.

    • Shake the mixture for 20 minutes.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Extraction:

    • Transfer 5 mL of the supernatant to a vial.

    • Evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of ammonium formate solution and methanol.[2]

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Monitor the [M+NH₄]⁺ adducts and their characteristic fragments.[1]

Protocol 2: Extraction of BADGE from Oily Food Matrices (Adapted from a method for vegetable oil)[4]

  • Liquid-Liquid Extraction:

    • Mix the oil sample with a 20% (v/v) solution of methanol in acetonitrile.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the extract through an aminopropyl-bonded silica SPE cartridge to remove free fatty acids.

  • Elution and Analysis:

    • Elute the analytes from the SPE cartridge.

    • Concentrate the eluate and analyze by GC-MS or LC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis homogenization Homogenization weighing Weighing homogenization->weighing add_solvent Add Extraction Solvent (e.g., Ethyl Acetate or ACN/Hexane) weighing->add_solvent shake_sonicate Shaking & Sonication add_solvent->shake_sonicate centrifugation Centrifugation shake_sonicate->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation (N2 Stream) supernatant_transfer->evaporation spe SPE (Optional) evaporation->spe for oily matrices reconstitution Reconstitution evaporation->reconstitution for non-oily matrices spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: General experimental workflow for the analysis of BADGE in food.

badge_transformation cluster_derivatives Formation of Derivatives cluster_adducts Reaction with Food Components badge BADGE hydrolysis Hydrolysis Products (BADGE·H₂O, BADGE·2H₂O) badge->hydrolysis + H₂O chlorination Chlorinated Products (BADGE·HCl, BADGE·2HCl, etc.) badge->chlorination + HCl protein_adducts Protein Adducts (e.g., with Cysteine, Methionine) badge->protein_adducts + Proteins

Caption: Transformation pathways of BADGE in food matrices.

References

Strategies to prevent the degradation of BADGE in acidic food simulants.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Bisphenol A diglycidyl ether (BADGE) in acidic food simulants.

Frequently Asked Questions (FAQs)

Q1: What is BADGE and why is its stability in acidic food simulants a concern?

A1: this compound (BADGE) is a compound used in the production of epoxy resins that often line food and beverage cans to prevent corrosion and contamination.[1] In the presence of acidic foods or their simulants (like 3% acetic acid), the epoxy groups of BADGE can undergo hydrolysis. This degradation leads to the formation of hydrolysis products such as BADGE·H₂O and BADGE·2H₂O.[2] The stability of BADGE is a concern because its degradation can alter the chemical composition of the food simulant, potentially affecting experimental results related to migration studies and toxicological assessments.

Q2: What are the primary degradation products of BADGE in acidic environments?

A2: In acidic and aqueous environments, BADGE primarily degrades through the hydrolysis of its epoxy rings. This process results in the formation of BADGE monohydrolysis (BADGE·H₂O) and BADGE dihydrolysis (BADGE·2H₂O) products.[2][3]

Q3: Which analytical methods are most suitable for monitoring BADGE and its degradation products?

A3: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely used and cost-effective method for the simultaneous determination of BADGE and its derivatives.[4][5] For higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also a powerful technique.[6]

Q4: What are the key factors that influence the rate of BADGE degradation?

A4: The primary factors influencing BADGE degradation are the acidity (pH) of the food simulant, storage temperature, and storage duration.[2] Higher acidity and elevated temperatures significantly accelerate the hydrolysis of BADGE.

Q5: Are there any strategies to minimize the degradation of BADGE during experiments?

A5: Yes, several strategies can be employed. These include the formulation of more resistant can coatings, the incorporation of additives like acid scavengers into the coating, and controlling storage conditions such as temperature.[1][7][8][9]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid disappearance of BADGE peak in chromatogram Accelerated hydrolysis due to high acidity or temperature.1. Verify the pH of your acidic food simulant. 2. Check the incubation/storage temperature to ensure it's not exceeding the intended protocol. 3. Analyze samples at shorter time intervals to capture the degradation kinetics.
Inconsistent or non-reproducible migration results Variable degradation rates between experimental runs.1. Ensure precise and consistent preparation of the acidic food simulant for all experiments. 2. Tightly control the temperature and duration of the migration tests. 3. Use an internal standard during HPLC analysis to account for variations.[5]
Appearance of unexpected peaks in the chromatogram Formation of various BADGE derivatives (hydrolysis products, etc.).1. Run standards for expected degradation products (BADGE·H₂O, BADGE·2H₂O) to confirm their identity. 2. Use LC-MS/MS for the tentative identification of unknown peaks.[10]
Low recovery of BADGE from spiked samples Degradation of BADGE during sample preparation or storage.1. Minimize the time between sample preparation and analysis. 2. Store prepared samples at low temperatures (e.g., 4°C) and protect them from light before injection into the HPLC.

Strategies for Prevention and Mitigation

Formulating can coatings to be more resistant to acidic environments is a primary strategy for preventing BADGE degradation. This can be achieved through:

  • Epoxy-Phenolic Coatings: These coatings are formulated by combining epoxy resin with phenolic resin. The resulting coating exhibits excellent chemical resistance, particularly in acidic environments, making them suitable for lining cans containing highly acidic foods.[7]

  • Use of Acid Scavengers: Incorporating acid scavengers into the polymer formulation of the can coating can help neutralize acidic impurities and inhibit acid-catalyzed degradation.[1][8][9] These additives can be metal oxides, hydroxides, or specialized organic compounds that react with and neutralize acids.[8]

  • Hydrolysis Stabilizers: Certain additives, known as hydrolysis stabilizers, can be included in the polymer matrix to protect against degradation by water and acids.[11][12][13][14]

  • Control of Storage Conditions: Storing canned foods and experimental samples at lower temperatures can significantly slow down the rate of BADGE hydrolysis.[2]

Quantitative Data Summary

The following table summarizes the kinetic data for BADGE degradation in various food simulants at different temperatures.

Food SimulantTemperature (°C)Half-life (t½) of BADGE (days)
3% Acetic Acid40~2
Distilled Water254.6
Distilled Water352.0
Distilled Water401.4
15% Ethanol40>10

Data compiled from studies on BADGE hydrolysis kinetics.[5]

Experimental Protocols

Protocol 1: BADGE Stability Testing in Acidic Food Simulant

Objective: To determine the degradation kinetics of BADGE in a 3% acetic acid food simulant at a given temperature.

Materials:

  • BADGE standard

  • 3% (w/v) acetic acid solution

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sample vials

  • Incubator or water bath

  • HPLC-FLD system

Procedure:

  • Prepare a stock solution of BADGE in acetonitrile.

  • Spike the 3% acetic acid food simulant with the BADGE stock solution to a final concentration of 1 mg/L.

  • Dispense the spiked food simulant into multiple sealed sample vials.

  • Place the vials in an incubator set to the desired temperature (e.g., 40°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one vial from the incubator.

  • Immediately analyze the sample using the HPLC-FLD method described in Protocol 2.

  • Plot the concentration of BADGE versus time to determine the degradation rate and half-life.

Protocol 2: HPLC-FLD Analysis of BADGE and its Derivatives

Objective: To quantify the concentration of BADGE and its primary hydrolysis products.

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 275 nm and emission at 295 nm.

Procedure:

  • Prepare a series of calibration standards for BADGE, BADGE·H₂O, and BADGE·2H₂O in the mobile phase.

  • Inject the calibration standards to generate a calibration curve for each analyte.

  • Inject the samples from the stability test (Protocol 1).

  • Identify and quantify the peaks corresponding to BADGE and its hydrolysis products based on their retention times and the calibration curves.

Visualizations

BADGE_Degradation_Pathway BADGE BADGE (this compound) H2O_1 + H₂O (Acidic Conditions) BADGE->H2O_1 BADGE_H2O BADGE·H₂O (Monohydrolysis Product) H2O_1->BADGE_H2O H2O_2 + H₂O (Acidic Conditions) BADGE_H2O->H2O_2 BADGE_2H2O BADGE·2H₂O (Dihydrolysis Product) H2O_2->BADGE_2H2O

Caption: Hydrolysis pathway of BADGE in an acidic environment.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates BADGE BADGE BADGE->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt mTOR mTOR p_Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Activation of the PI3K/Akt signaling pathway by BADGE.[15]

References

Technical Support Center: Optimization of Extraction Methods for BADGE from Fatty Foods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bisphenol A diglycidyl ether (BADGE) and its derivatives in fatty food matrices. This resource is designed for researchers, scientists, and quality control professionals to navigate the complexities of extracting and quantifying BADGE from challenging high-fat samples. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting BADGE from fatty foods?

A1: The main challenge is the co-extraction of lipids (fats and oils), which can cause significant analytical problems.[1][2] These include:

  • Matrix Effects: Co-eluting lipids can interfere with the ionization of BADGE and its derivatives in the mass spectrometer source, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[2][3]

  • Instrument Contamination: The accumulation of non-volatile lipids can contaminate the LC or GC system, including the injector, column, and detector. This can result in poor peak shapes, decreased sensitivity, and increased instrument downtime for maintenance.[1]

  • Analyte Loss: BADGE is a reactive compound. After migrating into food, it can react with various food components, such as amino acids (especially cysteine and methionine), proteins, and polysaccharides.[4][5][6] This leads to a decrease in the concentration of free BADGE and the formation of various adducts, making a complete mass balance challenging.[1][5]

  • Formation of Derivatives: In aqueous and acidic food environments, BADGE can hydrolyze to form BADGE·H₂O and BADGE·2H₂O, or react with chloride to form chlorohydrins.[7] These derivatives also need to be considered in the analytical method.

Q2: Which extraction solvent system is most effective for fatty matrices?

A2: A common and effective approach involves a two-step liquid-liquid extraction (LLE). First, a nonpolar solvent like hexane (B92381) is used to extract the lipids and the lipophilic BADGE from the sample. Subsequently, the BADGE is partitioned into a more polar, immiscible solvent like acetonitrile (B52724), leaving the bulk of the lipids behind in the hexane layer.[4][8] For some matrices, direct extraction with ethyl acetate (B1210297) has also been shown to be effective.[5]

Q3: What is the QuEChERS method and how can it be adapted for high-fat samples?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined method involving solvent extraction (typically with acetonitrile) and partitioning with salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE). For high-fat matrices, several modifications are crucial for success:

  • Freeze-Out Step: After the initial acetonitrile extraction, the supernatant can be frozen at -20°C or lower for several hours.[9][10] This causes a significant portion of the lipids to precipitate. The extract is then centrifuged while still cold, and the clarified supernatant is collected for further cleanup.

  • Modified dSPE Sorbents: In addition to the standard primary secondary amine (PSA) sorbent used to remove fatty acids and sugars, C18 sorbent is often added to the dSPE tube to remove nonpolar interferences like long-chain fatty acids (lipids).[9][11] Z-Sep+, a zirconia-based sorbent, has also been shown to be effective in removing lipids.[12]

  • Sample Amount: Reducing the initial sample weight can prevent overloading the extraction and cleanup capacity of the chosen method.

Q4: My analyte recovery is low. What are the potential causes and solutions?

A4: Low recovery of BADGE and its derivatives can stem from several factors:

  • Incomplete Extraction: Ensure vigorous shaking or homogenization during the initial solvent extraction to maximize the partitioning of the analyte from the fatty matrix into the solvent.

  • Analyte Loss During Cleanup: Overly aggressive cleanup steps can lead to the loss of target analytes. For instance, using too much C18 sorbent in dSPE might retain some of the less polar BADGE derivatives. If using graphitized carbon black (GCB) to remove pigments, be aware that it can also remove planar molecules like BADGE.[9][11]

  • Reaction with Matrix Components: As BADGE is reactive, it may have formed adducts with proteins or other food components that are not being extracted by the current method.[4][5] Consider using enzymatic digestion (e.g., with proteases) in your sample preparation to release bound BADGE, although this significantly complicates the workflow.

  • Precipitation During Freeze-Out: When performing a freeze-out step, it is important to validate that the target analytes do not co-precipitate with the lipids.[9] Spiking a blank matrix extract before and after the freeze-out step can help assess this.

Q5: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate this?

A5: Signal suppression is a common matrix effect in fatty food analysis. Here are some strategies to address it:

  • Improve Cleanup: The most direct solution is to improve the removal of co-extractives. Consider adding C18 to your dSPE, using a pass-through SPE cartridge with a sorbent like Oasis PRiME HLB, or employing a freeze-out step.[2]

  • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[3] However, this may compromise the limits of detection if the analyte concentration is very low.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been subjected to the same extraction and cleanup procedure as the samples. This helps to compensate for consistent matrix effects.[3]

  • Isotopically Labeled Internal Standards: Using stable isotope-labeled internal standards (e.g., d6-BADGE) is the gold standard for correcting for matrix effects and variations in extraction recovery.[1][3] The internal standard should be added to the sample at the very beginning of the extraction process.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Emulsion formation during LLE High fat/protein content; Insufficient phase separation.- Centrifuge at a higher speed and/or for a longer duration.- Add a small amount of a different salt to help break the emulsion.- Consider using a solid-phase extraction (SPE) method instead of LLE.
Poor peak shape (tailing/fronting) in LC - Instrument contamination from lipids.- Incompatible final extract solvent with the mobile phase.- Implement a more rigorous cleanup step (e.g., freeze-out, C18 dSPE).- Perform routine maintenance on the LC system, including cleaning the injector and replacing pre-columns.- Ensure the final extract is reconstituted in a solvent similar in composition to the initial mobile phase.
Inconsistent or non-reproducible results - Inhomogeneous sample.- Variable matrix effects between samples.- Inconsistent cleanup procedure.- Thoroughly homogenize the entire sample before taking an aliquot.- Use matrix-matched calibration for every batch of samples.- Standardize all steps of the extraction and cleanup, particularly timing and temperature for steps like freeze-out.[2]
Unexpected peaks in chromatogram - Contamination from labware or solvents.- In-source fragmentation of BADGE into BPA in the mass spectrometer.[13]- Run a method blank (all reagents without sample) to identify sources of contamination.- Be aware of the potential for in-source fragmentation. Ensure chromatographic separation of BPA and BADGE to avoid misidentification.[13]
Low sensitivity for one or more BADGE derivatives - Suboptimal MS/MS parameters.- Degradation of analyte during extraction.- Optimize MS/MS transitions and collision energies for each specific derivative.- Use milder extraction conditions (e.g., avoid strong acids/bases if possible) if degradation is suspected.

Quantitative Data Summary

The following tables summarize performance data for different methods used to extract BADGE and its derivatives from fatty food matrices.

Table 1: Comparison of Extraction Method Performance for BADGE in Canned Fish

ParameterMethod: LLE (Acetonitrile/Hexane) & LC-MS/MS[8]
Matrix Canned Fish
Analytes BADGE, BFDGE, and their derivatives
Recovery (%) 89 - 109%
RSD (intra & inter-day, %) 6 - 12%
LOQ (µg/kg) 2 - 10 µg/kg

Table 2: Performance of Modified QuEChERS for Pesticides in High-Fat Matrices (Illustrative)

ParameterMethod: Modified QuEChERS & GCxGC-TOF-MS[14]
Matrix Fish muscle, Adipose tissue
Analytes Organochlorine Pesticides (as a proxy for lipophilic compounds)
Recovery (%) 69 - 102%
RSD (%) < 10% in most cases
LOD (ng/g) 0.1 - 2.0 ng/g

Note: Data for pesticides are included to illustrate the general effectiveness of modified QuEChERS in fatty matrices, as specific comprehensive comparative data for BADGE across multiple methods was not available in the cited literature.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Canned Fish

This protocol is adapted from a method for the analysis of BADGE and its derivatives in canned fish by LC-MS/MS.[8]

1. Sample Preparation and Homogenization: a. Open the can and drain any excess liquid. b. Homogenize the entire solid fish sample to a uniform paste using a food processor or homogenizer.

2. Extraction: a. Weigh 2.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add an appropriate amount of isotopically labeled internal standard solution. c. Add 10 mL of hexane and 10 mL of acetonitrile (1:1 solution). d. Cap the tube tightly and shake vigorously for 15 minutes using a mechanical shaker. e. Centrifuge at 4000 rpm for 10 minutes to separate the layers.

3. Extract Collection and Evaporation: a. Carefully transfer the lower acetonitrile layer to a clean glass tube using a Pasteur pipette. b. Evaporate the acetonitrile extract to dryness at 40°C under a gentle stream of nitrogen.

4. Reconstitution and Analysis: a. Reconstitute the dry residue in 0.5 mL of a 0.01M ammonium (B1175870) formate (B1220265) solution (or a solvent compatible with your LC mobile phase). b. Vortex for 30 seconds to dissolve the residue. c. Filter the extract through a 0.22 µm syringe filter into an autosampler vial. d. Analyze by LC-MS/MS.

Protocol 2: Modified QuEChERS for High-Fat Foods

This protocol incorporates modifications such as a freeze-out step and dSPE with C18, suitable for general fatty matrices.

1. Sample Preparation and Hydration: a. Weigh 5.0 g (± 0.1 g) of homogenized fatty food sample into a 50 mL centrifuge tube. b. If the sample is dry, add an appropriate amount of water to bring the total water content to ~8-10 mL. Let it sit for 30 minutes.

2. Extraction: a. Add an appropriate amount of internal standard. b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). d. Immediately cap and shake vigorously for 1 minute. e. Centrifuge at ≥4000 rpm for 5 minutes.

3. Freeze-Out Step: a. Transfer the acetonitrile supernatant to a clean centrifuge tube. b. Place the tube in a freezer at -20°C for at least 2 hours (or overnight). c. Centrifuge the cold extract at ≥4000 rpm for 5 minutes while still cold to pellet the precipitated lipids.

4. Dispersive SPE (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the cold, clarified supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

5. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

BADGE Reaction Pathways in Food

The following diagram illustrates the primary transformation pathways for BADGE upon migration into a food matrix. It can undergo hydrolysis with water or react with nucleophilic components of the food itself.

BADGE_Reactions cluster_inputs BADGE BADGE H2O BADGE·H₂O BADGE->H2O Hydrolysis HCl Chlorohydrins (e.g., BADGE·HCl·H₂O) BADGE->HCl Protein Protein Adducts (e.g., with Cysteine) BADGE->Protein Poly Polysaccharide Adducts BADGE->Poly H2O2 BADGE·2H₂O H2O->H2O2 Further Hydrolysis Water Water Water->BADGE + H₂O Chloride Chloride Ions Chloride->BADGE + HCl Food Food Components (Proteins, Polysaccharides) Food->BADGE

Caption: Reaction pathways of BADGE in food matrices.

Generalized Workflow for BADGE Extraction from Fatty Foods

This diagram outlines a typical experimental workflow for the extraction and cleanup of BADGE from high-fat samples prior to instrumental analysis.

Extraction_Workflow start 1. Sample Homogenization & Weighing spike 2. Add Internal Standard start->spike extract 3. Solvent Extraction (e.g., Acetonitrile) spike->extract centri1 4. Centrifugation extract->centri1 freeze 5. Freeze-Out Step (Lipid Precipitation) centri1->freeze centri2 6. Cold Centrifugation freeze->centri2 cleanup 7. Dispersive SPE Cleanup (PSA + C18 + MgSO₄) centri2->cleanup centri3 8. Centrifugation cleanup->centri3 filter 9. Filtration & Vialing centri3->filter analysis 10. LC-MS/MS Analysis filter->analysis

Caption: Modified QuEChERS workflow for BADGE analysis.

References

Technical Support Center: Controlling the Degree of Polymerization in BADGE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the degree of polymerization during the synthesis of Bisphenol A diglycidyl ether (BADGE).

Frequently Asked Questions (FAQs)

Q1: What is the degree of polymerization (DP) in the context of BADGE synthesis, and why is it important to control?

A1: The degree of polymerization (DP) refers to the number of repeating monomer units in a polymer chain. In BADGE synthesis, the monomer is formed from the reaction of Bisphenol A (BPA) and epichlorohydrin (B41342) (ECH).[1][2] Controlling the DP is crucial because it directly influences the final properties of the epoxy resin, such as its viscosity, mechanical strength, and thermal stability.[3][4] Low DP resins are typically liquid at room temperature, while high DP resins are solid.[2][3]

Q2: What are the primary factors that control the degree of polymerization in BADGE synthesis?

A2: The main factors influencing the DP in BADGE synthesis are:

  • Stoichiometry of Reactants: The molar ratio of epichlorohydrin to Bisphenol A is a critical determinant of molecular weight.[5][6]

  • Reaction Temperature: Temperature affects the reaction rate and the likelihood of side reactions, thereby influencing chain growth.[7][8]

  • Catalyst Type and Concentration: Catalysts are used to facilitate the reaction and can influence the rate of polymerization and the final molecular weight.[9][10]

  • Reaction Time: Longer reaction times generally lead to a higher degree of polymerization.[5]

Q3: How does the stoichiometry of reactants affect the degree of polymerization?

A3: In step-growth polymerization, which is characteristic of BADGE synthesis, a precise stoichiometric balance is essential for achieving a high degree of polymerization.[5][6] An excess of one reactant will lead to chain termination, resulting in a lower average molecular weight.[5] To produce low molecular weight BADGE, a molar excess of epichlorohydrin is typically used. For higher molecular weight resins, the molar ratio of BPA to ECH is increased.[2]

Q4: What is the role of a catalyst in controlling the degree of polymerization?

A4: Catalysts in BADGE synthesis, typically basic compounds like sodium hydroxide (B78521), accelerate the reaction between the hydroxyl groups of Bisphenol A and the epoxide groups of epichlorohydrin.[11] The choice and concentration of the catalyst can influence the reaction kinetics, affecting how quickly polymer chains grow and, consequently, the final molecular weight distribution.[9][10]

Q5: What are common side reactions during BADGE synthesis, and how do they affect the degree of polymerization?

A5: Common side reactions include the hydrolysis of epoxide groups in the presence of water, which can terminate chain growth and introduce hydroxyl groups.[1][2] Another potential side reaction is the formation of chlorinated byproducts if there is residual hydrochloric acid.[1][12] These side reactions can lead to a broader molecular weight distribution and affect the final properties of the resin.

Troubleshooting Guide

Issue 1: The resulting BADGE has a lower molecular weight than expected.

Possible Cause Troubleshooting Step
Incorrect Stoichiometry Verify the molar ratio of epichlorohydrin to Bisphenol A. An excess of epichlorohydrin will favor the formation of lower molecular weight products.[5] Ensure accurate weighing and dispensing of reactants.
Premature Chain Termination Ensure all reagents and solvents are dry, as water can lead to hydrolysis of the epoxide rings, terminating chain growth.[1][2] Purify reactants and dry solvents before use.
Insufficient Reaction Time Increase the reaction time to allow for further chain propagation and achieve a higher degree of polymerization.[5] Monitor the reaction progress using techniques like titration or spectroscopy.
Inappropriate Reaction Temperature Optimize the reaction temperature. Lower temperatures may slow down the reaction rate, preventing the formation of longer chains.[8]

Issue 2: The synthesized BADGE has a higher molecular weight than desired and is too viscous or solid.

Possible Cause Troubleshooting Step
Incorrect Stoichiometry An excess of Bisphenol A will lead to the formation of higher molecular weight oligomers.[2][5] Re-evaluate and adjust the molar ratio of the reactants.
Excessive Reaction Time or Temperature Reduce the reaction time or lower the reaction temperature to limit the extent of polymerization.[5][7] Quench the reaction once the target molecular weight is achieved.
Catalyst Activity Too High Reduce the concentration of the catalyst or choose a less active catalyst to slow down the rate of polymerization.

Issue 3: The product has a broad molecular weight distribution (high polydispersity index - PDI).

Possible Cause Troubleshooting Step
Side Reactions Minimize side reactions by ensuring a pure and dry reaction environment.[1] The presence of impurities can lead to uncontrolled initiation and termination events.
Non-uniform Reaction Conditions Ensure uniform heating and stirring throughout the reaction to promote consistent chain growth.
Inappropriate Catalyst Select a catalyst that promotes controlled polymerization with a narrow molecular weight distribution.[9]

Quantitative Data Summary

Table 1: Effect of Reactant Stoichiometry on the Degree of Polymerization of BADGE

Molar Ratio (ECH:BPA)Expected Degree of Polymerization (n)Resulting Product
> 2:1Low (approaching 0)Primarily BADGE monomer (liquid)
~ 1.5:1IntermediateMixture of monomer and low-n oligomers (viscous liquid)
< 1.2:1HighHigher molecular weight oligomers (solid)

Table 2: Influence of Reaction Temperature on Polymerization Rate

Temperature (°C)Effect on Polymerization RatePotential Issues
40 - 60Slow, controlled reactionMay require longer reaction times for high conversion
60 - 80Moderate reaction rateGood balance for achieving desired molecular weight
> 80Fast reaction rateIncreased risk of side reactions and broader MWD

Experimental Protocols

Protocol 1: Synthesis of Low Molecular Weight BADGE (Liquid Epoxy Resin)

  • Reactants and Materials:

    • Bisphenol A (BPA)

    • Epichlorohydrin (ECH) - in molar excess (e.g., 10:1 ECH:BPA)

    • Sodium Hydroxide (NaOH) solution (e.g., 40-50% in water) as a catalyst

    • Inert solvent (e.g., toluene (B28343) or a mixture with a polar solvent like isopropanol)

    • Reaction vessel with a stirrer, condenser, and thermometer

    • Separatory funnel

  • Procedure:

    • Dissolve Bisphenol A in excess epichlorohydrin and the solvent in the reaction vessel.

    • Heat the mixture to the desired reaction temperature (e.g., 60-70°C) with constant stirring.

    • Slowly add the sodium hydroxide solution to the reaction mixture over a period of 1-2 hours. The addition rate should be controlled to maintain the desired temperature.

    • After the addition is complete, continue stirring at the reaction temperature for an additional 2-3 hours to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with water multiple times to remove the sodium chloride salt and excess sodium hydroxide.

    • Separate the organic layer using a separatory funnel.

    • Remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator to obtain the liquid BADGE resin.

Protocol 2: Synthesis of High Molecular Weight BADGE (Solid Epoxy Resin)

  • Reactants and Materials:

  • Procedure:

    • In a reaction vessel, combine the low molecular weight BADGE resin and the calculated amount of Bisphenol A. The ratio will determine the final molecular weight.

    • Add the catalyst to the mixture.

    • Heat the mixture to a higher temperature (e.g., 150-180°C) under an inert atmosphere (e.g., nitrogen) with continuous stirring.

    • Maintain the temperature and stirring for a specified period (e.g., 2-4 hours) until the desired degree of polymerization is achieved. The viscosity of the mixture will increase significantly.

    • Cool the molten solid epoxy resin and pour it into a suitable container to solidify.

Visualizations

BADGE_Synthesis_Workflow start Start reactants Reactants: Bisphenol A (BPA) Epichlorohydrin (ECH) start->reactants reaction_step Reaction: - Stoichiometry Control - Temperature Control - Catalyst Addition reactants->reaction_step catalyst Catalyst: Sodium Hydroxide catalyst->reaction_step purification Purification: - Washing - Solvent Removal reaction_step->purification product Product: BADGE Resin purification->product analysis Analysis: - GPC (for MW) - Titration (for epoxy value) - Spectroscopy (FTIR, NMR) product->analysis end End analysis->end

Figure 1: General workflow for the synthesis of BADGE.

Polymerization_Control_Factors dp Degree of Polymerization (Molecular Weight) stoichiometry Stoichiometry (ECH:BPA Ratio) stoichiometry->dp Controls chain length temperature Reaction Temperature temperature->dp Affects reaction rate catalyst Catalyst (Type & Concentration) catalyst->dp Influences kinetics time Reaction Time time->dp Determines extent of reaction

Figure 2: Key factors influencing the degree of polymerization in BADGE synthesis.

Troubleshooting_Logic start Problem: Unexpected Molecular Weight check_stoichiometry Check Reactant Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (T, t) check_stoichiometry->check_conditions Correct adjust_ratio Adjust Molar Ratio (ECH:BPA) check_stoichiometry->adjust_ratio Incorrect check_purity Verify Reagent Purity (no water) check_conditions->check_purity Correct modify_conditions Modify Temperature or Reaction Time check_conditions->modify_conditions Incorrect purify_reagents Purify Reactants and Solvents check_purity->purify_reagents Impure end Achieve Target Molecular Weight check_purity->end Pure adjust_ratio->end modify_conditions->end purify_reagents->end

Figure 3: A logical workflow for troubleshooting issues with the degree of polymerization.

References

How to remove unreacted BADGE monomers from epoxy resins.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted Bisphenol A diglycidyl ether (BADGE) monomers from epoxy resins. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted BADGE from epoxy resins?

A1: Unreacted BADGE monomers are a concern due to their potential for migration from the cured epoxy material. While the toxicological data on BADGE is still being evaluated, some studies have raised concerns about its potential for endocrine disruption, genotoxicity, and reproductive toxicity.[1] For applications in biomedical research, drug development, and food-contact materials, minimizing the presence of leachable small molecules like unreacted BADGE is crucial to ensure the inertness and biocompatibility of the final product.

Q2: What are the primary methods for removing unreacted BADGE from epoxy resins in a laboratory setting?

A2: The primary methods for removing unreacted BADGE from epoxy resins at a laboratory scale are based on the physicochemical differences between the small BADGE monomer and the larger epoxy resin oligomers. These methods include:

  • Solvent Extraction/Washing: This technique involves dissolving the epoxy resin in a suitable solvent and then washing the solution to remove the more soluble BADGE monomer.

  • Precipitation: This method involves dissolving the resin in a good solvent and then adding a non-solvent to selectively precipitate the larger resin molecules, leaving the unreacted BADGE monomer in the solution.

  • Column Chromatography: This technique separates molecules based on their size or polarity. Size-exclusion chromatography (SEC) is particularly effective at separating the smaller BADGE monomers from the larger resin oligomers.

  • Post-Cure Heating: For partially cured resins, applying a controlled heating cycle can promote further polymerization, thereby reducing the concentration of unreacted monomers.[2]

Q3: How can I verify the removal of BADGE from my epoxy resin?

A3: The concentration of BADGE and its derivatives in your epoxy resin, both before and after purification, can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] These methods offer high sensitivity and selectivity for BADGE and related compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of epoxy resins to remove unreacted BADGE.

Problem Possible Cause(s) Recommended Solution(s)
Sticky or soft resin after purification and curing. 1. Incomplete removal of purification solvents (e.g., acetone, alcohol).2. Incorrect mixing ratio of resin and hardener.3. Low curing temperature.1. Ensure complete removal of all solvents under vacuum before adding the curing agent.2. Accurately measure and thoroughly mix the resin and hardener according to the manufacturer's instructions.3. Cure the resin at the recommended temperature. Consider a post-cure heating step to improve cross-linking.[2]
Cloudy or hazy appearance of the purified resin. 1. Moisture contamination during the purification process.2. Use of a non-solvent that is partially soluble in the resin.3. Contamination from glassware or equipment.1. Use anhydrous solvents and perform the purification in a dry environment.2. Select a non-solvent with very low solubility for the epoxy resin.3. Ensure all glassware and equipment are thoroughly clean and dry before use.
Low yield of purified resin. 1. Co-precipitation of the resin with the BADGE monomer during precipitation methods.2. Loss of resin during solvent extraction steps.3. Adsorption of resin onto the stationary phase in column chromatography.1. Optimize the solvent/non-solvent ratio and the rate of addition of the non-solvent to maximize selective precipitation.2. Minimize the number of extraction steps and ensure clear phase separation.3. Choose a chromatography resin with appropriate pore size and surface chemistry to minimize non-specific binding.
HPLC analysis shows residual BADGE after purification. 1. Inefficient purification method.2. Insufficient number of purification cycles (e.g., washes, precipitations).3. Channeling or overloading of the chromatography column.1. Try an alternative purification method or a combination of methods (e.g., precipitation followed by solvent washing).2. Increase the number of washing or precipitation steps.3. For column chromatography, ensure proper column packing and do not exceed the recommended sample load.

Experimental Protocols

Protocol 1: Solvent Extraction/Washing

This protocol is suitable for removing unreacted BADGE from low-viscosity epoxy resins.

Methodology:

  • Dissolution: Dissolve the raw epoxy resin in a suitable water-immiscible organic solvent (e.g., toluene, methyl isobutyl ketone) at a 1:5 (w/v) ratio.

  • Washing: Transfer the solution to a separatory funnel and wash with deionized water (1:1 v/v) three to five times. The more polar BADGE monomer will preferentially partition into the aqueous phase.

  • Phase Separation: Allow the phases to separate completely after each wash and discard the aqueous layer.

  • Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified resin in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) to remove any residual solvent.

  • Verification: Quantify the remaining BADGE concentration using HPLC-FLD or LC-MS.

Protocol 2: Precipitation

This method is effective for purifying a wide range of epoxy resins.

Methodology:

  • Dissolution: Dissolve the epoxy resin in a minimal amount of a good solvent (e.g., acetone, tetrahydrofuran).

  • Precipitation: Slowly add a non-solvent (e.g., methanol, isopropanol) to the stirred solution until the resin begins to precipitate. Continue adding the non-solvent until precipitation is complete.

  • Isolation: Isolate the precipitated resin by filtration or centrifugation.

  • Washing: Wash the isolated resin with fresh non-solvent to remove any remaining dissolved BADGE.

  • Drying: Dry the purified resin under vacuum to remove all traces of solvent and non-solvent.

  • Verification: Analyze the purified resin for residual BADGE using an appropriate analytical method.

Visualizations

Experimental_Workflow_Purification cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Verification cluster_end Final Product start Raw Epoxy Resin (with unreacted BADGE) extraction Solvent Extraction start->extraction Choose Method precipitation Precipitation start->precipitation Choose Method chromatography Column Chromatography start->chromatography Choose Method analysis HPLC / LC-MS Analysis extraction->analysis Verify Purity precipitation->analysis Verify Purity chromatography->analysis Verify Purity analysis->extraction Re-purify if needed analysis->precipitation Re-purify if needed analysis->chromatography Re-purify if needed end_product Purified Epoxy Resin (Reduced BADGE) analysis->end_product Meets Specification

Caption: Workflow for the purification and verification of epoxy resins to remove unreacted BADGE.

Signaling_Pathway_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions problem Sticky Cured Resin cause1 Residual Solvent problem->cause1 cause2 Incorrect Mix Ratio problem->cause2 cause3 Low Cure Temperature problem->cause3 solution1 Vacuum Dry Resin Before Curing cause1->solution1 solution2 Verify Stoichiometry & Mix Thoroughly cause2->solution2 solution3 Optimize Curing Temperature/Time cause3->solution3

Caption: Troubleshooting logic for addressing sticky cured epoxy resin after purification.

References

Addressing matrix effects in LC-MS/MS analysis of BADGE.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Bisphenol A diglycidyl ether (BADGE) and its derivatives.

Troubleshooting Guides

General Troubleshooting Workflow for Matrix Effects

Unexpected results in the quantification of BADGE, such as poor accuracy, precision, or sensitivity, can often be attributed to matrix effects. This workflow provides a systematic approach to identifying and mitigating these issues.

Troubleshooting_Workflow start Poor Quantitative Performance (Accuracy, Precision, Sensitivity) check_is Review Internal Standard (IS) Performance (Peak Shape, Response Stability) start->check_is is_ok IS Performance Acceptable? check_is->is_ok matrix_effect_suspected Suspect Matrix Effect (Ion Suppression/Enhancement) is_ok->matrix_effect_suspected Yes troubleshoot_instrument Troubleshoot LC-MS/MS System (Source, Optics, Detector) is_ok->troubleshoot_instrument No post_column_infusion Perform Post-Column Infusion Experiment matrix_effect_suspected->post_column_infusion matrix_effect_confirmed Matrix Effect Confirmed? post_column_infusion->matrix_effect_confirmed optimize_chromatography Optimize Chromatographic Separation (Gradient, Column Chemistry) matrix_effect_confirmed->optimize_chromatography Yes matrix_effect_confirmed->troubleshoot_instrument No improve_sample_prep Enhance Sample Preparation (SPE, LLE, QuEChERS) optimize_chromatography->improve_sample_prep use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) improve_sample_prep->use_sil_is revalidate Re-validate Method use_sil_is->revalidate SIL_IS_Principle cluster_0 Without SIL-IS cluster_1 With SIL-IS Analyte_Signal Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression) Analyte_Signal->Matrix_Effect Observed_Signal Inaccurate Observed Signal Matrix_Effect->Observed_Signal Analyte_Signal_IS Analyte Signal Matrix_Effect_IS Matrix Effect (Ion Suppression) Analyte_Signal_IS->Matrix_Effect_IS SIL_IS_Signal SIL-IS Signal SIL_IS_Signal->Matrix_Effect_IS Ratio Ratio (Analyte/SIL-IS) is Constant Matrix_Effect_IS->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant QuEChERS_Workflow start Homogenize Sample extraction Extraction with Acetonitrile and QuEChERS Salts start->extraction centrifuge1 Centrifuge extraction->centrifuge1 dSPE Dispersive SPE (dSPE) Cleanup of Supernatant centrifuge1->dSPE centrifuge2 Centrifuge dSPE->centrifuge2 analysis Analyze Supernatant by LC-MS/MS centrifuge2->analysis

Technical Support Center: Prevention of Yellowing in DGEBA Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the yellowing of Diglycidyl Ether of Bisphenol A (DGEBA) resins upon thermal degradation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the thermal processing of DGEBA resins.

Problem Potential Cause Recommended Solution
Rapid yellowing of the resin during curing at elevated temperatures. Thermo-oxidative degradation of the epoxy matrix. This is accelerated at high temperatures and in the presence of oxygen.- Incorporate a primary antioxidant, such as a hindered phenol (B47542) (e.g., Irganox® 1010 or Irganox® 1076), into the resin formulation at a concentration of 0.1-0.5% by weight. - Consider using a synergistic blend of a primary antioxidant and a secondary phosphite (B83602) antioxidant for enhanced stability.
Significant discoloration of the cured resin after post-curing or thermal aging. Formation of chromophores, such as carbonyl groups, due to oxidation of the polymer backbone.- Utilize a combination of antioxidants and UV stabilizers, as thermal degradation can be exacerbated by ambient light. - For applications requiring high optical clarity, consider replacing the aromatic DGEBA resin with a cycloaliphatic or aliphatic epoxy resin, which are inherently more resistant to yellowing.[1][2]
Inconsistent color throughout the cured resin sample. Poor dispersion of additives (antioxidants, stabilizers) or localized overheating during curing.- Ensure thorough mixing of the resin and additives using appropriate dispersion techniques. - Optimize the curing process to ensure uniform heat distribution and avoid exothermic hot spots.
Yellowing is more pronounced at the surface of the resin. Surface oxidation is occurring due to direct exposure to air at high temperatures.- Cure the resin in an inert atmosphere, such as nitrogen, to minimize contact with oxygen. - Apply a protective topcoat that has high thermal and UV stability.
The chosen antioxidant is not effectively preventing yellowing. The antioxidant may not be suitable for the specific curing temperature or may be degrading.- Select an antioxidant with high thermal stability that is effective at the processing temperatures of the resin. - Evaluate different types of antioxidants (e.g., monofunctional vs. multifunctional hindered phenols) for optimal performance in your system.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellowing in DGEBA resins during thermal processing?

A1: The primary cause of yellowing in DGEBA resins during thermal processing is thermo-oxidative degradation.[3] The aromatic backbone of DGEBA is susceptible to oxidation at elevated temperatures, leading to the formation of chromophoric groups, such as carbonyls (C=O), within the polymer structure.[4] These groups absorb light in the visible spectrum, causing the resin to appear yellow.

Q2: How do antioxidants prevent the yellowing of DGEBA resins?

A2: Antioxidants inhibit the oxidation process that leads to yellowing. Primary antioxidants, such as hindered phenols (e.g., Irganox® 1010, Irganox® 1076), act as free-radical scavengers.[5][6] They donate a hydrogen atom to reactive peroxy radicals, terminating the degradation chain reaction and preventing the formation of color-causing chromophores. Secondary antioxidants, like phosphites, decompose hydroperoxides into non-radical, stable products.[7][8]

Q3: What is the difference between primary and secondary antioxidants, and can they be used together?

A3: Primary antioxidants (e.g., hindered phenols) are radical scavengers that interrupt the oxidation chain reaction. Secondary antioxidants (e.g., phosphites, thioesters) decompose hydroperoxides, which are precursors to radicals. Yes, they can and often are used together. A synergistic effect is often observed when primary and secondary antioxidants are combined, providing more comprehensive protection against thermal degradation.[9][10]

Q4: Can the choice of curing agent affect the thermal stability and yellowing of DGEBA resins?

A4: Yes, the choice of curing agent significantly impacts the thermal stability and subsequent yellowing of DGEBA resins. Aromatic amine hardeners generally result in cured resins with higher thermal stability compared to aliphatic amine hardeners due to the rigid aromatic structures they impart to the polymer network.[11][12][13] However, the specific structure of the curing agent can influence the degradation pathways. For instance, resins cured with cycloaliphatic hardeners have shown less color change upon UV irradiation compared to those cured with aromatic or aliphatic diamines.[11]

Q5: Are there alternative resin systems to DGEBA that are less prone to yellowing?

A5: Yes, for applications where color stability is critical, cycloaliphatic and aliphatic epoxy resins are excellent alternatives to DGEBA.[1][2] These resins lack the aromatic rings found in DGEBA, which are the primary sites for photo and thermo-oxidative degradation. Consequently, they exhibit superior resistance to yellowing when exposed to heat and UV light.[1][14]

Q6: How can I quantitatively measure the yellowing of my resin samples?

A6: Yellowing can be quantitatively measured using a spectrophotometer or colorimeter to determine the Yellowness Index (YI) of the material. The most common standard test methods for plastics are ASTM D1925 and ASTM E313.[4][15][16][17] These methods calculate the YI based on the tristimulus values (X, Y, Z) of the sample. A higher YI value indicates a greater degree of yellowness.

Quantitative Data on Anti-Yellowing Additives

The following table summarizes the performance of various antioxidants in DGEBA resins.

Additive Type Specific Additive Chemical Name Typical Concentration (% w/w) Key Performance Attributes
Primary Antioxidant (Hindered Phenol) Irganox® 1010Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)0.1 - 0.5High molecular weight, low volatility, excellent long-term thermal stability.[6]
Primary Antioxidant (Hindered Phenol) Irganox® 1076Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate0.1 - 0.5Good compatibility with a wide range of polymers, effective in preventing discoloration during high-temperature processing.[5]
Secondary Antioxidant (Phosphite) Irgafos® 168Tris(2,4-di-tert-butylphenyl)phosphite0.1 - 0.2Often used in synergy with hindered phenols to provide enhanced color stability during processing.
UV Stabilizer (HALS) Tinuvin® 770Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate0.2 - 1.0Effective in scavenging free radicals generated by UV exposure, which can contribute to yellowing.

Experimental Protocols

Protocol 1: Accelerated Thermal Aging of DGEBA Resin Samples

This protocol describes a general procedure for conducting accelerated thermal aging studies on DGEBA resin samples to evaluate their resistance to yellowing.

  • Sample Preparation:

    • Prepare DGEBA resin formulations with and without the desired anti-yellowing additives. Ensure homogenous dispersion of the additives.

    • Cast the resin into molds of a standardized thickness (e.g., 3 mm) to ensure consistency across samples.

    • Cure the samples according to the recommended curing schedule for the specific resin and hardener system.

  • Initial Characterization:

    • Before aging, measure the initial Yellowness Index (YI) of each sample according to the ASTM D1925 or ASTM E313 standard protocol (see Protocol 2).

    • Perform initial thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to establish baseline thermal properties.

  • Accelerated Aging:

    • Place the cured resin samples in a calibrated, forced-air convection oven.

    • Set the aging temperature. Common aging temperatures for epoxy resins are in the range of 100°C to 160°C.[18] The specific temperature should be chosen based on the expected service temperature of the material, but below the glass transition temperature (Tg) to avoid significant changes in the polymer's physical state.

    • Age the samples for a predetermined duration (e.g., 100, 250, 500, 1000 hours), removing samples at specified time intervals for analysis.

  • Post-Aging Analysis:

    • At each time interval, remove a set of samples from the oven and allow them to cool to room temperature.

    • Measure the Yellowness Index of the aged samples.

    • Conduct TGA and DSC analysis on the aged samples to evaluate changes in thermal stability and glass transition temperature.

    • Calculate the change in Yellowness Index (ΔYI) by subtracting the initial YI from the YI at each aging interval.

Protocol 2: Measurement of Yellowness Index (YI) according to ASTM D1925

This protocol provides a step-by-step guide for measuring the Yellowness Index of plastic samples.

  • Instrumentation:

    • Use a spectrophotometer or a tristimulus colorimeter capable of measuring color coordinates in the CIE (Commission Internationale de l'Éclairage) system.

  • Calibration:

    • Calibrate the instrument according to the manufacturer's instructions using a certified white reference standard.

  • Sample Conditioning:

    • Condition the test specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[16]

  • Measurement:

    • Place the sample in the instrument's measurement port. Ensure that the sample is flat and free of surface defects.

    • For transparent or translucent samples, measure in transmittance mode. For opaque samples, measure in reflectance mode.

    • Obtain the CIE tristimulus values (X, Y, Z) for the sample.

  • Calculation:

    • Calculate the Yellowness Index (YI) using the following formula for ASTM D1925: YI = [100 * (1.28 * X - 1.06 * Z)] / Y

    • Where X, Y, and Z are the CIE tristimulus values of the specimen.[19]

  • Reporting:

    • Report the Yellowness Index value. A higher positive value indicates a greater degree of yellowness.

Visualizations

Thermal_Degradation_Pathway DGEBA DGEBA Resin Free_Radicals Free Radical Formation (R•) DGEBA:e->Free_Radicals:w Initiation Heat_Oxygen Heat + Oxygen Peroxy_Radicals Peroxy Radicals (ROO•) Free_Radicals->Peroxy_Radicals Propagation Hydroperoxides Hydroperoxides (ROOH) Peroxy_Radicals->Hydroperoxides Degradation_Products Degradation Products (Carbonyls, etc.) Hydroperoxides->Degradation_Products Decomposition Yellowing Yellowing Degradation_Products->Yellowing

Thermo-oxidative degradation pathway of DGEBA resins leading to yellowing.

Antioxidant_Mechanism cluster_degradation Degradation Cycle cluster_intervention Antioxidant Intervention R Polymer Radical (R•) ROO Peroxy Radical (ROO•) R->ROO Oxidation O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO->ROOH Hydrogen Abstraction Stable_Radical Stable Radical (A•) ROO->Stable_Radical Radical Scavenging RH Polymer Chain (RH) ROOH->R Decomposition Stable_Products Stable Products ROOH->Stable_Products Decomposition Primary_AO Primary Antioxidant (Hindered Phenol, AH) Secondary_AO Secondary Antioxidant (Phosphite)

Mechanism of primary and secondary antioxidants in preventing polymer degradation.

Experimental_Workflow A Sample Preparation (DGEBA +/- Additives) B Initial Characterization (YI, TGA, DSC) A->B C Accelerated Thermal Aging (Oven at T > RT) B->C D Periodic Sampling (e.g., 100, 250, 500h) C->D E Post-Aging Analysis (YI, TGA, DSC) D->E E->D Continue Aging F Data Analysis (ΔYI vs. Time) E->F

Experimental workflow for evaluating the thermal stability of DGEBA resins.

References

Stability issues of BADGE standard solutions for analytical testing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bisphenol A diglycidyl ether (BADGE) standard solutions used in analytical testing.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of BADGE standard solutions.

ProblemPossible CausesSuggested Actions
Unexpected Peaks in Chromatogram Degradation of BADGE standard solution.Hydrolysis: The presence of water in the solvent can lead to the formation of BADGE mono-hydrolysate (BADGE·H₂O) and di-hydrolysate (BADGE·2H₂O). Ensure use of anhydrous solvents and proper storage conditions.Reaction with Acidic Solvents: Acidic conditions can accelerate hydrolysis.[1] If using acidic mobile phases, prepare standards fresh and minimize storage time.Formation of Chlorohydrins: If using chlorinated solvents or in the presence of chloride ions, BADGE can form chlorohydrins like BADGE·HCl and BADGE·HCl·H₂O.[2] Avoid chlorinated solvents for long-term storage.
Decreased Peak Area / Lower than Expected Concentration Adsorption to container surfaces.BADGE and some of its derivatives can adhere to glass surfaces, leading to lower recoveries.[3] Consider using polypropylene (B1209903) or silanized glass vials.Prepare a fresh standard and compare its response to the stored standard to confirm degradation.
Evaporation of solvent.Ensure vials are tightly sealed. Use vials with PTFE-lined caps (B75204) to minimize evaporation.Store standards at low temperatures (-20°C) to reduce solvent loss.
Inconsistent Results / Poor Reproducibility Incomplete dissolution of BADGE standard.Ensure the standard is fully dissolved in the solvent before use. Sonication may aid dissolution.Visually inspect the solution for any undissolved particles.
Instability during the analytical run.If the autosampler is not temperature-controlled, degradation can occur in the vials during a long analytical sequence. Consider using a cooled autosampler.Perform a stability test of the standard in the autosampler by injecting the same vial at the beginning and end of the sequence.
Baseline Drift or Noise Contaminated mobile phase or column.Use high-purity solvents for the mobile phase.If the column is suspected to be contaminated with degradation products, flush it with a strong solvent.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing BADGE standard stock solutions?

Acetonitrile (B52724) is a commonly recommended solvent for preparing BADGE stock solutions due to its ability to provide good solubility and stability.[3]

2. What are the ideal storage conditions for BADGE standard solutions?

For long-term stability, it is recommended to store BADGE standard solutions in acetonitrile at -20°C in tightly sealed amber glass or polypropylene vials to protect from light and prevent evaporation and hydrolysis.[3]

3. How long can I store my BADGE working solutions?

The stability of working solutions depends on the solvent and storage temperature. It is best practice to prepare working solutions fresh daily. If storage is necessary, they should be kept at low temperatures (4°C or -20°C) and their stability should be verified before use.

4. My BADGE standard is stored in methanol (B129727). Is that acceptable?

While methanol can be used as a solvent, it is more protic than acetonitrile and may lead to a higher rate of hydrolysis, especially if water is present. Acetonitrile is generally preferred for better long-term stability.[3]

5. I see extra peaks in my chromatogram when analyzing an old BADGE standard. What are they?

The extra peaks are likely degradation products. The most common degradation pathways for BADGE in analytical solutions are hydrolysis to form BADGE·H₂O and BADGE·2H₂O, and reaction with chloride ions to form chlorohydrins.[1][2]

6. Can I use tap water to prepare my mobile phase?

No, you should always use high-purity (e.g., HPLC or LC-MS grade) water for preparing mobile phases. Tap water contains impurities and microorganisms that can affect the stability of your standard and the performance of your analytical system.

Data Presentation: Stability of BADGE Standard Solutions

The following table summarizes the expected relative stability of BADGE under different conditions. The half-life values are illustrative and can vary based on the specific matrix and concentration.

Storage ConditionSolventTemperatureExpected Half-lifePrimary Degradants
OptimalAcetonitrile-20°C> 6 monthsMinimal
Sub-optimalAcetonitrile4°CWeeks to monthsBADGE·H₂O
Sub-optimalAcetonitrileRoom TemperatureDays to weeksBADGE·H₂O, BADGE·2H₂O
AqueousWater (pH 7)25°C~4-5 days[4]BADGE·H₂O, BADGE·2H₂O
Acidic3% Acetic Acid40°C< 10 hours[1]BADGE·H₂O, BADGE·2H₂O
ChlorinatedDichloromethaneRoom TemperatureVariableBADGE·HCl, BADGE·HCl·H₂O

Experimental Protocols

Protocol for a Stability-Indicating LC-MS/MS Method

This protocol outlines a general procedure for a stability-indicating method for BADGE and its primary degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Illustrative):

    • BADGE: [M+NH₄]⁺ → fragment ions

    • BADGE·H₂O: [M+NH₄]⁺ → fragment ions

    • BADGE·2H₂O: [M+NH₄]⁺ → fragment ions

    • BADGE·HCl: [M+NH₄]⁺ → fragment ions

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

Protocol for Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.

  • Preparation: Prepare a solution of BADGE in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the BADGE solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the BADGE solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the BADGE solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the BADGE solution at 80°C for 72 hours.

  • Photolytic Degradation: Expose the BADGE solution to UV light (254 nm) for 24 hours.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating LC-MS/MS method.

Visualizations

BADGE_Degradation_Pathways BADGE BADGE (C21H24O4) H2O BADGE·H₂O (C21H26O5) BADGE->H2O + H₂O (Hydrolysis) HCl BADGE·HCl (C21H25ClO4) BADGE->HCl + HCl (Chlorination) H2O2 BADGE·2H₂O (C21H28O6) H2O->H2O2 + H₂O (Hydrolysis)

Caption: Major degradation pathways of BADGE in analytical solutions.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_standard Prepare BADGE Standard Solution forced_degradation Perform Forced Degradation Studies prep_standard->forced_degradation lcms_analysis LC-MS/MS Analysis prep_standard->lcms_analysis forced_degradation->lcms_analysis data_processing Data Processing and Peak Identification lcms_analysis->data_processing stability_assessment Assess Stability and Degradation Profile data_processing->stability_assessment method_validation Validate Stability- Indicating Method stability_assessment->method_validation

Caption: Workflow for a BADGE stability study.

References

Overcoming poor miscibility of DGEBA with polymer modifiers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DGEBA-Based Formulations. This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor miscibility of Diglycidyl Ether of Bisphenol A (DGEBA) with polymer modifiers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: Why does my DGEBA/polymer blend appear cloudy or opaque after mixing or during curing?

Answer:

Cloudiness or opacity is a common indicator of poor miscibility and phase separation between the DGEBA resin and the polymer modifier. This can occur for several reasons:

  • Inherent Immiscibility: The polymer modifier you have selected may be thermodynamically immiscible with the DGEBA resin due to differences in polarity and chemical structure.

  • Reaction-Induced Phase Separation (RIPS): Many DGEBA/modifier blends are miscible initially but separate into distinct phases as the curing reaction progresses.[1][2][3] The increase in the molecular weight of the epoxy network during curing drives the phase separation.[1]

  • Incorrect Curing Conditions: The temperature and rate of curing can significantly influence the kinetics of phase separation.[2] A curing process that is too slow or too fast can lead to uncontrolled phase separation and large domain sizes, resulting in opacity.

To resolve this, consider the troubleshooting workflow outlined below.

Question: My cured DGEBA/modifier blend is brittle and has poor mechanical properties. How can I improve this?

Answer:

Poor mechanical properties, particularly brittleness, often stem from poor adhesion between the phase-separated domains of the DGEBA matrix and the polymer modifier. This indicates a lack of compatibility at the interface.

  • Weak Interfacial Adhesion: If the modifier forms separate domains, weak bonding between these domains and the epoxy matrix will lead to poor stress transfer, resulting in reduced toughness and strength.

  • Large Modifier Domains: Large, poorly dispersed modifier particles can act as stress concentration points, initiating cracks and leading to premature failure.

  • Plasticization vs. Toughening: While some modifiers may plasticize the epoxy (lowering its glass transition temperature), they may not effectively toughen it without proper phase morphology and interfacial adhesion.

Solutions to Improve Mechanical Properties:

  • Introduce a Compatibilizer: Add a third component, such as a block copolymer, that has segments miscible with both the DGEBA and the polymer modifier. This will improve interfacial adhesion. For instance, adding PS-b-PMMA or PS-b-PHEMA diblock copolymers can improve the miscibility of DGEBA with polystyrene (PS).[4][5]

  • Use a Reactive Modifier: Employ a polymer modifier with functional groups that can react with the epoxy resin or the curing agent. This creates covalent bonds across the interface, strengthening the material. Examples include hydroxyl-terminated liquid rubbers or epoxy-functionalized thermoplastics.[6][7]

  • Control Curing Conditions: Optimize the cure schedule (temperature and time) to control the size and distribution of the phase-separated domains. A faster cure can sometimes "trap" a finer morphology, leading to better properties.[2]

Troubleshooting Workflow for Miscibility Issues

This workflow provides a step-by-step approach to diagnosing and solving miscibility problems in DGEBA blends.

G start Start: Poor Miscibility Observed (e.g., Cloudiness, Brittleness) check_interactions Are there specific interactions (e.g., H-bonding) between DGEBA and the modifier? start->check_interactions add_functional_modifier Solution: Use a modifier with H-bond donor/acceptor groups (e.g., PCL, PMMA). [6] check_interactions->add_functional_modifier No check_reactivity Is the modifier reactive with the epoxy network? check_interactions->check_reactivity Yes end_success End: Miscibility and Properties Improved add_functional_modifier->end_success use_reactive_modifier Solution: Use a modifier with reactive end-groups (e.g., hydroxyl, carboxyl, epoxy). [2, 16] check_reactivity->use_reactive_modifier No analyze_morphology Analyze morphology using SEM or TEM. [17] Are domains large (>1µm)? check_reactivity->analyze_morphology Yes use_reactive_modifier->end_success add_compatibilizer Solution: Introduce a compatibilizer (e.g., block copolymer) to improve interfacial adhesion. [1, 3] add_compatibilizer->end_success analyze_morphology->add_compatibilizer Yes optimize_cure Solution: Modify cure schedule (temperature, time) to control phase separation kinetics. [9] analyze_morphology->optimize_cure No / Fine-tuning optimize_cure->end_success

Caption: Troubleshooting workflow for DGEBA miscibility.

Frequently Asked Questions (FAQs)

Question: What are the most effective types of polymer modifiers for improving the toughness of DGEBA?

Answer:

Several classes of polymer modifiers are effective, with the choice depending on the desired balance of properties:

  • Liquid Rubbers: Reactive liquid rubbers like carboxyl-terminated butadiene-acrylonitrile (CTBN) and hydroxyl-terminated polybutadiene (B167195) (HTPB) are widely used.[6][8] They phase-separate into small rubbery particles that dissipate fracture energy.

  • Block Copolymers (BCPs): BCPs can act as compatibilizers or form self-assembled nanostructures that toughen the epoxy.[9] The presence of a block that is miscible with DGEBA and another that is immiscible can create a very fine, controlled morphology.[4][5]

  • Hyperbranched Polymers (HBPs): HBPs have a globular structure and a high density of functional groups.[7] They can improve toughness with a smaller negative impact on the glass transition temperature and modulus compared to linear polymers.[7][10]

  • Thermoplastics: High-performance thermoplastics like poly(ether imide) (PEI) can significantly improve toughness.[1][11] However, they often require higher processing temperatures and careful selection of the curing agent to control phase separation.[1]

Question: How can I experimentally determine if my DGEBA/polymer blend is miscible?

Answer:

A combination of techniques is typically used to assess miscibility:

  • Visual Observation: A transparent blend is often the first sign of miscibility.

  • Thermal Analysis (DSC/DMA): This is the most common method. A miscible blend will show a single glass transition temperature (Tg) that is between the Tgs of the individual components.[12][13] Immiscible or partially miscible blends will show two distinct Tgs corresponding to each phase.

  • Microscopy (SEM/TEM/AFM): These techniques provide direct visual evidence of the blend's morphology.[12] A miscible blend will appear featureless, while an immiscible blend will show distinct phase-separated domains.

  • Spectroscopy (FTIR): This can be used to probe for specific molecular interactions, such as hydrogen bonds, between the DGEBA and the modifier, which promote miscibility.[14]

  • Scattering Methods (SALS/SAXS): Light or X-ray scattering can be used to characterize phase separation behavior and determine the size of domains.[1][12][15]

Experimental Workflow for Miscibility Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare DGEBA/ Modifier Blend visual Visual Inspection (Transparency) prep->visual dsc_dma DSC / DMA (Glass Transition) [17, 24] prep->dsc_dma sem_tem SEM / TEM (Morphology) [17] prep->sem_tem miscible Miscible visual->miscible Transparent immiscible Immiscible visual->immiscible Opaque dsc_dma->miscible Single Tg dsc_dma->immiscible Two Tgs sem_tem->miscible No Domains sem_tem->immiscible Phase Domains

Caption: Workflow for experimental miscibility analysis.

Quantitative Data Summary

The following tables summarize quantitative data from studies on modifying DGEBA resins to improve miscibility and mechanical properties.

Table 1: Effect of Modifiers on Mechanical Properties of DGEBA Blends

Modifier TypeModifierConcentration (wt%)Property ImprovementReference
Sliding Graft CopolymerSGC (PCL side chains)20Impact strength improved by 4 times[14]
Epoxy-functionalized ThermoplasticPolyether Sulfone (PES-E)5Tensile Strength: +5.5%Elongation at Break: +21.9%Impact Strength: +74.1%[7]
Hyperbranched PolymerH30 (hydroxyl-functionalized)10Tensile Strength: +17.7%Impact Strength: +26.3%[7]
DGEBA as CompatibilizerDGEBA in PLA/PBAT (50/50)3 phrDecrease in domain size, improved interfacial adhesion, increased modulus and tensile strength.[16]

Table 2: Effect of Modifiers on Thermal Properties (Glass Transition Temperature, Tg)

Modifier TypeModifierConcentration (wt%)Change in TgReference
Hyperbranched PolymerHBPUp to 20Decrease of ~10%[7]
Hyperbranched EpoxyHBE10P10Tg decreased[10][17]
Tri-functional EpoxyTriglycidyl p-amino phenol10Slight increase of 5%[18]
Poly(ether imide)PEI5N/A (Viscosity increased from 12 to 550 Pa·s)[19]

Key Experimental Protocols

Protocol 1: Sample Preparation for SEM Analysis of DGEBA Blends

  • Curing: Prepare and cure the DGEBA/modifier blend according to your established curing schedule. Ensure the sample is fully cured.

  • Sectioning: Fracture the cured sample at room temperature or, for more brittle samples, after cooling in liquid nitrogen (cryo-fracture). A sharp impact is preferred to create a clean fracture surface.

  • Mounting: Mount the fractured sample onto an SEM stub using conductive carbon tape or silver paint, ensuring the fracture surface is facing up.

  • Sputter Coating: To prevent charging under the electron beam, coat the sample with a thin (5-10 nm) layer of a conductive material, such as gold or gold-palladium, using a sputter coater.

  • Imaging: Insert the sample into the SEM. Use a secondary electron (SE) detector to obtain topographical information of the fracture surface. An accelerating voltage of 5-15 kV is typically appropriate. Capture images at various magnifications to analyze the phase morphology, domain size, and interfacial adhesion.

Protocol 2: Determination of Miscibility using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured liquid blend or the fully cured solid blend into an aluminum DSC pan. Seal the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tgs (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above all expected transitions (e.g., 250 °C).[20] This constitutes the first heating scan.

    • Cool the sample back down to the starting temperature at a controlled rate (e.g., 20 °C/min).

    • Ramp the temperature up again at the same heating rate as the first scan. This is the second heating scan, which is typically used for analysis as it provides data on a sample with a consistent thermal history.

  • Data Analysis: Analyze the heat flow curve from the second heating scan. A single, sharp step-change in the heat flow indicates a single Tg, suggesting a miscible blend.[13] Two distinct Tgs indicate an immiscible blend. The position of the Tg can be determined from the midpoint of the transition.

References

Validation & Comparative

A Comparative Guide to the Stability of Bisphenol A Diglycidyl Ether (BADGE) and Bisphenol F Diglycidyl Ether (BFDGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of Bisphenol A diglycidyl ether (BADGE) and Bisphenol F diglycidyl ether (BFDGE), two common components of epoxy resins. Understanding the relative stability of these compounds is crucial for assessing their potential migration from packaging materials into foodstuffs and for developing accurate analytical methodologies. This comparison is supported by experimental data from peer-reviewed studies.

Executive Summary

Experimental evidence consistently demonstrates that this compound (BADGE) is more stable than Bisphenol F diglycidyl ether (BFDGE) under various conditions.[1][2] The stability of both compounds is significantly influenced by the surrounding medium and temperature, with degradation being most pronounced in acidic aqueous solutions and at elevated temperatures. Hydrolysis is a primary degradation pathway for both BADGE and BFDGE, leading to the formation of their respective di- and mono-hydroxy derivatives.

Comparative Stability Data

The following tables summarize the quantitative data on the degradation of BADGE and BFDGE in different food simulants and under various storage conditions.

Table 1: Percentage Loss of BADGE and BFDGE in Aqueous Food Simulants after 48 hours

Food SimulantStorage ConditionBADGE Loss (%)BFDGE Loss (%)Reference
10% Ethanol25°C (C1)3946[1][2]
40°C (C2)6069[1][2]
25°C after 15 min at 120°C (C3)58[1][2]
Distilled Water25°C (C1)56-[3]
40°C (C2)73-[3]
25°C after 15 min at 120°C (C3)32-[3]
3% Acetic Acid25°C (C1)6063[1][2]
40°C (C2)7682[1][2]
25°C after 15 min at 120°C (C3)3121[3]

Table 2: Hydrolysis Half-life of BADGE and BFDGE at pH 7

CompoundTemperature (°C)Half-life (days)Reference
BADGE1511[4]
254.6[4]
352.0[4]
401.4[4]
BFDGE255[4]

Experimental Protocols

The data presented in this guide were primarily generated using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) or Fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology for Stability Testing in Food Simulants

A common experimental approach to assess the stability of BADGE and BFDGE involves the following steps:

  • Preparation of Standards: Standard solutions of BADGE and BFDGE are prepared in a solvent like acetonitrile.

  • Spiking of Simulants: The food simulants (e.g., distilled water, 3% acetic acid, 10% ethanol) are spiked with known concentrations of the BADGE and BFDGE standards.

  • Incubation: The spiked simulants are stored under controlled temperature conditions (e.g., 25°C and 40°C) and for specific durations (e.g., 48 hours). Some protocols also include an initial high-temperature step (e.g., 120°C for 15 minutes) to simulate sterilization processes.

  • Sampling: Aliquots are taken from the incubated solutions at predetermined time intervals.

  • Chromatographic Analysis: The samples are analyzed using RP-HPLC with UV detection to determine the remaining concentrations of BADGE and BFDGE.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_standards Prepare BADGE & BFDGE Standards spike_simulants Spike Food Simulants prep_standards->spike_simulants condition1 25°C spike_simulants->condition1 condition2 40°C spike_simulants->condition2 condition3 120°C (15min) then 25°C spike_simulants->condition3 sampling Time-point Sampling condition1->sampling condition2->sampling condition3->sampling hplc RP-HPLC-UV Analysis sampling->hplc data Quantify Degradation hplc->data

Experimental workflow for stability testing.
Methodology for Hydrolysis Kinetics

The study of hydrolysis kinetics often employs Liquid Chromatography/Mass Spectrometry (LC/MS/MS) for precise quantification.

  • Reaction Setup: Solutions of BADGE or BFDGE are prepared in buffered aqueous solutions at a specific pH (e.g., pH 7).

  • Temperature Control: The solutions are maintained at constant temperatures (e.g., 15°C, 25°C, 35°C, 40°C).

  • Kinetic Monitoring: Samples are collected over time and analyzed by LC/MS/MS to measure the concentration of the parent compound and its hydrolysis products.

  • Data Modeling: A pseudo-first-order kinetic model is used to calculate the hydrolysis half-lives.

Degradation Pathway

The primary degradation pathway for both BADGE and BFDGE in aqueous environments is hydrolysis of the epoxide rings. This occurs in a stepwise manner, first forming the mono-hydrolyzed product and then the di-hydrolyzed product.

hydrolysis_pathway cluster_badge BADGE Hydrolysis cluster_bfdge BFDGE Hydrolysis BADGE BADGE BADGE_H2O BADGE·H₂O BADGE->BADGE_H2O + H₂O BADGE_2H2O BADGE·2H₂O BADGE_H2O->BADGE_2H2O + H₂O BFDGE BFDGE BFDGE_H2O BFDGE·H₂O BFDGE->BFDGE_H2O + H₂O BFDGE_2H2O BFDGE·2H₂O BFDGE_H2O->BFDGE_2H2O + H₂O

Simplified hydrolysis pathway for BADGE and BFDGE.

Conclusion

The available data clearly indicate that BADGE is chemically more stable than BFDGE, particularly in aqueous and acidic environments. Researchers and professionals working with materials containing these compounds should consider the higher reactivity of BFDGE, which can lead to faster degradation and potentially higher migration of its hydrolysis products. The choice of analytical method and sample handling procedures should also account for the inherent instability of these compounds to ensure accurate quantification. The provided experimental workflows and stability data serve as a valuable resource for designing and interpreting studies involving BADGE and BFDGE.

References

A Comparative Analysis of Bio-Based Alternatives to Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The increasing demand for sustainable and safer materials has driven significant research into bio-based alternatives to petroleum-derived chemicals. One such chemical of concern is Bisphenol A diglycidyl ether (BADGE), a common component in epoxy resins, which has raised health and environmental questions. This guide provides a comparative overview of promising bio-based alternatives to BADGE, focusing on their performance characteristics and the experimental protocols used for their evaluation. The information presented is intended to assist researchers and professionals in making informed decisions for their applications.

Performance Comparison of Bio-Based Epoxy Resins

The following table summarizes the key performance indicators of various bio-based alternatives to BADGE, including those derived from vanillin, isosorbide, epoxidized linseed oil, and diphenolic acid. The data has been compiled from various studies to provide a comparative perspective.

PropertyBADGE (Typical Values)Vanillin-Based EpoxyIsosorbide Diglycidyl Ether (ISDGE)Epoxidized Linseed Oil (ELO)Diphenolic Acid (DPA)-Based Epoxy
Tensile Strength (MPa) 60 - 8055 - 9050 - 705 - 2040 - 60
Tensile Modulus (GPa) 2.5 - 3.52.0 - 3.82.0 - 3.00.01 - 0.51.1 - 3.3
Glass Transition Temp. (Tg) (°C) 150 - 180140 - 214120 - 160-20 - 6086 - 181
Decomposition Temp. (TGA, 5% wt loss) (°C) ~350~320 - 380~300 - 350~250 - 300~300 - 360

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of bio-based epoxy resins.

Tensile Properties Testing (Based on ASTM D638)

This test method determines the tensile properties of plastics.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638.[1][2][3][4][5] The specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[1]

  • Apparatus: A universal testing machine equipped with a suitable load cell and grips to hold the specimen. An extensometer is used to measure strain.

  • Procedure:

    • Measure the width and thickness of the narrow section of the specimen.

    • Mount the specimen in the grips of the universal testing machine.

    • Attach the extensometer to the gauge length of the specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is typically set between 1 and 500 mm/min, depending on the material.[3]

    • Record the load and elongation data throughout the test.

  • Data Analysis: From the stress-strain curve, the tensile strength, tensile modulus, and elongation at break are calculated.[4][5]

Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (Based on ASTM D3418)

This method determines the transition temperatures of polymers by differential scanning calorimetry.[6][7][8][9]

  • Apparatus: A differential scanning calorimeter (DSC) capable of heating and cooling a sample at a controlled rate.

  • Procedure:

    • A small sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum pan.[7]

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. A common heating rate is 10°C/min or 20°C/min.[6]

    • The heat flow to the sample is monitored as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.[7]

Thermal Stability by Thermogravimetric Analysis (TGA) (Based on ASTM E1131)

This test method determines the compositional analysis of materials by thermogravimetry, which can be used to assess thermal stability.[10][11][12][13][14]

  • Apparatus: A thermogravimetric analyzer (TGA) capable of measuring the mass of a sample as a function of temperature in a controlled atmosphere.

  • Procedure:

    • A small sample (typically 10-15 mg) is placed in a tared TGA pan.[10]

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere, typically nitrogen or air.[12]

    • The mass of the sample is continuously recorded as the temperature increases.

  • Data Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is determined from the TGA curve and is used as an indicator of thermal stability.

Visualizations

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the synthesis, characterization, and comparative performance evaluation of bio-based epoxy resins against a standard like BADGE.

G cluster_synthesis Synthesis of Epoxy Resins cluster_curing Curing Process cluster_characterization Material Characterization cluster_performance Performance Evaluation cluster_analysis Data Analysis & Comparison BADGE BADGE (Control) Curing Curing with Hardener BADGE->Curing Vanillin Vanillin-Based Resin Vanillin->Curing Isosorbide Isosorbide-Based Resin Isosorbide->Curing ELO Epoxidized Linseed Oil ELO->Curing DPA DPA-Based Resin DPA->Curing FTIR FTIR Spectroscopy Curing->FTIR NMR NMR Spectroscopy Curing->NMR GPC Gel Permeation Chromatography Curing->GPC Tensile Tensile Testing (ASTM D638) Curing->Tensile DSC DSC Analysis (ASTM D3418) Curing->DSC TGA TGA Analysis (ASTM E1131) Curing->TGA Analysis Comparative Analysis of Performance Data Tensile->Analysis DSC->Analysis TGA->Analysis

Caption: Experimental workflow for comparing bio-based epoxy resins.

References

A Comparative Guide to HPLC-Fluorescence and Alternative Methods for BADGE Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Bisphenol A diglycidyl ether (BADGE) is critical due to its potential health implications as a migrant from food contact materials. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a widely utilized technique for this purpose. This guide provides an objective comparison of HPLC-FLD with alternative methods, namely HPLC with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The selection of an analytical method for BADGE quantification depends on several factors, including sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters of HPLC-FLD, HPLC-UV, and LC-MS/MS based on published validation data.

ParameterHPLC-Fluorescence Detection (HPLC-FLD)HPLC-Ultraviolet Detection (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 0.20 ng/g[1]~0.004 mg/kg (4 ng/g)2 - 10 µg/kg (2 - 10 ng/g)[2]
Limit of Quantification (LOQ) 0.03 - 0.66 ng/g[1]~0.010 mg/kg (10 ng/g)1.0 - 4.0 µg/kg (1 - 4 ng/g)[3]
**Linearity (R²) **> 0.999[1]> 0.999> 0.999[3]
Precision (%RSD) < 8.64%[1]< 10%6 - 12%[2]
Accuracy (Recovery %) 70.46 - 103.44%[1]83.2 - 98.4%89 - 109%[2]
Selectivity HighModerateVery High
Cost ModerateLowHigh
Analysis Time ~5-15 min~10-20 min~8-15 min[2]

Experimental Protocols

Generic Sample Preparation Workflow for BADGE Analysis in Canned Food

A robust sample preparation protocol is crucial for accurate quantification of BADGE and its derivatives from complex food matrices.

cluster_sample_prep Sample Preparation Homogenization 1. Homogenization of Canned Food Sample Extraction 2. Solvent Extraction (e.g., Acetonitrile (B52724) or Ethyl Acetate) Homogenization->Extraction Centrifugation 3. Centrifugation to Separate Solids Extraction->Centrifugation Cleanup 4. Solid-Phase Extraction (SPE) Cleanup (Optional) Centrifugation->Cleanup Evaporation 5. Evaporation of Solvent under Nitrogen Cleanup->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration 7. Filtration (0.22 µm filter) prior to Injection Reconstitution->Filtration

A generic workflow for preparing canned food samples for chromatographic analysis.
  • Homogenization: The entire content of the canned food is homogenized to ensure a representative sample.

  • Extraction: A known weight of the homogenized sample (e.g., 2-5 g) is extracted with a suitable organic solvent like acetonitrile or ethyl acetate.[3] This is often facilitated by vortexing or ultrasonication.

  • Centrifugation: The mixture is centrifuged to separate the solid food matrix from the solvent containing the extracted analytes.

  • Clean-up (Optional but Recommended): The supernatant may be further cleaned using Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Evaporation: The solvent is evaporated to dryness under a gentle stream of nitrogen.[3]

  • Reconstitution: The dried extract is reconstituted in a specific volume of the mobile phase used for the HPLC analysis.[3]

  • Filtration: The reconstituted sample is filtered through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-Fluorescence Detection (HPLC-FLD) Method

This method offers high sensitivity and selectivity for fluorescent compounds like BADGE.

  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent like acetonitrile or methanol (B129727).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Fluorescence Detection: Excitation and emission wavelengths are set to maximize the fluorescence signal of BADGE, commonly around 275 nm for excitation and 305 nm for emission.[1]

HPLC-Ultraviolet Detection (HPLC-UV) Method

A more accessible and cost-effective method, though generally less sensitive than HPLC-FLD for BADGE analysis.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: Similar to HPLC-FLD, a gradient of water and acetonitrile or methanol is used.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • UV Detection: The wavelength is set at the absorption maximum of BADGE, which is around 275 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This technique provides the highest selectivity and sensitivity, making it an excellent confirmatory method.

  • Chromatographic System: An HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient of water and an organic solvent, often with the addition of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for UPLC.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for specific precursor-to-product ion transitions of BADGE and its derivatives, ensuring high selectivity and sensitivity.[2]

Mandatory Visualizations

Analytical Method Validation Workflow

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the key stages of a typical validation process.

cluster_validation Analytical Method Validation start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness end Validated Method robustness->end

A flowchart illustrating the key steps in validating an analytical method.
Principle of Fluorescence Detection

Fluorescence detection is based on the principle of a molecule absorbing light at a specific wavelength and emitting light at a longer wavelength.

cluster_fluorescence Principle of Fluorescence light_source Light Source (e.g., Xenon Lamp) excitation_mono Excitation Monochromator light_source->excitation_mono Broadband Light sample_cell Sample Cell (Flow Cell) excitation_mono->sample_cell Excitation Light (λex) emission_mono Emission Monochromator sample_cell->emission_mono Emitted Light (λem) detector Detector (Photomultiplier Tube) emission_mono->detector Selected Emission Light

A diagram illustrating the basic principle of a fluorescence detector in HPLC.

References

Performance Showdown: DGEBA vs. Novolac Epoxy Resins - A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the world of high-performance polymers, epoxy resins stand out for their exceptional adhesive strength, mechanical robustness, and chemical resistance. Among the diverse array of epoxy formulations, those based on diglycidyl ether of bisphenol A (DGEBA) and novolac resins are two of the most prominent contenders. This guide provides a detailed, data-driven comparison of their performance characteristics to aid researchers, scientists, and drug development professionals in selecting the optimal resin for their specific applications.

At a Glance: Key Performance Differences

Novolac epoxy resins generally exhibit superior thermal stability and chemical resistance compared to their DGEBA-based counterparts. This is primarily attributed to the higher crosslink density achieved during curing, a result of the multi-functional nature of the novolac structure. DGEBA resins, while still offering excellent all-around performance, are typically characterized by their toughness and ease of processing.

Quantitative Performance Comparison

The following tables summarize key quantitative data from comparative studies on DGEBA and novolac epoxy resins. It is important to note that performance can be significantly influenced by the specific curing agent used, cure cycle, and any additives or fillers.

Mechanical Properties
PropertyDGEBA-Based EpoxyNovolac EpoxyTest Method
Tensile Strength (MPa)40 - 8035 - 70ASTM D638
Flexural Modulus (GPa)2.5 - 3.53.0 - 4.5ASTM D790
Storage Modulus (E') at 25°C (GPa)~3.0~3.5ASTM D7028

Note: The data presented for Novolac Epoxy can be influenced by blending with DGEBA. Pure novolac resins can be brittle, and blends are often used to enhance toughness.

Thermal Properties
PropertyDGEBA-Based Epoxy (MDA Cured)Novolac Epoxy (MDA Cured)Test Method
Glass Transition Temperature (Tg) (°C)150 - 180180 - 220ASTM D7028
Decomposition Onset Temp. (Td) (°C)~350~370ASTM D3850
Temperature at 10% Mass Loss (°C)371.4385.9ASTM D3850
Temperature at 50% Mass Loss (°C)415.7441.7ASTM D3850

Data from a comparative study using methylene (B1212753) dianiline (MDA) as the curing agent.

Chemical Resistance

Novolac epoxy resins are renowned for their superior resistance to a wide range of chemicals, particularly aggressive acids and solvents. The high crosslink density of cured novolac resins creates a more impermeable barrier to chemical attack.

Chemical ReagentDGEBA-Based Epoxy (% Weight Change)Novolac Epoxy (% Weight Change)Test Conditions
Sulfuric Acid (30%)~1.5~0.57 days immersion
Methanol~5.0~2.07 days immersion
Toluene~8.0~3.07 days immersion

Note: The values presented are representative and can vary based on the specific formulation and curing conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are outlines of the standard protocols used to determine the key performance metrics discussed in this guide.

Tensile Strength Testing (ASTM D638)
  • Specimen Preparation: Dog-bone shaped specimens are prepared by casting the resin mixture into a mold of specified dimensions (ASTM D638 Type I is common).

  • Curing: The specimens are cured according to the manufacturer's recommendations or the specific experimental design.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A constant rate of crosshead movement is applied until the specimen fractures.

  • Data Analysis: The tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.

Dynamic Mechanical Analysis (DMA) (ASTM D7028)
  • Specimen Preparation: Rectangular specimens of defined dimensions are prepared and cured.

  • Instrument Setup: The specimen is clamped into the DMA instrument, typically in a three-point bending or cantilever configuration.

  • Testing: A sinusoidal stress is applied to the sample at a constant frequency while the temperature is ramped at a controlled rate (e.g., 3°C/min).

  • Data Acquisition: The storage modulus (E'), loss modulus (E"), and tan delta (tan δ = E"/E') are recorded as a function of temperature.

  • Tg Determination: The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve or the onset of the drop in the storage modulus.

Curing Mechanisms and Experimental Workflow

The performance of epoxy resins is intrinsically linked to their cured network structure. The following diagrams illustrate the curing mechanisms and a general experimental workflow for performance comparison.

DGEBA_Curing DGEBA DGEBA Monomer Intermediate Adduct Formation (Secondary Amine) DGEBA->Intermediate Epoxide Ring Opening Crosslinked Crosslinked Network (Tertiary Amine) DGEBA->Crosslinked Amine Primary Amine Hardener (R-NH2) Amine->Intermediate Intermediate->Crosslinked Further Reaction

DGEBA Curing with a Primary Amine Hardener.

Novolac_Curing Novolac Epoxy Novolac (Multifunctional) Network Highly Crosslinked Network Novolac->Network Multiple Epoxide Reactions Amine Primary Amine Hardener (R-NH2) Amine->Network

Novolac Epoxy Curing with a Primary Amine Hardener.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin_Selection Select DGEBA and Novolac Resins Curing_Agent Choose Curing Agent Resin_Selection->Curing_Agent Mixing Mix Resin and Hardener Curing_Agent->Mixing Casting Cast Test Specimens Mixing->Casting Curing Cure Specimens Casting->Curing Mechanical Mechanical Testing (ASTM D638, D790) Curing->Mechanical Thermal Thermal Analysis (ASTM D7028, D3850) Curing->Thermal Chemical Chemical Resistance (ASTM D543) Curing->Chemical Data_Table Tabulate Quantitative Data Mechanical->Data_Table Thermal->Data_Table Chemical->Data_Table Compare Compare Performance Metrics Data_Table->Compare Conclusion Draw Conclusions Compare->Conclusion

General Experimental Workflow for Resin Comparison.

A Comparative Guide to GC-MS and LC-MS Methods for the Analysis of BADGE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Bisphenol A diglycidyl ether (BADGE). This document is intended to assist researchers in selecting the most suitable analytical technique for their specific research needs by presenting objective performance comparisons and supporting experimental data.

Introduction

This compound (BADGE) is a key component in the production of epoxy resins used in a wide range of applications, including food can coatings and protective linings. Due to the potential for migration of BADGE and its derivatives into food and other products, sensitive and reliable analytical methods are crucial for ensuring consumer safety and regulatory compliance. Both GC-MS and LC-MS are powerful techniques for the determination of BADGE, each with its own set of advantages and limitations. The choice between these methods depends on factors such as the sample matrix, the required sensitivity and selectivity, and the desired sample throughput.

Liquid chromatography–tandem mass spectrometry (LC–MS-MS) generally offers advantages over gas chromatography–mass spectrometry (GC–MS), such as less extensive sample preparation and the ability to analyze a broader range of compounds.[1][2] GC-MS, on the other hand, is a robust and well-established technique, particularly effective for volatile and semi-volatile compounds.[3][4]

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance parameters for the analysis of BADGE and its derivatives using LC-MS/MS and GC-MS. These values are compiled from various studies and may vary depending on the specific instrumentation, method optimization, and matrix complexity.

Performance ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.28 to 14.8 µg/L[5][6]Not explicitly stated in provided abstracts
Limit of Quantitation (LOQ) 0.94 to 49.3 µg/L[5][6]; 2-10 µg/kg[7]2.65 to 5.53 µg/L (as detection capability, CCβ)[8]
Linearity Range Up to 1000 µg/kg for BADGE and its hydrolyzed derivatives[7]Not explicitly stated in provided abstracts
Recovery 89% to 109%[7]Not explicitly stated in provided abstracts
Relative Standard Deviation (RSD) 6-12% (intra and inter-day)[7]Not explicitly stated in provided abstracts
Analysis Time per Sample Approximately 8 minutes[7]Not explicitly stated in provided abstracts

Experimental Methodologies

Detailed experimental protocols for both LC-MS/MS and GC-MS methods for BADGE analysis are outlined below. These protocols are based on established methodologies found in the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is suitable for the analysis of BADGE and its derivatives in complex matrices like canned food.[7]

1. Sample Preparation:

  • Homogenize the food sample.

  • Extract the homogenized sample with a 1:1 solution of acetonitrile-hexane.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the extract in a 0.01M solution of ammonium (B1175870) formate (B1220265).[7]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a liquid chromatograph with a binary gradient mobile phase composed of ammonium formate and methanol.[7] This mobile phase composition aids in the formation of [M+NH₄]⁺ adducts for BADGE and its derivatives.[7]

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer for the quantification of the target analytes. The fragmentation of the [M+NH₄]⁺ adducts is used for selective and sensitive detection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the simultaneous determination of BADGE and other bisphenols.[8]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a solid-phase extraction cartridge.

  • Load the sample (e.g., food simulant that has been in contact with packaging).

  • Wash the cartridge to remove interferences.

  • Elute the analytes of interest.

  • Concentrate the eluate before GC-MS analysis.

2. GC-MS Analysis:

  • Injection: Use a programmed-temperature vaporizer (PTV) for sample introduction.[8]

  • Gas Chromatography: Separate the analytes on a capillary column suitable for semi-volatile compounds.

  • Mass Spectrometry: Detect and quantify the analytes using a mass spectrometer. Parallel factor analysis (PARAFAC) can be employed to deconvolve complex chromatograms and improve quantification.[8]

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the typical workflows for BADGE analysis using LC-MS and GC-MS, as well as the logical relationship in a cross-validation study.

BADGE Analysis Workflow Comparison cluster_0 LC-MS Method cluster_1 GC-MS Method Sample Preparation (LC) Sample Preparation (Liquid-Liquid Extraction) LC Separation LC Separation (Reverse Phase) Sample Preparation (LC)->LC Separation Ionization (ESI/APCI) Ionization (e.g., ESI, APCI) LC Separation->Ionization (ESI/APCI) MS/MS Analysis (LC) MS/MS Analysis Ionization (ESI/APCI)->MS/MS Analysis (LC) Data Analysis (LC) Data Analysis MS/MS Analysis (LC)->Data Analysis (LC) Sample Preparation (GC) Sample Preparation (SPE & Derivatization if needed) GC Separation GC Separation (Capillary Column) Sample Preparation (GC)->GC Separation Ionization (EI) Ionization (Electron Ionization) GC Separation->Ionization (EI) MS Analysis (GC) MS Analysis Ionization (EI)->MS Analysis (GC) Data Analysis (GC) Data Analysis MS Analysis (GC)->Data Analysis (GC)

Caption: A comparative workflow for BADGE analysis using LC-MS and GC-MS.

Cross-Validation Logical Flow SampleSet Identical Sample Set LCMS_Method LC-MS/MS Analysis SampleSet->LCMS_Method GCMS_Method GC-MS Analysis SampleSet->GCMS_Method Data_LCMS Quantitative Results (LC-MS/MS) LCMS_Method->Data_LCMS Data_GCMS Quantitative Results (GC-MS) GCMS_Method->Data_GCMS Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) Data_LCMS->Comparison Data_GCMS->Comparison Conclusion Method Interchangeability Assessment Comparison->Conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

Conclusion

Both LC-MS/MS and GC-MS are highly capable techniques for the analysis of BADGE. LC-MS/MS offers the advantage of analyzing a wider range of BADGE derivatives, often with simpler sample preparation and shorter analysis times.[1][7] GC-MS remains a reliable and robust method, particularly for volatile and semi-volatile compounds.[3][8] The choice between the two techniques should be guided by the specific analytical requirements, including the complexity of the sample matrix, the target analytes, and the desired sensitivity. For comprehensive studies, cross-validation of results between the two methods can provide a higher degree of confidence in the data.

References

Lignin-Derived Alternatives to Bisphenol A in Diamine-Hardened Epoxy Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable and safer materials has driven significant research into bio-based alternatives for petroleum-derived chemicals. One prominent area of focus is the replacement of Bisphenol A (BPA), a common component in epoxy resins, due to concerns about its endocrine-disrupting properties.[1][2] Lignin (B12514952), an abundant and renewable aromatic biopolymer, has emerged as a promising substitute for BPA in the formulation of epoxy resins.[3][4] This guide provides an objective comparison of lignin-derived alternatives to BPA in diamine-hardened epoxy resins, supported by experimental data, detailed methodologies, and visual representations of key processes.

Performance Comparison of Lignin-Based vs. BPA-Based Epoxy Resins

Lignin-based epoxy resins have demonstrated comparable, and in some cases superior, thermomechanical properties to their BPA-based counterparts. The properties of the final thermoset are influenced by the lignin source, its molecular structure, and the type of curing agent used.[5][6]

PropertyLignin-Based Epoxy ResinsConventional BPA-Based Epoxy Resins (DGEBA)
Glass Transition Temperature (Tg) 79 - 151 °C[5][7]Typically in a similar range, dependent on the curing agent.
Tensile Strength Up to 66 MPa[2][5]Often comparable; one study noted higher tensile strength in some lignin-based formulations.[5]
Young's Modulus Up to 1.7 GPa[2][5]Typically in a similar range.
5% Weight Loss Temperature (TGA) Above 300 °C[7][8]Similar thermal stability.
Char Yield at 800 °C Up to 28.9%[9]Significantly lower (e.g., 6.9%)[9]

Key Lignin-Derived Monomers and Their Synthesis

Several approaches have been developed to convert lignin into suitable monomers for epoxy resin production. These methods often involve the depolymerization of lignin followed by chemical modification to introduce epoxy functionalities.

Synthesis of Bisguaiacols

One promising strategy involves the synthesis of bisguaiacols from bioderivable hydroxybenzyl alcohols and phenols through acid-catalyzed electrophilic aromatic substitution.[7] These bisguaiacols can then be functionalized with oxirane groups to form epoxy resins. The number of methoxy (B1213986) groups in the bisguaiacol structure allows for the tuning of the final resin's properties.[7][8]

Epoxidation of Lignin

A more direct approach is the epoxidation of unmodified or fractionated lignin.[5][10] This typically involves reacting the hydroxyl groups of lignin with epichlorohydrin (B41342) in the presence of a base.[11] The reactivity of lignin towards epoxidation is influenced by its phenolic hydroxyl content and molecular weight.[1][12]

Experimental Protocols

Synthesis of Epoxidized Lignin

This protocol is a generalized procedure based on common methodologies described in the literature.[5][6]

  • Lignin Preparation: Technical lignin (e.g., from the Kraft process) is refined through solvent fractionation to obtain fractions with a desired molecular weight.[5][6]

  • Reaction Setup: The lignin fraction is dissolved in a mixture of acetone (B3395972) and water.

  • Epoxidation: Epichlorohydrin and a solution of sodium hydroxide (B78521) are added to the lignin solution. The amount of sodium hydroxide is stoichiometric to the total number of active hydroxyl groups in the lignin fraction.

  • Reaction Conditions: The mixture is stirred at 50 °C for 5 hours.[6]

  • Quenching and Purification: The reaction is quenched by adding water and adjusting the pH to 3.5 with hydrochloric acid. The precipitated product is recovered by filtration, washed with deionized water, and then redissolved in acetone and precipitated again in deionized water.

  • Drying: The final product is freeze-dried to obtain a brown powder.[6]

Curing of Lignin-Based Epoxy Resins with Diamines

The following is a representative protocol for the curing process.[2][5]

  • Formulation: The epoxidized lignin is mixed with a stoichiometric amount of a diamine curing agent (e.g., polyether diamine) in a suitable solvent like acetonitrile (B52724) to ensure a homogeneous solution.[2][5]

  • Casting: The mixture is cast into a mold (e.g., Teflon).

  • Solvent Removal: The cast mixture is treated at 50 °C for 1 hour to remove the solvent.[2][5]

  • Curing Cycle: The mixture is then cured in an oven with a successive temperature program, for example, 2 hours at 100 °C followed by 2 hours at 150 °C.[2][5]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR and 2D-NMR are used to characterize the chemical structure of the original and modified lignins, including the quantification of hydroxyl groups.[2][5]

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured epoxy resins.[2][5]

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the thermosets, including the storage modulus and glass transition temperature.[2][5]

  • Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the cured resins.[13]

  • Tensile Testing: Measures the mechanical properties of the thermosets, such as tensile strength, Young's modulus, and strain to failure.[2][5]

Visualizing the Pathways and Processes

Lignin_to_Epoxy_Workflow cluster_Lignin_Source Lignin Source cluster_Modification Modification & Epoxidation cluster_Curing Curing Process cluster_Final_Product Final Product Lignin Raw Lignin (e.g., Kraft, Organosolv) Fractionation Fractionation/ Depolymerization Lignin->Fractionation Epoxidation Epoxidation with Epichlorohydrin Fractionation->Epoxidation Mixing Mixing with Diamine Hardener Epoxidation->Mixing Curing Thermal Curing Mixing->Curing Epoxy_Resin Lignin-Based Epoxy Thermoset Curing->Epoxy_Resin

Caption: From Lignin to Epoxy: A Simplified Workflow.

Experimental_Characterization cluster_Thermal Thermal Analysis cluster_Mechanical Mechanical Testing cluster_Structural Structural Analysis start Synthesized Lignin-Epoxy Resin DSC DSC (Tg) start->DSC TGA TGA (Stability) start->TGA DMA DMA (Modulus, Tg) start->DMA Tensile Tensile Test start->Tensile NMR NMR (Structure) start->NMR FTIR FTIR (Functional Groups) start->FTIR

Caption: Characterization Workflow for Lignin-Based Epoxy Resins.

Conclusion

Lignin presents a viable and sustainable alternative to BPA in the formulation of diamine-hardened epoxy resins. Research has demonstrated that by carefully selecting the lignin source and modification strategy, it is possible to produce bio-based epoxy thermosets with thermal and mechanical properties that are comparable or even superior to their petroleum-based counterparts.[1][5] The ability to tune the properties of these materials by altering the chemical structure of the lignin-derived components opens up a wide range of potential applications, from coatings and adhesives to composites.[4] Further research and development in this area will likely focus on optimizing synthesis routes, exploring a wider range of lignin sources, and scaling up production for commercial viability.

References

Unraveling the Sensitizing Capacity of DGEBA and its Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diglycidyl ether of bisphenol A (DGEBA) is a primary component of epoxy resins, widely recognized for its potent skin-sensitizing properties, leading to allergic contact dermatitis. Understanding the relationship between the chemical structure of DGEBA and its derivatives and their sensitizing capacity is crucial for the development of safer alternatives. This guide provides a comparative analysis of the sensitizing potential of DGEBA and its derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Comparative Analysis of Sensitizing Capacity

The sensitizing potential of a chemical is often quantified by its EC3 value (Effective Concentration for a 3-fold stimulation index) in the murine Local Lymph Node Assay (LLNA), where a lower EC3 value indicates a stronger sensitizer. Another key metric is the percentage of peptide depletion in the in vitro Direct Peptide Reactivity Assay (DPRA), which correlates with the chemical's ability to haptenate proteins, a key event in skin sensitization.

Below is a summary of the sensitizing capacity of DGEBA and several of its derivatives, demonstrating how structural modifications can influence their allergenic potential.

Chemical Name/DerivativeModification from DGEBAExperimental MethodResultSensitizing PotencyReference
DGEBA -LLNAEC3: 1.24% w/v (0.036 M)Strong[1]
DGEBF Bisphenol F backbone instead of Bisphenol ALLNAEC3: 1.13% w/v (0.036 M)Strong[1]
ERM 1 (DGEBA analogue) Modified Bisphenol A backboneLLNAEC3: 2.3% w/v (0.065 M)Moderate[1]
ERM 2 (DGEBF analogue) Modified Bisphenol F backboneLLNAEC3: 2.4% w/v (0.074 M)Moderate[1]
ERM 5 (DGEBA analogue) Further modified Bisphenol A backboneLLNASignificantly less potent than DGEBAModerate[1]
Isosorbide (B1672297) bis-epoxide 1 Isosorbide backboneLLNAEC3: 0.17 MWeak[2]
Isosorbide bis-epoxide 2 Isosorbide backbone with benzoic ester linkageLLNANon-sensitizing up to 25% w/vNon-sensitizer[2][3]
Isosorbide bis-epoxide 3 Isosorbide backbone with benzyl (B1604629) ether linkageLLNAEC3: 0.36 MWeak[2]
Phenyl Glycidyl Ether (PGE) Reactive diluent (related epoxide)DPRA88% peptide depletionStrong[4]
Butyl Glycidyl Ether Reactive diluent (related epoxide)DPRA46% peptide depletionModerate[4]

Key Structure-Activity Relationship Insights

The data consistently demonstrates that modifications to the core structure of DGEBA can significantly alter its sensitizing capacity. Key takeaways include:

  • The Epoxide Group is Crucial: The presence of terminal epoxide groups is a primary determinant of the sensitizing potential, as they are responsible for the electrophilic attack on skin proteins.

  • Backbone Structure Matters: Altering the bisphenol A backbone, for instance by replacing it with an isosorbide structure, can dramatically reduce sensitization.[2][3]

  • Linkage Type Influences Potency: The introduction of ester or ether linkages within the molecule can further modulate the sensitizing potential, as seen in the isosorbide-based derivatives.[3]

  • Reactivity Correlates with Sensitization: A strong correlation exists between the chemical's reactivity towards model peptides (as measured by DPRA) and its sensitizing potency in vivo (as measured by LLNA).[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the auricular lymph nodes of mice following dermal application of a test substance. An increased proliferation is indicative of a sensitization response.

Protocol Outline:

  • Animal Model: Typically, female CBA/J mice are used.

  • Test Substance Preparation: The test substance is dissolved in a suitable vehicle, often acetone:olive oil (4:1 v/v). A range of concentrations is prepared.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with 3H-methyl thymidine.

  • Lymph Node Excision: After 5 hours, the mice are euthanized, and the auricular lymph nodes are excised and pooled for each animal.

  • Cell Suspension and Scintillation Counting: A single-cell suspension of lymph node cells is prepared and the incorporated radioactivity is measured by β-scintillation counting.

  • Stimulation Index (SI) Calculation: The SI is calculated for each group by dividing the mean disintegrations per minute (DPM) per mouse by the mean DPM of the vehicle control group.

  • EC3 Value Determination: The EC3 value is the estimated concentration of the test substance required to produce a Stimulation Index of 3.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008). This assay models the covalent binding of haptens to skin proteins.

Protocol Outline:

  • Peptide Solutions: Standardized solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) are prepared in appropriate buffers.

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent, typically acetonitrile, to a final concentration of 100 mM.

  • Incubation: The test substance is incubated with each peptide solution for 24 hours at room temperature with constant mixing.

  • Sample Analysis: The concentration of the remaining (non-depleted) peptide is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Peptide Depletion Calculation: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides by comparing the peak area of the peptide in the sample to the peak area in a reference control.

  • Reactivity Classification: The mean cysteine and lysine depletion values are used to classify the substance into one of four reactivity classes: minimal, low, moderate, or high.

Visualizing the Mechanisms

To better understand the processes involved in skin sensitization and the experimental evaluation thereof, the following diagrams are provided.

SkinSensitizationPathway cluster_skin Epidermis cluster_immune Immune Response cluster_ln Lymph Node Hapten DGEBA Derivative (Hapten) Protein Skin Protein Hapten->Protein Haptenation HaptenProtein Hapten-Protein Complex LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Uptake & Processing TCell Naive T-Cell LC->TCell Antigen Presentation ActivatedTCell Activated T-Cell TCell->ActivatedTCell Activation Proliferation T-Cell Proliferation ActivatedTCell->Proliferation Migration to Lymph Node MemoryTCell Memory T-Cell Proliferation->MemoryTCell Differentiation

Caption: Signaling pathway of skin sensitization by a hapten like DGEBA.

DPRA_Workflow start Start: Prepare Reagents prep_peptide Prepare Cysteine & Lysine Peptide Solutions start->prep_peptide prep_test_substance Prepare Test Substance Solution start->prep_test_substance incubation Incubate Peptides with Test Substance (24h) prep_peptide->incubation prep_test_substance->incubation hplc HPLC Analysis incubation->hplc data_analysis Calculate % Peptide Depletion hplc->data_analysis classification Classify Reactivity (Minimal, Low, Moderate, High) data_analysis->classification end End: Sensitization Potential classification->end

Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

References

A bio-based alternative to the diglycidyl ether of bisphenol A with controlled materials properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at a New Generation of Sustainable Polymers

The workhorse of the high-performance thermoset polymer industry, diglycidyl ether of bisphenol A (DGEBA), is facing increasing scrutiny due to its reliance on petroleum-based feedstocks and the associated health concerns of bisphenol A (BPA). This has spurred significant research into the development of bio-based alternatives that can match or even exceed the performance of DGEBA while offering a more sustainable profile. This guide provides a comprehensive comparison of promising bio-based epoxy resins derived from natural sources such as vanillin, eugenol (B1671780), isosorbide, cardanol, and lignin. The information presented herein is supported by experimental data from various studies, offering a clear and objective overview for professionals in materials science and drug development.

Performance Comparison: Bio-Based vs. DGEBA Epoxy Resins

The following tables summarize the key performance metrics of various bio-based epoxy resins compared to the conventional DGEBA-based systems. The data has been compiled from multiple research articles to provide a broad and comparative perspective.

Table 1: Thermal Properties of Cured Epoxy Resins

Epoxy Resin TypeCuring AgentGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td5%) (°C)Char Yield at 800°C (%)
DGEBA (Reference) Diaminodiphenyl sulfone (DDS)168 - 238[1][2]~35017.9[1]
Vanillin-based (VH-HDA-EP)Diaminodiphenylmethane (DDM)186[1]-30.8[1]
Vanillin-based (DADE)Poly(propylene glycol) bis(2-aminopropyl ether) (D230)106[3][4]--
Eugenol-based (Triglycidyl)Diaminodiphenyl sulfone (DDS)up to 271[5][6]-Significantly higher than DGEBA[5][6]
Isosorbide-based (DGEI)Diethylene triamine (DETA)~60 lower than DGEBA/DETA[7]--
Lignin-based (Epoxidized)Diaminodiphenyl sulfone (DDS)236[2]--
Furan-based (DGF)Diaminodiphenyl sulfone (DDS)216[8]--

Table 2: Mechanical Properties of Cured Epoxy Resins

Epoxy Resin TypeCuring AgentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Storage Modulus at 25°C (MPa)
DGEBA (Reference) Diaminodiphenylmethane (DDM)45.1 - 55.6[1][3]1.99[1]2.4 - 8.3[1][3]1990[1]
Vanillin-based (VH-HDA-EP)Diaminodiphenylmethane (DDM)55.6[1]-8.3[1]2821[1]
Vanillin-based (DADE)Poly(propylene glycol) bis(2-aminopropyl ether) (D230)57.4[3][4]-3.1[3][4]-
Isosorbide-based (DGEI)Diethylene triamine (DETA)Equal or better than DGEBA[7]---
Cardanol-based (20 mol%)PolyamineReduced compared to DGEBA[9][10]---
Lignin-based (ET1-400)Amine66[11]1.7[11]8[11]-
Furan-based (DGF)Diaminodiphenyl sulfone (DDS)Higher than DGEBA/DDS[8]-13.8[8]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the properties of these epoxy resins.

Synthesis of Bio-Based Epoxy Resins

1. Vanillin-Based Epoxy Resin (DADE) Synthesis: A two-step process is typically employed.[3][4]

  • Step 1: Synthesis of a di-vanillin precursor. Vanillin is reacted with a linking agent (e.g., an aldehyde or a diamine) under basic conditions to form a bis-vanillin compound.

  • Step 2: Glycidylation. The phenolic hydroxyl groups of the bis-vanillin precursor are reacted with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) to form the diglycidyl ether. The product is then purified.[7]

2. Eugenol-Based Epoxy Resin Synthesis: Eugenol possesses a phenolic hydroxyl group and an allyl group, both of which can be epoxidized.

  • Glycidylation of the phenolic hydroxyl group: Similar to the vanillin-based synthesis, eugenol is reacted with epichlorohydrin and a base.

  • Epoxidation of the allyl group: The double bond in the allyl side chain is epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5][6]

3. Isosorbide-Based Epoxy Resin (DGEI) Synthesis: Isosorbide, a diol derived from starch, is directly reacted with an excess of epichlorohydrin in the presence of a strong base like sodium hydroxide.[5][12] The reaction is typically carried out at elevated temperatures with continuous removal of water.[12]

Material Characterization

1. Dynamic Mechanical Analysis (DMA):

  • Standard: ASTM D7028-07.

  • Procedure: Rectangular specimens (e.g., 50 mm x 12 mm x 3 mm) are subjected to a sinusoidal oscillating force in a three-point bending mode.[4] The storage modulus (E'), loss modulus (E''), and tan delta are measured as a function of temperature. The temperature is ramped at a constant rate (e.g., 3 °C/min) over a specified range (e.g., 30 °C to 190 °C).[4] The glass transition temperature (Tg) is often determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.

2. Thermogravimetric Analysis (TGA):

  • Procedure: A small sample of the cured epoxy resin (10-20 mg) is placed in a crucible and heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[13] The weight loss of the sample is recorded as a function of temperature. This provides information on the thermal stability and decomposition profile of the material.

3. Tensile Testing:

  • Standard: ASTM D638.[14][15][16][17]

  • Procedure: Dog-bone shaped specimens are prepared and loaded into a universal testing machine.[15] The specimen is pulled at a constant crosshead speed until it fractures. The load and displacement are recorded to determine tensile strength, Young's modulus, and elongation at break.[14][15]

Visualizing the Processes: Synthesis and Curing Workflows

To better understand the chemical transformations involved, the following diagrams illustrate the general synthesis pathways for the bio-based epoxy monomers and their subsequent curing process.

Synthesis_Workflow cluster_vanillin Vanillin-Based cluster_eugenol Eugenol-Based cluster_isosorbide Isosorbide-Based Vanillin Vanillin Bis-vanillin Precursor Bis-vanillin Precursor Vanillin->Bis-vanillin Precursor Linking Agent, Base Vanillin Diglycidyl Ether Vanillin Diglycidyl Ether Bis-vanillin Precursor->Vanillin Diglycidyl Ether Epichlorohydrin, Base Eugenol Eugenol Eugenol Glycidyl Ether Eugenol Glycidyl Ether Eugenol->Eugenol Glycidyl Ether Epichlorohydrin, Base Di-epoxidized Eugenol Di-epoxidized Eugenol Eugenol Glycidyl Ether->Di-epoxidized Eugenol m-CPBA Isosorbide Isosorbide Isosorbide Diglycidyl Ether (DGEI) Isosorbide Diglycidyl Ether (DGEI) Isosorbide->Isosorbide Diglycidyl Ether (DGEI) Epichlorohydrin, Base

Caption: General synthesis workflows for vanillin, eugenol, and isosorbide-based epoxy monomers.

Curing_Workflow Bio-based Epoxy Monomer Bio-based Epoxy Monomer Mixing Mixing Bio-based Epoxy Monomer->Mixing Amine Hardener Amine Hardener Amine Hardener->Mixing Degassing Degassing Mixing->Degassing Remove entrapped air Curing Curing Degassing->Curing Heat (optional) Cross-linked Thermoset Cross-linked Thermoset Curing->Cross-linked Thermoset

Caption: General workflow for the curing of bio-based epoxy resins with amine hardeners.

References

Are bio-based monomers environmentally safer alternatives to bisphenol A diglycidyl ether?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the environmental and toxicological profiles of emerging bio-based epoxy monomers against the conventional petroleum-derived BADGE reveals a promising shift towards safer alternatives. While data is still emerging, studies on monomers derived from isosorbide (B1672297), vanillin (B372448), and lignin (B12514952) suggest reduced toxicity profiles, particularly in terms of skin sensitization and potential endocrine disruption. However, a complete environmental and toxicological assessment requires more extensive, standardized testing for a broader range of bio-based candidates.

Bisphenol A diglycidyl ether (BADGE) has long been a cornerstone in the production of epoxy resins, valued for its performance in coatings, adhesives, and composites. However, concerns over its potential as an endocrine disruptor and its derivation from the controversial bisphenol A (BPA) have catalyzed the search for safer, more sustainable alternatives.[1][2] A new generation of bio-based monomers, synthesized from renewable resources such as sugars, plant oils, and wood byproducts, is now emerging, offering the potential for a reduced environmental and health footprint.

This guide provides a comparative analysis of the environmental safety of several classes of bio-based monomers—specifically those derived from isosorbide, vanillin, lignin, and furfural—against BADGE, based on available experimental data.

Comparative Toxicological Data

A direct comparison of the toxicological profiles of BADGE and its potential bio-based replacements is crucial for researchers and drug development professionals. The following table summarizes available quantitative data on key toxicological endpoints. It is important to note that comprehensive, directly comparative studies are still limited for many bio-based monomers.

Monomer Assay Endpoint Result Reference
This compound (BADGE) Ames Test (S. typhimurium TA100, TA1535)Genotoxicity (Mutagenicity)Positive[3][4]
Aquatic Toxicity (Daphnia magna)Acute LC501.3 mg/L
Aquatic Toxicity (Fathead minnow)Acute LC503.1 mg/L
Isosorbide-based Monomers Murine Local Lymph Node Assay (LLNA)Skin Sensitization (EC3)Significantly less sensitizing than DGEBA; one derivative non-sensitizing up to 25% w/v[5][6][7]
Vanillin Ames TestGenotoxicity (Mutagenicity)Negative[8]
Syringaldehyde (B56468) (Lignin-derived) Various in vitro and in vivo assaysEndocrine ActivityPotential interaction with GLP-1 and other receptors[9][10][11]

Note: This table represents a summary of available data. Direct comparative studies under identical conditions are needed for a more definitive assessment.

In-Depth Look at Bio-based Alternatives

Isosorbide-Based Monomers: Reduced Allergenic Potential

Monomers derived from isosorbide, a sugar-based chemical, have shown significant promise in reducing the risk of skin sensitization, a known issue with BADGE.[1][5][6][7] Studies using the murine local lymph node assay (LLNA) have demonstrated that several isosorbide-based bis-epoxides are significantly less sensitizing than BADGE's foundational component, DGEBA. One particular derivative was even found to be non-sensitizing at high concentrations.[5][7] While comprehensive data on genotoxicity and endocrine disruption for these specific epoxy monomers is still forthcoming, the non-toxic nature of the isosorbide precursor is a positive indicator.[5]

Vanillin and Lignin Derivatives: Leveraging Nature's Aromatics

Vanillin, a compound derivable from lignin, is being explored as a building block for epoxy resins.[8][9][12][13] Toxicological data on vanillin itself indicates a lack of mutagenicity in the Ames test, suggesting a potentially safer profile for its derivatives compared to BADGE.[8] Lignin, an abundant wood polymer, provides a rich source of aromatic compounds, such as syringaldehyde, that can be used to synthesize epoxy monomers.[11] While direct toxicological comparisons of lignin-based epoxy monomers to BADGE are limited, research into related lignin-derived compounds is beginning to shed light on their biological interactions. For instance, syringaldehyde has been shown to interact with various receptors, indicating a need for further investigation into the endocrine-disrupting potential of its derivatives.[9][10][11]

Furfural-Based Resins: An Emerging Platform

Furfural, produced from agricultural byproducts, is another platform for creating bio-based resins. While research in this area is growing, there is currently a significant gap in the publicly available, comparative toxicological data for furfural-based epoxy monomers against BADGE. Further studies are essential to characterize their environmental and health safety profiles.

Endocrine Disruption: A Key Concern with BADGE

BADGE and its derivatives have been identified as endocrine-disrupting chemicals (EDCs).[14][15] These compounds can interfere with the body's hormonal systems, potentially leading to adverse health effects. The endocrine-disrupting activity of BADGE is a primary driver for the development of alternatives.

Below is a simplified representation of a potential signaling pathway for endocrine disruption by BADGE, illustrating its interference with hormonal pathways.

Simplified Signaling Pathway for BADGE Endocrine Disruption cluster_Cell Target Cell cluster_Nucleus BADGE BADGE Receptor Hormone Receptor (e.g., Estrogen Receptor) BADGE->Receptor Binds and interferes Nucleus Nucleus Receptor->Nucleus Translocates Hormone Natural Hormone (e.g., Estrogen) Hormone->Receptor Binds GeneExpression Altered Gene Expression Nucleus->GeneExpression Leads to DNA DNA CellularResponse Adverse Cellular Response GeneExpression->CellularResponse Results in

Caption: Simplified pathway of BADGE's endocrine disruption.

Experimental Protocols: A Foundation for Comparative Analysis

To ensure the validity and comparability of toxicological data, standardized experimental protocols are essential. Below are summaries of key assays used to evaluate the safety of these monomers.

Cytotoxicity Assays (MTT and LDH)
  • Objective: To assess the concentration at which a substance becomes toxic to cells.

  • Methodology:

    • Cell Culture: Human cell lines (e.g., HepG2 liver cells, human gingival fibroblasts) are cultured in a suitable medium.[16][17]

    • Exposure: Cells are exposed to a range of concentrations of the test monomer (e.g., BADGE, bio-based alternatives) for a specified period (e.g., 24, 48, 72 hours).[17]

    • MTT Assay: Measures the metabolic activity of cells. Viable cells convert the MTT reagent into a colored formazan (B1609692) product, which is quantified spectrophotometrically. A decrease in color indicates reduced cell viability.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium. An increase in LDH activity signifies cell membrane damage and cytotoxicity.[17]

  • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Cytotoxicity Assay Workflow A Plate Cells B Expose to Monomer (various concentrations) A->B C Incubate (e.g., 24h) B->C D Add Assay Reagent (MTT or LDH substrate) C->D E Measure Absorbance D->E F Calculate Cell Viability (%) E->F G Determine IC50 F->G

Caption: General workflow for in vitro cytotoxicity assays.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a chemical by its ability to induce mutations in bacteria.

  • Methodology:

    • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.[3]

    • Exposure: The bacterial strains are exposed to the test monomer at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[3]

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have mutated to regain the ability to produce histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenicity.[3]

Comet Assay (Single Cell Gel Electrophoresis)
  • Objective: To detect DNA damage (strand breaks) in individual cells.[18][19][20][21]

  • Methodology:

    • Cell Preparation: Cells exposed to the test monomer are embedded in agarose (B213101) on a microscope slide.

    • Lysis: The cells are lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid".

    • Electrophoresis: The slides are placed in an electrophoresis chamber under alkaline or neutral conditions. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail".[18][21]

    • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.

  • Data Analysis: The length and intensity of the comet tail are measured using image analysis software to quantify the extent of DNA damage.[18][21]

Yeast Estrogen Screen (YES) Assay
  • Objective: To screen for substances with estrogenic activity.

  • Methodology:

    • Yeast Strain: A genetically modified strain of yeast (Saccharomyces cerevisiae) containing the human estrogen receptor and a reporter gene (e.g., lacZ for β-galactosidase) is used.

    • Exposure: The yeast is exposed to various concentrations of the test monomer.

    • Incubation: The mixture is incubated, allowing any estrogenic compounds to bind to the receptor and activate the reporter gene.

    • Detection: A substrate is added that produces a color change in the presence of the reporter enzyme (β-galactosidase).

  • Data Analysis: The intensity of the color change is measured spectrophotometrically and is proportional to the estrogenic activity of the substance. The concentration that produces 50% of the maximum effect (EC50) is calculated.[22]

Conclusion

The transition from BADGE to bio-based monomers represents a significant step towards a more sustainable and safer chemical industry. Current data, particularly for isosorbide- and vanillin-based monomers, is encouraging, suggesting a lower potential for adverse health effects such as skin sensitization and mutagenicity. However, the field is still in its early stages, and a substantial amount of research is required to fully characterize the environmental and toxicological profiles of the diverse range of emerging bio-based alternatives.

For researchers, scientists, and drug development professionals, it is imperative to advocate for and conduct comprehensive, standardized toxicological testing of these new materials. Direct, head-to-head comparisons with BADGE using established protocols will be essential to confidently identify and adopt the safest and most sustainable next-generation epoxy monomers.

References

A Comparative Analysis of Thermal Degradation Products: DGEBA vs. Cured Epoxy Resin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the distinct thermal decomposition pathways of Diglycidyl Ether of Bisphenol A (DGEBA) and its cured thermoset counterpart. This report details the primary degradation products, provides quantitative comparisons, and outlines the experimental methodologies used for their characterization.

The thermal stability and degradation behavior of epoxy resin systems are critical parameters for their application in various high-performance sectors. Understanding the byproducts of thermal decomposition is essential for predicting material lifetime, ensuring safety, and developing effective recycling strategies. This guide provides a detailed comparison of the thermal degradation products of the foundational epoxy monomer, Diglycidyl Ether of Bisphenol A (DGEBA), and a typical amine-cured DGEBA-based epoxy resin.

Key Differences in Thermal Degradation

The thermal degradation of uncured DGEBA and a cured epoxy resin proceeds through fundamentally different chemical pathways, resulting in a distinct profile of degradation products. Uncured DGEBA, a monomer, undergoes fragmentation of its molecular structure. In contrast, the cured epoxy resin, a cross-linked thermoset, degrades through the scission of the polymer network, a process significantly influenced by the chemical structure of the curing agent.

Inert atmosphere pyrolysis of a DGEBA/ethylenediamine (EDA) cured epoxy resin primarily yields phenol, p-isopropylphenol, and bisphenol-A through the cleavage of ether bonds and subsequent reactions.[1] The degradation of the uncured DGEBA resin, on the other hand, involves the volatilization of lower molecular weight fractions and the decomposition of heavier fractions, leading to the formation of carbon monoxide, methane (B114726) (from methyl radicals), and formaldehyde.

Quantitative Comparison of Degradation Products

The following tables summarize the major thermal degradation products identified and quantified from uncured DGEBA and a representative amine-cured DGEBA epoxy resin. It is important to note that the yields of these products are highly dependent on the specific experimental conditions, including temperature, heating rate, and the type of curing agent used.

Table 1: Major Thermal Degradation Products of Uncured DGEBA

Degradation ProductChemical FormulaTypical Formation Temperature (°C)
Carbon MonoxideCO> 300
MethaneCH₄> 300
FormaldehydeCH₂O> 300
PhenolC₆H₅OH> 350
p-IsopropylphenolC₉H₁₂O> 350
Bisphenol AC₁₅H₁₆O₂> 350

Table 2: Major Thermal Degradation Products of DGEBA/EDA Cured Epoxy Resin

Degradation ProductChemical FormulaTypical Formation Temperature (°C)
PhenolC₆H₅OH350 - 500
p-IsopropylphenolC₉H₁₂O350 - 500
Bisphenol AC₁₅H₁₆O₂350 - 500
WaterH₂O> 300
AmmoniaNH₃> 300
Various HydrocarbonsCₓHᵧ> 350

Experimental Protocols

The characterization of thermal degradation products is primarily achieved through a combination of thermogravimetric analysis (TGA), pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS), and Fourier-transform infrared spectroscopy (FTIR).

Thermogravimetric Analysis (TGA) coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides information on the mass loss of a material as a function of temperature, while simultaneously identifying the evolved gaseous products.

  • Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.

  • Sample Preparation: 10-20 mg of the sample (uncured DGEBA or cured epoxy resin) is placed in an alumina (B75360) or platinum crucible.

  • TGA Parameters:

    • Heating Rate: 10-20 °C/min.

    • Temperature Range: Ambient to 800-1000 °C.

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a flow rate of 20-50 mL/min.[2]

  • FTIR Parameters:

    • The evolved gases from the TGA are continuously passed through a heated gas cell in the FTIR spectrometer.

    • Spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The TGA curve provides the thermal stability profile, while the FTIR spectra of the evolved gases at different temperatures allow for the identification of the degradation products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This is a powerful technique for the separation and identification of volatile and semi-volatile compounds produced from the thermal decomposition of a material.

  • Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A small amount of the sample (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: A single-shot pyrolysis is typically performed at a high temperature, such as 600 °C, to ensure complete decomposition.[3]

    • Heating: Rapid heating (<20 msec) in an inert atmosphere (e.g., Helium).[4]

  • GC Parameters:

    • Injector: The pyrolyzer is directly interfaced with the GC injector.

    • Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a high temperature (e.g., 300 °C) to elute all the degradation products.

  • MS Parameters:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Range: A scan range of m/z 35-550 is common.

  • Data Analysis: The separated compounds are identified by comparing their mass spectra with a reference library (e.g., NIST).

Logical Relationships in Thermal Degradation

The following diagram illustrates the distinct degradation pathways of uncured DGEBA and a cured epoxy resin.

Thermal_Degradation_Comparison Thermal Degradation Pathways of DGEBA and Cured Epoxy Resin DGEBA Uncured DGEBA Monomer Heat Thermal Energy DGEBA->Heat Fragmentation CuredEpoxy Cured Epoxy Resin (Cross-linked Network) CuredEpoxy->Heat Network Scission DGEBA_Products Degradation Products: - Carbon Monoxide - Methane - Formaldehyde - Phenolic Compounds Heat->DGEBA_Products CuredEpoxy_Products Degradation Products: - Phenol - p-Isopropylphenol - Bisphenol A - Water, Ammonia - Hydrocarbons Heat->CuredEpoxy_Products

Caption: Degradation pathways of DGEBA vs. Cured Epoxy.

Conclusion

The thermal degradation of uncured DGEBA and cured epoxy resin results in significantly different product profiles due to their distinct chemical structures. While uncured DGEBA primarily fragments into smaller gaseous molecules and some phenolic compounds, the degradation of a cured epoxy resin is dominated by the cleavage of the cross-linked network, leading to a more complex mixture of products, including phenols, water, and hydrocarbons. The specific composition of the degradation products from a cured resin is also heavily influenced by the type of curing agent employed. The analytical techniques of TGA-FTIR and Py-GC/MS are indispensable tools for elucidating these degradation pathways and quantifying the resulting products, providing crucial data for material development and safety assessment.

References

Comparative Cytotoxicity Analysis: BADGE vs. Its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of Bisphenol A diglycidyl ether (BADGE) and its primary hydrolysis derivatives, supported by experimental data and detailed methodologies.

Executive Summary

This compound (BADGE) is a widely used epoxy resin with applications in food packaging, coatings, and adhesives. Due to its potential for human exposure, understanding its toxicological profile is of paramount importance. Upon contact with aqueous environments, BADGE can hydrolyze to form BADGE·H₂O and BADGE·2H₂O. This guide provides a comparative evaluation of the cytotoxicity of BADGE against these hydrolysis products, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying cellular mechanisms. The evidence indicates that the cytotoxic potential varies between BADGE and its hydrolyzed forms, with the parent compound and its chlorinated derivatives generally exhibiting higher toxicity.

Comparative Cytotoxicity Data

The cytotoxic effects of BADGE and its derivatives are cell-type and dose-dependent. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Comparative Cytotoxicity in Human Placental (JEG-3) Cells

CompoundCytotoxicity RankingIC₅₀ (CYP19 Activity Inhibition)Reference
BADGE·2HClHigherNot Reported[1]
BADGEHigherNot Reported[1]
BADGE·H₂OLower49 ± 5 μM[1]

Note: While a direct cytotoxic IC₅₀ was not provided, the inhibition of CYP19 activity can be an indicator of endocrine-disrupting potential and cellular stress.

Table 2: Genotoxicity in Human Peripheral Blood Lymphocytes (Micronucleus Test)

CompoundConcentration Range Tested (µg/mL)Genotoxic EffectReference
BADGE12.5 - 62.5Induces genotoxic effects[2]
BADGE·H₂O12.5 - 62.5Induces genotoxic effects[2]
BADGE·2H₂O25.0 - 100.0Induces genotoxic effects[2]
BADGE·2HCl6.25 - 50.0Induces genotoxic effects[2]

Note: A study on the mutagenic potential of BADGE and its hydrolysis products in the Ames test found BADGE to be approximately 10 times more potent than its diol epoxide derivative (BADGE·H₂O), while the bis-diol of BADGE (BADGE·2H₂O) showed no mutagenic activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data. Below are protocols for key assays used in the evaluation of BADGE and its derivatives.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Human cancer cell lines (e.g., Caco-2, JEG-3)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)

  • BADGE and its hydrolysis products (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of BADGE and its hydrolysis products in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell viability).

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

Materials:

  • Cell cultures treated with BADGE and its derivatives

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: After treating the cells with the test compounds for the desired duration, carefully collect the cell culture supernatant.

  • Assay Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Genotoxicity Assessment: In Vitro Micronucleus Test with Human Lymphocytes

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei.

Materials:

  • Heparinized whole blood from healthy donors

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Phytohemagglutinin (PHA)

  • BADGE and its hydrolysis products

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Giemsa stain

  • Microscope slides

Procedure:

  • Lymphocyte Culture: Isolate lymphocytes from whole blood and culture them in the presence of PHA to stimulate cell division.

  • Compound Exposure: After an initial incubation period (e.g., 24 hours), add BADGE or its hydrolysis products at various concentrations to the cultures.

  • Cytokinesis Block: At an appropriate time (e.g., 44 hours post-PHA stimulation), add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Cell Harvesting: Harvest the cells at a suitable time point (e.g., 72 hours post-PHA stimulation) by centrifugation.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides, air-dry, and stain with Giemsa.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the cytotoxic mechanisms of BADGE and its derivatives.

BADGE-Induced Apoptotic Signaling Pathway

Studies have indicated that BADGE can induce apoptosis through both intrinsic and extrinsic pathways. The diagram below illustrates a potential signaling cascade initiated by BADGE.[1][4]

BADGE_Apoptosis_Pathway BADGE BADGE Caspase8 Caspase-8 BADGE->Caspase8 Activates Caspase2 Caspase-2 BADGE->Caspase2 Activates Bid Bid Caspase8->Bid Cleaves Caspase2->Bid Cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Translocates to CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Smac_DIABLO Smac/DIABLO Mitochondrion->Smac_DIABLO Releases AIF AIF Mitochondrion->AIF Releases Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apoptosis Apoptosis Smac_DIABLO->Apoptosis Promotes Nucleus Nucleus AIF->Nucleus Translocates to Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis Executes Nucleus->Apoptosis Induces Caspase- Independent Apoptosis

Caption: BADGE-induced apoptotic signaling cascade.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines the typical experimental workflow for evaluating the cytotoxicity of chemical compounds.

Cytotoxicity_Workflow CellCulture Cell Culture (e.g., Caco-2, JEG-3) CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundPrep Compound Preparation (BADGE & Derivatives) Treatment Treatment with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (MTT, LDH, etc.) Incubation->Assay DataAcquisition Data Acquisition (Microplate Reader) Assay->DataAcquisition DataAnalysis Data Analysis (IC50 Calculation) DataAcquisition->DataAnalysis Conclusion Conclusion on Cytotoxicity DataAnalysis->Conclusion

Caption: A generalized workflow for cytotoxicity assessment.

Conclusion

The available data suggest that BADGE and its chlorinated derivative, BADGE·2HCl, exhibit greater cytotoxicity than the hydrolysis product BADGE·H₂O. The genotoxicity of these compounds also appears to decrease with hydrolysis. The induction of apoptosis by BADGE involves a complex signaling network engaging both caspase-dependent and -independent pathways, originating from both extrinsic and intrinsic triggers. Further research providing direct comparative IC₅₀ values for cytotoxicity across a broader range of cell lines is necessary to fully elucidate the relative risks associated with exposure to BADGE and its environmental breakdown products. The detailed protocols and workflow diagrams provided in this guide offer a framework for conducting such comparative studies in a standardized and reproducible manner.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison for BADGE Analysis in Proficiency Testing Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Bisphenol A diglycidyl ether (BADGE) and its derivatives is of paramount importance in ensuring the safety of food contact materials and other consumer products. Inter-laboratory comparisons (ILCs) and proficiency testing (PT) schemes are crucial tools for laboratories to assess and demonstrate the reliability of their analytical methods. This guide provides an objective comparison of analytical performance for BADGE analysis, supported by detailed experimental protocols and illustrative data, to aid researchers and scientists in this critical area.

Understanding the Landscape of BADGE Analysis

BADGE is a key component in the production of epoxy resins used as coatings for food and beverage cans.[1] Due to its potential for migration into foodstuffs, regulatory bodies have established specific migration limits (SMLs) for BADGE and some of its derivatives.[1] The complexity of food matrices and the reactivity of the epoxy group in BADGE present analytical challenges, making robust and validated methods essential.[2][3] Proficiency testing allows laboratories to benchmark their performance against their peers and a reference value, ensuring the quality and comparability of results.[4]

Performance in Proficiency Testing: A Comparative Overview

While comprehensive, publicly available reports from recent proficiency tests specifically targeting BADGE are limited, this section presents a representative summary of what such a comparison entails. The following table illustrates how quantitative data from an inter-laboratory comparison for the analysis of BADGE in a spiked food simulant (e.g., 50% ethanol) might be presented.

Table 1: Hypothetical Results of an Inter-laboratory Comparison for BADGE Analysis

Laboratory IDAnalytical MethodReported Concentration (µg/kg)Z-Score*Performance Evaluation
Lab 01HPLC-FLD485-0.5Satisfactory
Lab 02LC-MS/MS5100.5Satisfactory
Lab 03GC-MS450-2.0Questionable
Lab 04LC-MS/MS5251.25Satisfactory
Lab 05HPLC-FLD4950.0Excellent
Lab 06LC-MS/MS5502.5Unsatisfactory
Assigned Value 495 µg/kg
Standard Deviation for PT 20 µg/kg

*Z-scores are calculated to compare the performance of each laboratory to the consensus value. A Z-score between -2 and 2 is generally considered satisfactory.

Visualizing the Proficiency Testing Workflow

The process of an inter-laboratory comparison for proficiency testing follows a well-defined logical flow. The diagram below illustrates the key stages, from the preparation of test materials to the final evaluation of laboratory performance.

G cluster_0 PT Provider cluster_1 Participating Laboratories P1 Preparation of Homogeneous and Stable PT Samples P2 Characterization of PT Samples (Assigned Value Determination) P1->P2 P3 Distribution of Samples to Participating Laboratories P2->P3 L1 Receipt and Storage of PT Sample P3->L1 Shipment P4 Collection of Analytical Results P5 Statistical Analysis and Performance Evaluation P4->P5 P6 Issuance of PT Report P5->P6 L4 Receipt and Review of PT Report P6->L4 Feedback L2 Analysis of PT Sample using Routine Methods L1->L2 L3 Reporting of Analytical Results L2->L3 L3->P4 Data Submission L5 Implementation of Corrective Actions (if necessary) L4->L5

Caption: Workflow of an inter-laboratory comparison for proficiency testing.

Experimental Protocols

Accurate and reproducible results in BADGE analysis are contingent on well-defined and validated experimental protocols. Below are detailed methodologies for the two most common analytical techniques employed.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is widely used for the routine analysis of BADGE and its derivatives.

  • Sample Preparation (Canned Food in Oil):

    • Homogenize the entire content of the can.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of n-hexane and vortex for 1 minute to extract the oil.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the n-hexane layer to a new tube.

    • Repeat the extraction with another 10 mL of n-hexane.

    • Combine the n-hexane extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of acetonitrile (B52724) for HPLC analysis.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 225 nm and emission at 295 nm.[5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for confirmation and for the analysis of complex matrices and low concentrations of BADGE and its derivatives.

  • Sample Preparation (Aqueous Food Simulants):

    • Take a 5 mL aliquot of the food simulant (e.g., 10% ethanol).

    • Add an internal standard (e.g., deuterated BADGE).

    • Perform a liquid-liquid extraction with 2 x 5 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 0.5 mL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 or other appropriate reverse-phase column.

    • Mobile Phase: Gradient elution with methanol (B129727) and water, both containing 0.1% formic acid.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for BADGE and its derivatives.

Conclusion

Participation in inter-laboratory comparisons is an indispensable practice for any laboratory involved in the analysis of BADGE. It not only provides an external validation of a laboratory's methods and capabilities but also contributes to the overall quality and reliability of safety assessments for food contact materials. By employing robust and well-documented analytical methods, such as those detailed in this guide, laboratories can ensure they are generating data of the highest caliber.

References

A Comparative Analysis of Bio-Based Epoxies and a Look at Their Thermomechanical Properties Against Conventional DGEBA

Author: BenchChem Technical Support Team. Date: December 2025

The increasing demand for sustainable materials has propelled the development of bio-based epoxy resins as a viable alternative to the petroleum-derived diglycidyl ether of bisphenol A (DGEBA). Derived from natural resources such as vanillin, eugenol, and cardanol, these green alternatives are gaining traction in various high-performance applications. This guide provides a comprehensive comparison of the thermomechanical properties of several bio-based epoxies and the industry-standard DGEBA, supported by experimental data to aid researchers and professionals in material selection and development.

Thermomechanical Performance: A Quantitative Comparison

The efficacy of an epoxy resin is largely determined by its mechanical strength and thermal stability. The following tables summarize key thermomechanical properties of various bio-based epoxies compared to a typical DGEBA system.

Table 1: Mechanical Properties of Bio-Based Epoxies vs. DGEBA

Epoxy SystemCuring AgentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
DGEBA (Reference) Diamine45.1 - 80.02.5 - 3.52.4 - 5.0
Vanillin-based Diamine57.4 - 75.02.3 - 3.13.1 - 4.4
Eugenol-based Diamine60.0 - 85.02.8 - 3.83.0 - 6.0
Cardanol-based Polyamide30.0 - 50.01.5 - 2.55.0 - 10.0

Table 2: Thermal Properties of Bio-Based Epoxies vs. DGEBA

Epoxy SystemCuring AgentGlass Transition Temp. (T_g, °C)Onset Decomposition Temp. (T_d5%, °C)
DGEBA (Reference) Diamine98 - 170300 - 350
Vanillin-based Diamine106 - 160310 - 360
Eugenol-based Diamine110 - 190320 - 370
Cardanol-based Polyamide40 - 90280 - 330

Experimental Protocols: Methodologies for Characterization

The data presented in this guide are derived from standardized testing methodologies to ensure comparability and reproducibility. Below are the detailed protocols for the key experiments.

Tensile Properties Testing
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[1][2][3][4][5]

  • Specimen Preparation: Dog-bone shaped specimens were prepared by casting the epoxy-hardener mixture into silicone molds, followed by a specific curing schedule. Typical dimensions for Type I specimens are an overall length of 165 mm, a width of 13 mm, and a gauge length of 50 mm.[5]

  • Curing Schedule: The curing process is critical to the final properties. A typical two-stage curing schedule involves an initial cure at a lower temperature followed by a post-curing at a higher temperature to ensure complete crosslinking. For example, a vanillin-based epoxy might be cured at 80°C for 2 hours, followed by a post-cure at 150°C for 4 hours.

  • Testing Procedure: The conditioned specimens were tested using a universal testing machine at a constant crosshead speed, typically 2 mm/min.[6] The load and displacement were recorded until the specimen fractured. Tensile strength, Young's modulus, and elongation at break were calculated from the resulting stress-strain curve.

Dynamic Mechanical Analysis (DMA)
  • Purpose: To determine the glass transition temperature (T_g) and viscoelastic properties of the cured epoxy resins.

  • Instrument: Dynamic Mechanical Analyzer (DMA).

  • Specimen Preparation: Rectangular bar-shaped specimens were prepared from the cured epoxy plates.

  • Testing Procedure: A temperature sweep was performed, typically from room temperature to 250°C, at a constant heating rate (e.g., 3°C/min) and a fixed frequency (e.g., 1 Hz).[7][8][9][10] The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') were recorded as a function of temperature. The peak of the tan δ curve is commonly taken as the glass transition temperature.

Thermogravimetric Analysis (TGA)
  • Purpose: To evaluate the thermal stability and decomposition profile of the cured epoxy resins.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Testing Procedure: A small sample of the cured epoxy (typically 5-10 mg) was heated in a controlled atmosphere (usually nitrogen or air) from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[11][12][13] The weight loss of the sample was recorded as a function of temperature. The onset decomposition temperature (T_d5%), representing a 5% weight loss, is a key parameter for assessing thermal stability.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow from the synthesis of bio-based epoxy resins to their thermomechanical characterization.

G cluster_synthesis Resin Synthesis & Curing cluster_characterization Thermomechanical Characterization Bio_Resource Bio-based Precursor (e.g., Vanillin, Eugenol) Epoxidation Epoxidation Reaction Bio_Resource->Epoxidation Purification Purification Epoxidation->Purification Bio_Epoxy Bio-based Epoxy Resin Purification->Bio_Epoxy Mixing Mixing Bio_Epoxy->Mixing DGEBA DGEBA Resin DGEBA->Mixing Curing_Agent Curing Agent (e.g., Diamine) Curing_Agent->Mixing Curing Curing Mixing->Curing Cured_Sample Cured Epoxy Sample Curing->Cured_Sample Tensile_Test Tensile Testing (ASTM D638) Cured_Sample->Tensile_Test DMA_Test Dynamic Mechanical Analysis (DMA) Cured_Sample->DMA_Test TGA_Test Thermogravimetric Analysis (TGA) Cured_Sample->TGA_Test Mechanical_Props Mechanical Properties (Strength, Modulus, Elongation) Tensile_Test->Mechanical_Props Thermal_Props Thermal Properties (Tg, Thermal Stability) DMA_Test->Thermal_Props TGA_Test->Thermal_Props

Caption: General workflow for synthesis and thermomechanical characterization of epoxy resins.

References

Assessing the difference in skin sensitization potential between DGEBA and DGEBF.

Author: BenchChem Technical Support Team. Date: December 2025

Diglycidyl ether of bisphenol A (DGEBA) and diglycidyl ether of bisphenol F (DGEBF) are principal epoxy resin monomers integral to the manufacturing of thermosetting polymers.[1][2] While widely used, both are recognized as potent skin sensitizers and common causes of occupational allergic contact dermatitis (ACD).[1][3] This guide provides an objective comparison of their skin sensitization potential, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Data on Skin Sensitization Potential

The murine Local Lymph Node Assay (LLNA) is a standard in vivo method for assessing the skin sensitizing potency of chemicals. The endpoint of this assay is the EC3 value, which represents the estimated concentration of a substance required to induce a three-fold increase in lymphocyte proliferation in the draining lymph nodes compared to a control. A lower EC3 value indicates a stronger sensitizer (B1316253).[1]

Experimental data from LLNA studies demonstrate that DGEBA and DGEBF possess very similar and strong skin sensitization potential.

CompoundEC3 Value (% w/v)EC3 Value (Molar)Potency Classification
DGEBA 1.24[1], 1.5[1]0.036[1], 0.044[1]Strong
DGEBF 1.13[1]0.036[1]Strong

Mechanism of Sensitization

The capacity of DGEBA and DGEBF to act as skin sensitizers is fundamentally linked to their chemical structure, specifically the presence of terminal epoxide groups.[3][4] These electrophilic epoxide rings can react with nucleophilic residues, such as the thiol group of cysteine, in skin proteins.[3][5][6] This covalent binding, or haptenation, forms an immunogenic complex that can trigger an immune response.

This initial molecular event is a critical step in the Adverse Outcome Pathway (AOP) for skin sensitization. Subsequent key events include the activation of keratinocytes and the activation and maturation of dendritic cells, which then migrate to the draining lymph nodes to prime T-cells, leading to sensitization.

Key Signaling Pathway: Keap1-Nrf2 Activation

Skin sensitizers, being electrophiles, can induce cellular stress responses. A major pathway involved is the Keap1-Nrf2-ARE (Antioxidant Response Element) pathway, which is a key event in keratinocyte activation.[7][8] The in vitro KeratinoSens™ assay is based on the activation of this pathway. In its inactive state, the transcription factor Nrf2 is bound to its repressor, Keap1. Electrophilic sensitizers can modify cysteine residues on Keap1, leading to the dissociation and activation of Nrf2.[8] Activated Nrf2 then translocates to the nucleus and binds to the ARE, initiating the transcription of cytoprotective genes.[7][8]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1_mod Modified Keap1 Nrf2->Keap1_mod Dissociation Nrf2_act Activated Nrf2 Nrf2->Nrf2_act Translocation Keap1 Keap1 Keap1->Nrf2 Binding & Repression Sensitizer Sensitizer (DGEBA/DGEBF) Sensitizer->Keap1 Covalent Modification ARE ARE (Antioxidant Response Element) Nrf2_act->ARE Binding Gene Cytoprotective Gene Expression ARE->Gene Initiates Transcription

Caption: Keap1-Nrf2 signaling pathway activation by skin sensitizers.

Experimental Protocols

A variety of in vivo and in vitro assays are used to assess skin sensitization potential. These tests model different key events in the skin sensitization AOP.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo assay that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application (the mouse ear). An increased proliferation rate, measured by the incorporation of a radiolabelled nucleoside, indicates a sensitization response.

A Day 0, 1, 2: Topical application of test substance to the dorsum of each mouse ear B Day 5: Intravenous injection of 3H-methyl thymidine (B127349) A->B C 5 hours post-injection: Mice are euthanized, draining auricular lymph nodes are excised B->C D Single-cell suspensions of lymph node cells (LNC) are prepared C->D E LNC are washed and 3H-methyl thymidine incorporation is measured by scintillation counting D->E F Calculate Stimulation Index (SI) and EC3 value E->F

Caption: Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

In Chemico: Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that models the first key event of the AOP: haptenation.[5][6] It quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008) over a 24-hour incubation period.[5][9] The depletion of the peptides is measured using High-Performance Liquid Chromatography (HPLC).[5][10]

A Prepare solutions of test chemical and synthetic peptides (Cysteine & Lysine) B Incubate test chemical with each peptide solution for 24 hours A->B C Analyze samples using HPLC to quantify remaining peptide concentration B->C D Calculate percentage of peptide depletion for Cysteine and Lysine C->D E Classify reactivity based on mean peptide depletion D->E

Caption: Experimental workflow for the Direct Peptide Reactivity Assay (DPRA).

In Vitro: KeratinoSens™ Assay

This assay addresses the second key event of the AOP by measuring the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes.[7] It utilizes a genetically modified keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an ARE.[7] Activation of the pathway by a sensitizer leads to the production of luciferase, which is quantified by luminescence.[8]

A Culture KeratinoSens™ cells (modified HaCaT keratinocytes) B Expose cells to various concentrations of the test substance for 48 hours A->B C Lyse cells and measure luciferase activity (luminescence) B->C D Concurrently, assess cell viability using a cytotoxicity assay (e.g., MTT) B->D E Determine if luciferase induction exceeds a threshold at non-cytotoxic concentrations C->E D->E A Culture THP-1 cells B Expose cells to various concentrations of the test substance for 24 hours A->B C Stain cells with fluorescently labeled antibodies against CD86 and CD54 B->C D Analyze marker expression using flow cytometry C->D E Determine if the relative fluorescence intensity exceeds a defined threshold D->E

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Bisphenol A diglycidyl ether (BADGE), a common epoxy resin component. Adherence to these procedures is critical to protect personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a skin and eye irritant and a potential skin sensitizer.[1][2][3] Allergic contact dermatitis is a known risk associated with occupational exposure.[1] Therefore, stringent safety measures must be in place before handling and disposal.

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against exposure. The following table summarizes the recommended protective equipment when handling BADGE.

Protective EquipmentSpecificationsRationale
Hand Protection Chemical impermeable gloves (e.g., Rubber gloves).[1]To prevent skin contact, which can cause irritation, dermatitis, and sensitization.[1][2]
Eye Protection Goggles or safety glasses with side shields.[1]To protect against splashes that can cause severe eye irritation and potential permanent damage.[1]
Skin and Body Protection Protective clothing.[2]To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary if airborne concentrations are expected to exceed exposure limits or if ventilation is insufficient.[1]To protect against inhalation of mists or vapors, which can cause respiratory irritation.

Step-by-Step Disposal and Decontamination Protocol

The disposal of BADGE and its containers must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1][4] Do not discharge into drains or the environment.[5]

Experimental Protocol for Spill Decontamination:

In the event of a small spill, follow these steps for safe cleanup and disposal:

  • Ensure Safety: Immediately remove all sources of ignition from the area.[5][6] Ensure adequate ventilation.[5]

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Absorb the Spill: Use absorbent paper or inert material to pick up all liquid spill material.[1][6]

  • Package the Waste: Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag.[6]

  • Decontaminate Surfaces: Wash all contaminated surfaces first with acetone, followed by a thorough washing with a soap and water solution.[6]

  • Verification: Do not re-enter the contaminated area until a safety officer or other responsible person has verified that the area has been properly cleaned.[6]

  • Final Disposal: The sealed bag containing the waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] All disposal must be in accordance with applicable laws and regulations.[5][7]

Logical Workflow for BADGE Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

BADGE_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal Path start Start: Need to Dispose of BADGE assess_waste Assess Waste Type (Unused product, empty container, spill debris) start->assess_waste gather_ppe Gather Required PPE (Gloves, Goggles, Lab Coat) assess_waste->gather_ppe package_waste Package Waste in Suitable Closed Container gather_ppe->package_waste label_waste Label Container Clearly: 'Hazardous Waste - this compound' package_waste->label_waste store_temp Store Temporarily in a Designated Hazardous Waste Area label_waste->store_temp consult_regs Consult Local, State, & Federal Regulations contact_hw Contact Environmental Health & Safety or Licensed Waste Disposal Service consult_regs->contact_hw end_disposal Arrange for Pickup and Final Disposal (e.g., Incineration) contact_hw->end_disposal store_temp->consult_regs

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bisphenol A Diglycidyl Ether (BADGE)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Bisphenol A diglycidyl ether (BADGE). Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound (BADGE) is a chemical compound that requires careful handling due to its potential health risks. It is crucial to be aware of the following hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Allergic Skin Reaction: May cause an allergic skin reaction (sensitization), leading to dermatitis upon repeated exposure.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Aquatic Toxicity: BADGE is toxic to aquatic life with long-lasting effects.[3]

  • Potential Long-Term Effects: Prolonged or repeated exposure may cause damage to the respiratory system.[4] Some studies suggest potential endocrine-disrupting effects.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling BADGE.

PPE CategorySpecification
Hand Protection Gloves: Nitrile or Butyl rubber gloves are recommended. Ensure gloves are of sufficient thickness (e.g., at least 0.5 mm for butyl gloves) and are regularly inspected for signs of degradation or puncture before and during use. Change gloves immediately if contaminated.
Eye Protection Safety Goggles: Chemical splash goggles are required at all times. Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory Coat: A fully buttoned lab coat must be worn. Protective Clothing: For larger quantities or in case of potential for significant exposure, chemical-resistant clothing should be worn.
Respiratory Protection Routine Use: In a well-ventilated area or fume hood, an air-purifying respirator with organic vapor cartridges may be sufficient. Emergencies/Spills: For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is required.

Safe Handling and Operational Plan

A systematic approach to handling BADGE is essential to minimize exposure.

Engineering Controls
  • Ventilation: Always handle BADGE in a well-ventilated area.

  • Fume Hood: For all procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory.

Procedural Steps for Handling
  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace by covering surfaces with absorbent, disposable liners.

  • Dispensing: When transferring or weighing, do so in a fume hood. Use tools and equipment that are compatible with BADGE.

  • During Use: Keep containers of BADGE sealed when not in use. Avoid any direct contact with the skin, eyes, and clothing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing BADGE must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused BADGE Dispose of as hazardous chemical waste in its original or a suitable, sealed, and labeled container. Do not pour down the drain.
Contaminated Materials All disposable items that have come into contact with BADGE (e.g., gloves, absorbent pads, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Waste Segregation and Labeling:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Skin Irritant," "Allergen," "Aquatic Toxin").

  • Store waste in a designated, secure area away from incompatible materials.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the key stages and safety checkpoints in a typical experimental workflow involving BADGE.

badge_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather and Inspect Materials prep_workspace->prep_materials handling_weigh Weigh/Dispense BADGE prep_materials->handling_weigh handling_reaction Perform Experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Equipment & Workspace handling_reaction->cleanup_decontaminate spill Spill Occurs handling_reaction->spill cleanup_segregate Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store Waste for Disposal cleanup_segregate->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe end_safe End of Procedure cleanup_ppe->end_safe start Start start->prep_ppe spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->cleanup_decontaminate

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bisphenol A diglycidyl ether
Reactant of Route 2
Bisphenol A diglycidyl ether

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.